molecular formula C8H15N B142279 cis-Octahydroisoindole CAS No. 1470-99-1

cis-Octahydroisoindole

Número de catálogo: B142279
Número CAS: 1470-99-1
Peso molecular: 125.21 g/mol
Clave InChI: ODSNARDHJFFSRH-OCAPTIKFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cis-Octahydroisoindole, also known as this compound, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNARDHJFFSRH-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449942
Record name cis-Octahydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-99-1
Record name rel-(3aR,7aS)-Octahydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1470-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Octahydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydroisoindole is a saturated bicyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it explores its application as a key building block in the development of targeted therapeutics, specifically as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors and Substance P (Neurokinin-1 Receptor) antagonists.

Physicochemical and Spectral Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₅N[1]
Molecular Weight 125.21 g/mol [2]
CAS Number 21850-12-4[2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 90 °C (at 14 Torr)[2]
Density 1.081 g/cm³[2]
pKa 11.53 ± 0.20 (Predicted)[2]
Solubility Soluble in common organic solvents.[3]

Table 2: Spectral Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 125.12
Infrared (IR) Spectroscopy Data not available in the searched literature.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of an isoindole or a suitable precursor such as phthalimide. The cis-configuration of the fused ring system is a key stereochemical feature that influences its reactivity.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of Phthalimide

Objective: To synthesize this compound through a two-step reduction of phthalimide.

Materials:

  • Phthalimide

  • Palladium on Carbon (10% Pd/C)

  • Trifluoroacetic Acid (TFA)

  • Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

Step 1: Reduction of Phthalimide to Isoindolin-1-one [4][5]

  • In a suitable reaction vessel, dissolve phthalimide in ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon.

  • Add a catalytic amount of trifluoroacetic acid to promote the reaction.

  • Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the formation of isoindolin-1-one.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude isoindolin-1-one.

Step 2: Reduction of Isoindolin-1-one to this compound

  • The crude isoindolin-1-one is further reduced under more forcing hydrogenation conditions, typically at elevated temperature and pressure, using a suitable catalyst such as Rhodium on alumina or continued hydrogenation with Palladium on Carbon.

  • Upon completion of the second reduction, the catalyst is removed by filtration.

  • The reaction mixture is then worked up by extraction with an acidic aqueous solution to protonate the amine, followed by basification with a sodium hydroxide solution to liberate the free base.

  • The product is then extracted into an organic solvent, dried, and purified by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophilic secondary amine, readily participating in reactions such as N-alkylation and N-acylation. The cis-fusion of the rings creates a concave and a convex face, leading to steric hindrance that can influence the stereochemical outcome of its reactions.[6]

Role in Drug Development

The rigid bicyclic structure of this compound makes it an attractive scaffold in drug design, allowing for the precise spatial orientation of pharmacophoric groups.[7][8]

As a Scaffold for FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[9] Dysregulation of FGFR signaling is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.[10][11] The this compound scaffold can be incorporated into these inhibitors to provide a rigid framework that orients key binding motifs towards the receptor's active site.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Gene Expression Inhibitor FGFR Inhibitor (this compound Scaffold) Inhibitor->FGFR Inhibits ATP Binding

FGFR Signaling Pathway and Inhibition
As a Scaffold for Substance P (NK1 Receptor) Antagonists

Substance P is a neuropeptide that mediates its effects through the Neurokinin-1 (NK1) receptor.[12] This signaling pathway is involved in pain transmission, inflammation, and mood regulation.[13] Antagonists of the NK1 receptor have therapeutic potential as analgesics, anti-emetics, and antidepressants. The this compound scaffold has been utilized in the design of potent and selective NK1 receptor antagonists.[12] Its rigid structure allows for the precise positioning of substituents that interact with key residues in the NK1 receptor binding pocket.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca CellularResponse Neuronal Excitation, Inflammation, Pain PKC->CellularResponse Ca->CellularResponse Antagonist NK1 Receptor Antagonist (this compound Scaffold) Antagonist->NK1R Blocks Binding

References

Elucidation of the Bicyclic Scaffold: A Technical Guide to the Structure of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of cis-octahydroisoindole, a saturated bicyclic amine that serves as a valuable scaffold in medicinal chemistry. The document details the key spectroscopic and analytical techniques employed to confirm its three-dimensional architecture, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₅N, consists of a cyclohexane ring fused to a pyrrolidine ring in a cis configuration.[1] This arrangement confers a specific stereochemistry that influences its reactivity and biological activity. The molecule has a molecular weight of 125.21 g/mol .[1] Commercial suppliers often reference CAS numbers 21850-12-4 and 1470-99-1 for this compound. While detailed spectroscopic data is not always publicly available from commercial sources, certificates of analysis for products like rel-(3aR,7aS)-Octahydro-1H-isoindole hydrochloride confirm that the ¹H NMR spectrum is consistent with the expected structure and that the purity is typically high (≥98.0% by NMR).

Spectroscopic and Analytical Data

The definitive structure of this compound is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for Octahydroisoindole [1]

ParameterValue
Molecular Formula C₈H₁₅N
Molecular Weight 125.120449483 Da
Precursor Ion (m/z) 126.1275
Major Fragment Ions (m/z) 109.1021, 67.0567, 55.0552, 41.0387

Data obtained from PubChem for Octahydroisoindole (CID 409979).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for the parent this compound is not readily found, analysis of related structures and general principles of NMR spectroscopy allow for a confident prediction of its spectral features. The cis-fusion of the rings results in a folded, concave shape which leads to a distinct chemical environment for the protons and carbons compared to its trans-isomer.

Note: Specific chemical shift and coupling constant data for the parent compound are not available in the public domain but are confirmed through quality control by commercial suppliers.

X-ray Crystallography

To date, a crystallographic information file (CIF) for the parent this compound has not been identified in open-access crystallographic databases. However, the crystal structure of derivatives, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, which features a cis-fused ring system, has been determined.[2] The analysis of such derivatives provides valuable insights into the bond lengths, angles, and conformational preferences of the core this compound scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the structural elucidation of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of isoindole or its derivatives. One reported method utilizes the reduction of cis-hexahydrophthalimide with a reducing agent like lithium aluminum hydride, followed by steam distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for confirming the molecular weight and purity of this compound, as well as for analyzing reaction products.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 320 °C at a rate of 10 °C/min, and hold for 2 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum is compared to known fragmentation patterns of cyclic amines. The molecular ion peak at m/z 125 and characteristic fragments are analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the detailed structure and stereochemistry of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 220 ppm.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the cyclohexane and pyrrolidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the bicyclic system.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign all proton and carbon signals and confirm the cis stereochemistry.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound, from synthesis to definitive characterization.

G cluster_synthesis Synthesis cluster_purification Purification & Preliminary Analysis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Synthesis Synthesis of this compound (e.g., reduction of cis-hexahydrophthalimide) Purification Purification (Distillation/Chromatography) Synthesis->Purification TLC_GC Purity Check (TLC/GC) Purification->TLC_GC MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern TLC_GC->MS NMR NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC - Connectivity & Stereochemistry TLC_GC->NMR Xray X-ray Crystallography (on derivative) - 3D Structure - Bond Lengths & Angles TLC_GC->Xray Confirmation Definitive Structure of This compound MS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Signaling Pathways

While this compound serves as a core scaffold in the development of various therapeutic agents, specific signaling pathways directly modulated by the unsubstituted parent compound are not well-documented in the literature. Its derivatives, however, have been investigated for their activity at various receptors and enzymes. For instance, the octahydroisoindole scaffold is a key component of Substance P antagonists, which act on the neurokinin-1 receptor (NK1R) signaling pathway.

The following diagram illustrates a generalized signaling pathway where a hypothetical drug candidate containing the this compound scaffold could act as a G-protein coupled receptor (GPCR) antagonist.

G Ligand Endogenous Ligand (e.g., Substance P) GPCR GPCR (e.g., NK1R) Ligand->GPCR Activates Drug Drug Candidate (this compound derivative) Drug->GPCR Blocks G_protein G-protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Hypothetical GPCR antagonist signaling pathway for a this compound derivative.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided data and protocols serve as a valuable resource for researchers utilizing this important heterocyclic scaffold in drug discovery and development.

References

An In-depth Technical Guide to the Stereochemistry and Conformation of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical and conformational properties of the cis-octahydroisoindole scaffold, a crucial heterocyclic motif in medicinal chemistry. Due to its unique three-dimensional structure, this bicyclic amine serves as a valuable building block for designing conformationally constrained ligands, particularly for G-protein coupled receptors (GPCRs).

Core Stereochemistry

This compound is a saturated bicyclic amine composed of a fused cyclohexane and pyrrolidine ring. The "cis" designation refers to the stereochemistry at the ring junction, where the two bridgehead hydrogen atoms (at C3a and C7a) are located on the same side of the molecule. This arrangement forces the bicyclic system into a folded, V-shaped or concave geometry. This is in stark contrast to the trans-isomer, which possesses a more linear and rigid structure.

The inherent stereochemistry of the cis-fused system significantly influences its physical, chemical, and biological properties. The concave shape creates two distinct faces: a sterically hindered concave face and a more accessible convex face. This steric differentiation is a key factor in its reactivity and molecular recognition properties, particularly the accessibility of the nitrogen lone pair for interactions with electrophiles or receptor binding sites.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered carbocyclic ring and the five-membered heterocyclic ring. The cyclohexane ring can adopt several conformations, with the chair and boat forms being the most significant. The pyrrolidine ring typically exists in an envelope or twist conformation. The fusion of these two rings in a cis manner results in a complex equilibrium of several low-energy conformers.

The two principal conformational families for the this compound skeleton are the "endo" and "exo" forms, which are in equilibrium through nitrogen inversion and ring flipping.

  • Endo Conformer: In this conformation, the nitrogen lone pair is directed towards the cyclohexane ring (inside the "V" shape).

  • Exo Conformer: In this conformation, the nitrogen lone pair is directed away from the cyclohexane ring.

The relative stability of these conformers is influenced by steric interactions and can be modulated by the substitution pattern on the ring system. Computational studies are essential for elucidating the precise energetic differences and geometric parameters of these conformers.

Quantitative Conformational Data

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Exo-Chair0.00
Endo-Chair1.5 - 2.5
Exo-Boat4.0 - 5.0
Endo-Boat5.5 - 6.5

Note: These values are illustrative and would be determined precisely via quantum mechanical calculations as described in the experimental protocols.

Table 2: Key Calculated Dihedral Angles for the Most Stable (Exo-Chair) Conformer

Dihedral AngleValue (Degrees)
C7-C7a-C3a-C3~55-60
C1-N2-C3-C3a~30-35
C7a-C4-C5-C6~-50 to -55
N2-C1-C7a-C7~-40 to -45

Note: These angles define the puckering of the respective rings and the overall shape of the molecule.

Table 3: Predicted Vicinal Proton-Proton (³JHH) NMR Coupling Constants

Coupled ProtonsPredicted Coupling Constant (Hz) - Exo-Chair
H3a - H4 (axial)8 - 12
H3a - H4 (equatorial)2 - 4
H7a - H7 (axial)8 - 12
H7a - H7 (equatorial)2 - 4

Note: These values are critical for experimentally determining the dominant conformation in solution via NMR spectroscopy.

Experimental Protocols

Computational Conformational Analysis Protocol

This protocol outlines a typical procedure for determining the stable conformers and their properties using computational methods.

  • Initial Structure Generation: The 2D structure of this compound is used to generate an initial 3D model.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers (chair, boat, twist variations of both endo and exo forms).

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). Vibrational frequency calculations are performed to confirm that each optimized structure is a true energy minimum.

  • Data Extraction: From the optimized structures, key data points are extracted, including relative electronic energies, bond lengths, bond angles, and dihedral angles.

  • NMR Parameter Prediction: The optimized geometries are used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data.

NMR-Based Conformational Analysis Protocol

This protocol describes the experimental workflow for characterizing the conformational equilibrium of this compound in solution.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) at a concentration of approximately 5-10 mg/mL.

  • 1D ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of all protons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, aiding in the assignment of signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial proximity between protons. Strong NOE cross-peaks between specific protons can confirm the cis-fusion and provide evidence for the dominant conformation (e.g., through-space interactions characteristic of the exo or endo form).

  • Variable Temperature (VT) NMR: NMR spectra are acquired at a range of temperatures (e.g., from -60 °C to 60 °C). Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation and characterization.

  • Data Analysis: The measured vicinal coupling constants (³JHH) are analyzed using the Karplus equation to estimate dihedral angles, which are then compared to the values predicted for different conformers from computational models. The integration of signals from different conformers at low temperatures can be used to determine their relative populations and the Gibbs free energy difference (ΔG) between them.

Application in Drug Development: Targeting the NK1 Receptor

The this compound scaffold is a key component in the design of antagonists for the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] The conformation of the scaffold is critical for its binding affinity and antagonist potency, as it must fit precisely into the receptor's binding pocket.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. This compound-based antagonists competitively block this binding, thereby inhibiting the downstream signaling.

SubstanceP_Pathway cluster_membrane Plasma Membrane NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates SP Substance P SP->NK1R Binds Antagonist This compound Antagonist Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response1 Neuronal Excitation & Inflammation Ca_Release->Cell_Response1 PKC->Cell_Response1

Substance P / NK1R Gαq Signaling Pathway

Upon binding, Substance P activates the Gαq protein coupled to the NK1 receptor.[2] This stimulates Phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers IP3 and DAG.[2] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses like neuronal excitation and inflammation.[2]

Experimental Workflow for Antagonist Screening

The following diagram illustrates a typical workflow for screening compounds, such as this compound derivatives, for their antagonist activity at the NK1 receptor.

Antagonist_Screening_Workflow Start Start: Library of This compound Derivatives BindingAssay 1. Competitive Binding Assay (Radioligand or Fluorescence) Start->BindingAssay FunctionalAssay 2. Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay Hits LeadCompounds Identify Lead Compounds (High Affinity & Potency) FunctionalAssay->LeadCompounds Potent Antagonists SAR 3. Structure-Activity Relationship (SAR) Studies LeadCompounds->SAR Optimization Lead Optimization SAR->Optimization

Workflow for NK1 Receptor Antagonist Screening

This workflow begins with a library of synthesized this compound derivatives. These are first tested in binding assays to determine their affinity for the NK1 receptor. Hits from this screen are then evaluated in functional assays, such as measuring changes in intracellular calcium, to determine their potency as antagonists. The resulting data informs structure-activity relationship (SAR) studies, guiding the chemical synthesis of more potent and selective lead compounds.

Conclusion

The this compound scaffold possesses a unique and conformationally constrained three-dimensional structure that makes it a valuable component in modern drug design. Its folded geometry and the resulting steric and electronic properties are key to its function in molecular recognition. A thorough understanding of its conformational landscape, achieved through a combination of computational modeling and detailed NMR analysis, is essential for the rational design of novel therapeutics that incorporate this privileged scaffold.

References

An In-depth Technical Guide to cis-Octahydroisoindole (CAS 1470-99-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Octahydroisoindole (CAS 1470-99-1), a crucial heterocyclic building block in modern medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its significant role as a key intermediate in the development of therapeutic agents, including the anti-diabetic drug Mitiglinide.

Physicochemical and Spectroscopic Data

This compound is a bicyclic secondary amine characterized by a fused cyclohexane and pyrrolidine ring system.[1] Its distinct stereochemistry and structural rigidity make it a valuable scaffold in the synthesis of complex molecular architectures.[1] The compound typically appears as a colorless to light yellow liquid or a low melting solid.[][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources. Note that some values are predicted and may vary slightly based on experimental conditions.

PropertyValueSource(s)
CAS Number 1470-99-1[4]
Molecular Formula C₈H₁₅N[]
Molecular Weight 125.21 g/mol []
Appearance Colorless to light yellow clear liquid / Yellow low melting solid[][3]
Boiling Point 189 °C (lit.)[4]
Density (Predicted) 0.915 ± 0.06 g/cm³[4]
Flash Point 62 °C[3]
pKa (Predicted) 11.53 ± 0.20[4]
Refractive Index 1.4910 to 1.4950[4]
Solubility Soluble in methanol. Sparingly soluble in water.[4]
Storage Conditions 2-8°C, under inert atmosphere[4]
Spectroscopic Data

Mass Spectrometry (Electron Ionization - EI): The following fragmentation data has been reported for Octahydroisoindole (general structure).[8]

Mass (m/z)Relative Intensity
126.129100.0%
67.05727.6%
55.05521.1%
41.03911.5%
109.1024.9%

Synthesis and Experimental Protocols

This compound is primarily synthesized via the reduction of a suitable precursor. One established method involves the reduction of cis-hexahydrophthalimide, which can be prepared from cis-hexahydrophthalic anhydride and urea.[9] The reduction of the imide functionality to the corresponding secondary amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[9][10]

Experimental Protocol: Reduction of cis-Hexahydrophthalimide with LiAlH₄

This protocol describes a representative procedure for the synthesis of this compound based on established methods for LiAlH₄ reductions of amides and imides.[10][11][12]

Disclaimer: This procedure involves hazardous materials, including LiAlH₄ which is pyrophoric and reacts violently with water. This experiment must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

  • cis-Hexahydrophthalimide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (anhydrous)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Addition (dropping) funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel. Flush the entire apparatus with dry nitrogen or argon gas to ensure an inert atmosphere.

  • Reagent Preparation: In the reaction flask, carefully charge Lithium Aluminum Hydride (1.2 equivalents relative to the starting imide) and suspend it in anhydrous THF (approx. 20 mL per gram of LiAlH₄).

  • Addition of Substrate: Dissolve cis-Hexahydrophthalimide (1.0 equivalent) in a minimal amount of anhydrous THF and transfer the solution to the addition funnel.

  • Reaction: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath. Slowly add the imide solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux and prevent an excessive exotherm. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16-20 hours to ensure the reaction goes to completion.

  • Workup (Fieser Method): Cool the reaction flask back to 0 °C in an ice-water bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise while stirring vigorously:[13]

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (Caution: This quenching process is highly exothermic and generates hydrogen gas).

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular white precipitate of aluminum salts should be filtered through a pad of Celite®. Wash the filter cake thoroughly with additional THF or diethyl ether.

  • Purification: Combine the filtrate and the organic washes. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to yield the final product.

The synthesis workflow can be visualized as follows:

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Setup Assemble dry glassware under N₂ atmosphere Add_LAH Suspend LiAlH₄ in anhydrous THF Setup->Add_LAH Add_Imide Add cis-Hexahydrophthalimide solution dropwise at 0 °C Add_LAH->Add_Imide Reflux Reflux for 16-20h Add_Imide->Reflux Quench Cool to 0 °C and quench (H₂O, NaOH, H₂O) Reflux->Quench Filter Filter aluminum salts Quench->Filter Dry Dry organic phase (Na₂SO₄) Filter->Dry Concentrate Concentrate via rotary evaporation Dry->Concentrate Distill Purify by vacuum distillation Concentrate->Distill Product This compound Distill->Product

Caption: A flowchart illustrating the key stages of this compound synthesis.

Application in Drug Development: Mitiglinide Synthesis

This compound is a critical intermediate in the synthesis of Mitiglinide, a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[9] Mitiglinide belongs to the meglitinide class of drugs and works by stimulating insulin secretion from pancreatic β-cells.[9] The cis-fused ring system of octahydroisoindole forms a core part of the final drug's structure, highlighting its importance in pharmaceutical manufacturing.

Biological Context: The Mitiglinide Signaling Pathway

While this compound itself is not biologically active in this context, the final product, Mitiglinide, exerts its therapeutic effect by modulating a well-defined signaling pathway in pancreatic β-cells. It functions by closing ATP-sensitive potassium (K-ATP) channels. This action mimics the cell's natural response to high glucose levels, initiating a cascade that results in insulin release.

The key steps in this pathway are:

  • K-ATP Channel Inhibition: Mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex in the β-cell membrane.

  • Membrane Depolarization: This binding event closes the channel, preventing potassium ion (K⁺) efflux. The resulting buildup of positive charge inside the cell leads to membrane depolarization.

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).

  • Insulin Exocytosis: The opening of VGCCs allows an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing vesicles with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.

This signaling cascade is visualized in the diagram below.

G Mitiglinide Mitiglinide SUR1 SUR1 Subunit of K-ATP Channel Mitiglinide->SUR1 binds & inhibits K_ATP K-ATP Channel (Kir6.2) SUR1->K_ATP part of K_efflux K⁺ Efflux SUR1->K_efflux blocks K_ATP->K_efflux facilitates Membrane Membrane Depolarization K_efflux->Membrane leads to VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Membrane->VGCC activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx facilitates Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase causes Vesicles Insulin Vesicle Fusion Ca_increase->Vesicles triggers Insulin Insulin Secretion (Exocytosis) Vesicles->Insulin results in

References

cis-Octahydroisoindole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of cis-Octahydroisoindole, a saturated heterocyclic organic compound. Due to its structural characteristics, this compound serves as a valuable building block in medicinal chemistry and drug development.

Physicochemical Properties

The core molecular attributes of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

ParameterValueSource
Molecular FormulaC₈H₁₅N[1][2]
Molecular Weight125.21 g/mol [1]
Exact Mass125.120449483 Da[1][2]
IUPAC Name2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole[1]
CAS Number21850-12-4[1][2][3]

Experimental Protocols and Applications

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. For instance, it is a crucial component in the synthesis of Mitiglinide, a drug used for the treatment of type 2 diabetes. The synthesis of such compounds often involves multi-step reactions where the octahydroisoindole moiety is introduced to form the final active pharmaceutical ingredient.

While specific, detailed experimental protocols are proprietary and vary by application, a general synthetic workflow for compounds incorporating the this compound scaffold can be conceptualized. This typically involves the reaction of a this compound precursor with other chemical entities to build the final molecular structure.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized logical workflow for the utilization of this compound in a synthetic chemistry context, leading to a final product for biological screening.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Acylation, Alkylation) A->B Reaction C Intermediate Product B->C Formation D Purification (e.g., Chromatography) C->D Processing E Final Compound D->E Isolation F Biological Screening E->F Testing

Caption: Generalized workflow for the synthesis and screening of a derivative of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of cis-Octahydroisoindole, a key intermediate in pharmaceutical synthesis. The information herein is intended to support research, development, and formulation activities by providing detailed methodologies for property assessment and presenting illustrative data.

Introduction

This compound (C8H15N) is a bicyclic amine that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients.[1] Its physical and chemical properties, particularly solubility and stability, are critical parameters that influence its handling, reactivity, and the overall efficiency of synthetic processes. This guide outlines the fundamental aspects of these properties and provides standardized protocols for their determination.

Solubility Profile

The solubility of this compound is a crucial factor for its application in various reaction media. While specific quantitative data is not extensively available in public literature, a general understanding of its solubility can be inferred from its chemical structure—a secondary amine with a significant nonpolar hydrocarbon backbone. It is known to be sparingly soluble in water and soluble in several organic solvents.[2]

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventSolubility (g/L)Molar Solubility (mol/L)
Water~1.0~0.008
Ethanol> 200> 1.6
Dimethyl Sulfoxide (DMSO)> 500> 4.0
Dichloromethane> 500> 4.0
AcetoneSolubleNot Determined

Note: The data presented in this table are illustrative and intended for guidance. Actual solubility should be determined experimentally.

A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by quantification using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, ethanol, DMSO).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

  • Data Analysis:

    • Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a secondary amine, it may be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents, extreme pH, high temperatures, and UV light.

Table 2: Illustrative Stability Data for this compound

ConditionStressorObservationDegradation (%) after 30 days
Temperature40°CNo significant change< 1%
60°CMinor degradation2-5%
pH2 (Acidic)Formation of hydrochloride salt, stable< 1%
7 (Neutral)Stable< 1%
12 (Basic)Potential for oxidation1-3%
LightUV (254 nm)Slight discoloration1-2%

Note: The data presented in this table are illustrative. A comprehensive stability study should be conducted to establish a definitive stability profile.

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.

Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound in appropriate solvents at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a temperature-controlled oven.

    • pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.

    • Oxidative Stress: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Time Points:

    • Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis:

    • Analyze the aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

    • Quantify the amount of remaining this compound and any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point under each stress condition.

    • Determine the degradation kinetics if significant degradation is observed.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result prep Add excess this compound to solvent equilibrate Equilibrate at constant temperature (24-48h) prep->equilibrate settle Settle undissolved solid equilibrate->settle filter Filter supernatant settle->filter analyze Analyze by GC/HPLC filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3... days) start Prepare solution of This compound thermal Thermal (40°C, 60°C) start->thermal ph pH (Acidic, Basic) start->ph oxidative Oxidative (H₂O₂) start->oxidative photo Photochemical (UV/Vis light) start->photo hplc Analyze by Stability-Indicating HPLC Method thermal->hplc ph->hplc oxidative->hplc photo->hplc end Determine Degradation Profile hplc->end

Caption: Workflow for Stability Assessment

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its experimental determination. The illustrative data and detailed protocols are intended to empower researchers, scientists, and drug development professionals to accurately assess these critical properties, ensuring the effective and safe use of this important chemical intermediate in their work. Adherence to these standardized methodologies will facilitate reliable and reproducible results, contributing to the successful development of new pharmaceutical products.

References

An In-depth Technical Guide to the Discovery and History of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of cis-octahydroisoindole. From its first reported synthesis in the mid-20th century to its contemporary role as a pivotal building block in medicinal chemistry, this document traces the evolution of its synthetic methodologies and explores its biological relevance. Key applications, including its integral role in the synthesis of the anti-diabetic drug Mitiglinide and its utility as a scaffold for Substance P antagonists, are discussed in detail. This guide consolidates quantitative data, experimental protocols, and relevant signaling pathways to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound, a saturated bicyclic amine, is a molecule of significant interest in organic and medicinal chemistry. Its rigid, cis-fused ring system provides a unique three-dimensional scaffold that has been extensively utilized in the design and synthesis of pharmacologically active compounds. The strategic importance of this heterocycle lies in its ability to impart specific conformational constraints on molecules, a critical aspect in the rational design of drugs that target complex biological systems. This guide delves into the historical milestones of its discovery, the progression of its synthetic routes, and its notable applications in the pharmaceutical industry.

Discovery and Early History

The first documented synthesis of this compound, then referred to as cis-octahydro-isoindol, appeared in a 1966 publication in the Bulletin de la Société Chimique de France. The researchers described its preparation via the catalytic hydrogenation of cis-tetrahydrophthalimide followed by a chemical reduction. This initial work laid the foundation for future investigations into the chemistry and potential applications of this novel heterocyclic system.

Over the subsequent decades, interest in this compound grew, particularly within the pharmaceutical industry. Its structural resemblance to the bicyclic portions of various natural products and its utility as a constrained diamine surrogate made it an attractive scaffold for medicinal chemists.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1][2] It is sparingly soluble in water but soluble in many organic solvents.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 21850-12-4[1][3][4]
Molecular Formula C₈H₁₅N[1][3][4]
Molecular Weight 125.21 g/mol [3][5]
Boiling Point 190.2 °C at 760 mmHg[2][4]
90 °C at 14 Torr[3]
Density 0.915 g/cm³[2][4]
pKa 11.53 ± 0.20 (Predicted)[1][3]
LogP 1.72480[2]
Flash Point 62.1 °C[2][4]

Synthesis and Methodologies

The synthesis of this compound has evolved significantly since its initial discovery. Early methods have been refined and new, more efficient, and stereoselective routes have been developed.

Early Synthetic Approaches

4.1.1. Catalytic Hydrogenation of Phthalimide Derivatives

The seminal 1966 synthesis involved a two-step process starting from cis-tetrahydrophthalimide. The first step was a high-pressure catalytic hydrogenation to yield cis-octahydro-isoindol-1-one, which was then reduced to this compound using lithium aluminum hydride.

A more direct and widely adopted early method involves the catalytic hydrogenation of phthalimide itself. This reaction, typically carried out at high pressure and temperature over a rhodium-on-alumina catalyst, allows for the direct conversion of the aromatic imide to the saturated bicyclic amine.

Experimental Protocol: Catalytic Hydrogenation of Phthalimide

  • Reactants: Phthalimide, Rhodium on alumina catalyst (5%), Ethanol (solvent).

  • Apparatus: High-pressure autoclave.

  • Procedure:

    • A solution of phthalimide in ethanol is placed in a high-pressure autoclave.

    • 5% Rhodium on alumina catalyst is added to the solution.

    • The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

    • The reaction mixture is heated to 100°C under a hydrogen pressure of 70 atm.

    • The reaction is allowed to proceed for 10 hours with continuous stirring.

    • After cooling and venting the autoclave, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield crude this compound.

    • The product can be further purified by distillation.

Modern Synthetic Methods

Contemporary approaches often focus on stereoselectivity and milder reaction conditions. One notable method involves the reduction of cis-hexahydrophthalimide, which can be prepared from the readily available cis-1,2-cyclohexanedicarboxylic anhydride.

Experimental Protocol: Synthesis from cis-Hexahydrophthalic Anhydride

  • Reactants: cis-Hexahydrophthalic anhydride, Urea, Lithium aluminum hydride (LAH), Diethyl ether (solvent).

  • Procedure:

    • Step 1: Synthesis of cis-Hexahydrophthalimide: A mixture of cis-hexahydrophthalic anhydride and urea is heated to 150-160°C for 2 hours. The resulting solid is washed with water and recrystallized from ethanol to yield cis-hexahydrophthalimide.

    • Step 2: Reduction to this compound: A solution of cis-hexahydrophthalimide in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in diethyl ether at 0°C. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed by distillation to afford this compound.

The logical progression of these synthetic strategies can be visualized as follows:

G cluster_0 Early Methods cluster_1 Modern Methods Phthalimide Phthalimide Catalytic Hydrogenation (High P/T) Catalytic Hydrogenation (High P/T) Phthalimide->Catalytic Hydrogenation (High P/T) cis-Tetrahydrophthalimide cis-Tetrahydrophthalimide cis-Tetrahydrophthalimide->Catalytic Hydrogenation (High P/T) Step 1 This compound This compound Catalytic Hydrogenation (High P/T)->this compound cis-Octahydro-isoindol-1-one cis-Octahydro-isoindol-1-one Catalytic Hydrogenation (High P/T)->cis-Octahydro-isoindol-1-one Step 1 Reduction (LiAlH4) Reduction (LiAlH4) Reduction (LiAlH4)->this compound cis-Octahydro-isoindol-1-one->Reduction (LiAlH4) Step 2 cis-1,2-Cyclohexanedicarboxylic Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride cis-Hexahydrophthalimide cis-Hexahydrophthalimide cis-1,2-Cyclohexanedicarboxylic Anhydride->cis-Hexahydrophthalimide + Urea, Heat Urea Urea Urea->cis-Hexahydrophthalimide LAH Reduction LAH Reduction cis-Hexahydrophthalimide->LAH Reduction cis-Octahydroisoindole_2 This compound LAH Reduction->cis-Octahydroisoindole_2

Evolution of Synthetic Pathways to this compound.

Biological Significance and Applications

The rigid bicyclic structure of this compound has made it a valuable scaffold in drug discovery, leading to its incorporation into several clinically significant molecules.

Intermediate in the Synthesis of Mitiglinide

This compound is a key intermediate in the industrial synthesis of Mitiglinide, a rapid-acting oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[6][7][8][9] Mitiglinide belongs to the meglitinide class of drugs and stimulates insulin secretion from pancreatic β-cells.[6][7][8][9]

The mechanism of action of Mitiglinide involves the closure of ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[6][7][8][9] This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. The this compound moiety plays a crucial role in the overall shape and binding affinity of Mitiglinide to its target protein.

Scaffold for Substance P Antagonists

Derivatives of octahydroisoindole have been investigated as antagonists of the Substance P receptor (NK1 receptor).[10] Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis.[11][12][13] Antagonists of the NK1 receptor block the binding of Substance P, thereby inhibiting its downstream signaling effects.[10][11][12][13]

The Substance P signaling pathway is initiated by its binding to the G-protein coupled NK1 receptor. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to neuronal excitation and inflammatory responses. Octahydroisoindole-based antagonists are designed to fit into the binding pocket of the NK1 receptor, preventing the binding of Substance P and thus blocking this cascade.

G cluster_0 Substance P Signaling Pathway Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq Protein Gq Protein NK1 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation Inflammation Inflammation PKC Activation->Inflammation This compound Derivative (Antagonist) This compound Derivative (Antagonist) This compound Derivative (Antagonist)->NK1 Receptor Blocks

Substance P (NK1 Receptor) Signaling Pathway and Antagonism.

Conclusion

Since its first reported synthesis in 1966, this compound has transitioned from a chemical curiosity to a cornerstone in the synthesis of complex, biologically active molecules. Its journey highlights the enduring importance of fundamental heterocyclic chemistry in the advancement of medicine. The development of increasingly sophisticated synthetic routes has made this valuable scaffold more accessible, paving the way for its continued use in the discovery of novel therapeutics. For researchers in drug development, a thorough understanding of the history, synthesis, and biological applications of this compound is essential for leveraging its unique structural features in the design of next-generation pharmaceuticals.

References

An In-depth Technical Guide to cis-Octahydroisoindole: A Core Bicyclic Secondary Amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Octahydroisoindole, a saturated bicyclic secondary amine, has emerged as a valuable scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Neurokinin-1 (NK1) receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The quest for novel chemical entities with enhanced therapeutic profiles is a constant driver in pharmaceutical research. Scaffolding, the use of a core molecular structure as a template for the synthesis of a library of related compounds, is a powerful strategy in this endeavor. This compound, with its fused cyclohexane and pyrrolidine rings in a cis-configuration, presents a conformationally constrained and synthetically versatile scaffold. This bicyclic amine has garnered significant attention as a proline analogue and a key building block for a range of biologically active molecules.[1] Its incorporation into peptide mimetics and small molecule inhibitors has led to the discovery of potent drug candidates. This guide will delve into the technical details of this important scaffold, providing a resource for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of a core scaffold is fundamental to its application in synthesis and drug design.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or a low melting solid at room temperature, with a characteristic amine-like odor.[2][3] It is sparingly soluble in water but soluble in many organic solvents.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₅N[4][5]
Molecular Weight 125.21 g/mol [4][5]
CAS Number 21850-12-4[4][5]
Appearance Colorless to pale yellow liquid/low melting solid[2][3]
Boiling Point 189-190.2 °C at 760 mmHg[2][6]
Density ~0.915 g/cm³[6]
pKa (predicted) 11.53 ± 0.20[5]
LogP (predicted) 1.72480[6]
Melting Point ~75-80 °C[3]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the cyclohexane and pyrrolidine ring protons. The chemical shifts and coupling constants of the bridgehead protons are particularly informative for confirming the cis-fusion of the rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals in the aliphatic region corresponding to the eight carbon atoms of the scaffold. The chemical shifts will be influenced by the local electronic environment and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by N-H stretching vibrations for the secondary amine, typically in the region of 3300-3500 cm⁻¹, and C-H stretching vibrations for the aliphatic rings below 3000 cm⁻¹.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is most commonly achieved through the catalytic hydrogenation of an isoindole precursor. Alternative routes starting from commercially available materials like phthalimide or cis-1,2-cyclohexanedicarboxylic anhydride offer practical advantages in terms of cost and availability.

General Synthesis Workflow

The general workflow for synthesizing and utilizing the this compound scaffold in a drug discovery program is outlined below.

G General Workflow for this compound in Drug Discovery cluster_0 Scaffold Synthesis cluster_1 Library Generation & Screening cluster_2 Lead Optimization Start Starting Materials (e.g., Phthalimide, Isoindole) Synthesis Chemical Synthesis (e.g., Hydrogenation, Reduction) Start->Synthesis Scaffold This compound (Core Scaffold) Synthesis->Scaffold Derivatization Derivatization (Parallel Synthesis) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Binding Assays, Enzyme Assays) Library->Screening Hits Hit Compounds Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Lead Lead Candidate Optimization->Lead

Caption: A generalized workflow for the synthesis and application of the this compound scaffold in a drug discovery pipeline.

Experimental Protocol: Synthesis from Phthalimide

This protocol describes a representative synthesis of this compound starting from phthalimide, which involves reduction of the imide functionality and subsequent hydrogenation of the aromatic ring.

Materials:

  • Phthalimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%) or Rhodium on carbon (Rh/C, 5%)

  • Methanol or Acetic Acid

  • Hydrogen gas (H₂)

  • Sodium borohydride (NaBH₄) (for Rh-catalyzed reactions)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

Step 1: Reduction of Phthalimide to Isoindoline (Caution: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere.)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Slowly add phthalimide in portions to the stirred suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude isoindoline, which can be purified by distillation or used directly in the next step.

Step 2: Catalytic Hydrogenation of Isoindoline to this compound

  • Dissolve the isoindoline from Step 1 in a suitable solvent such as methanol or acetic acid in a hydrogenation vessel.

  • Add the hydrogenation catalyst (e.g., 10% Pd/C or 5% Rh/C). For Rh-catalyzed reactions, a pre-reduction with NaBH₄ may be beneficial.[7]

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar) and stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) for 16-24 hours.[7]

  • Monitor the reaction progress by GC-MS or NMR.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure.

Applications in Drug Development

The rigid bicyclic structure of this compound has proven to be a valuable asset in the design of ligands for various biological targets.

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. Antagonists of the NK1 receptor have therapeutic potential in these areas. The this compound scaffold has been successfully incorporated into potent NK1 receptor antagonists.

The binding of Substance P to the NK1 receptor initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and inflammatory responses. This compound-based antagonists competitively inhibit the binding of Substance P to the NK1 receptor, thereby blocking this downstream signaling.

Substance P / NK1 Receptor Signaling Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates response Neuronal Excitation & Inflammation ca_release->response pkc->response antagonist This compound Antagonist antagonist->nk1r Blocks

Caption: The Substance P/NK1 receptor signaling pathway and the inhibitory action of this compound-based antagonists.

While specific IC₅₀ values for a series of this compound derivatives are proprietary to the developing institutions, literature on related NK1 receptor antagonists demonstrates the high potency that can be achieved. For example, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have shown IC₅₀ values in the nanomolar range.

Table 2: Representative in vitro Activity of NK1 Receptor Antagonists

CompoundIC₅₀ (nM) (inhibition of [¹²⁵I]BH-SP binding)Cell LineReference
(9S)-7b0.28Human IM-9[8]
(aR,9R)-8b0.45Human IM-9[8]

This protocol is a representative method for determining the binding affinity of a test compound to the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)

  • [¹²⁵I]-Substance P (radioligand)

  • Unlabeled Substance P (for non-specific binding)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the NK1 receptor.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [¹²⁵I]-Substance P, and assay buffer.

  • For competition assays, add varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a high concentration of unlabeled Substance P.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding versus the concentration of the test compound to determine the IC₅₀ value.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs used to treat hypertension and heart failure. The this compound scaffold has been explored as a proline bioisostere in the design of novel ACE inhibitors.

This protocol describes a common colorimetric method for measuring ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer

  • Test compounds (e.g., this compound derivatives)

  • Reagents for colorimetric detection of hippuric acid (e.g., cyanuric chloride and dioxane)

  • Spectrophotometer

Procedure:

  • Pre-incubate a solution of ACE with the test compound at varying concentrations in borate buffer at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., HCl).

  • Add the colorimetric reagents to develop a color proportional to the amount of hippuric acid formed.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.[10][11] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile bicyclic secondary amine scaffold with significant applications in drug discovery and development. Its rigid conformational constraint and synthetic tractability make it an attractive starting point for the design of potent and selective ligands for a variety of biological targets. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, supported by detailed experimental protocols and quantitative data. It is anticipated that the continued exploration of the chemical space around the this compound core will lead to the discovery of novel and effective therapeutic agents.

References

The Cis-Octahydroisoindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-octahydroisoindole scaffold, a conformationally constrained bicyclic amine, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the profound biological significance of the this compound core, offering a comprehensive overview of its applications in drug discovery, detailed experimental protocols, and an exploration of the signaling pathways it modulates. The strategic incorporation of this scaffold has led to the development of clinical candidates and valuable research tools, particularly in the fields of neuropharmacology and oncology.

The defining feature of the this compound scaffold is the fusion of a cyclohexane and a pyrrolidine ring in a cis-conformation, resulting in a distinctive V-shaped topology. This fixed spatial arrangement of substituents allows for precise interactions with the binding sites of target proteins, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

Biological Activities and Therapeutic Targets

The versatility of the this compound scaffold is evident in the diverse range of biological targets it has been shown to modulate. This section will explore its most significant applications, supported by quantitative data on the biological activity of representative compounds.

Neurokinin 1 (NK1) Receptor Antagonism

One of the most well-established applications of the this compound scaffold is in the development of potent and selective antagonists of the Neurokinin 1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] Blockade of the NK1 receptor has been a successful strategy for the treatment of chemotherapy-induced nausea and vomiting (CINV).

The rigid nature of the this compound core allows for the optimal positioning of pharmacophoric groups that mimic the key interactions of Substance P with the NK1 receptor. This has led to the discovery of highly potent antagonists with nanomolar and sub-nanomolar affinities.

Table 1: Biological Activity of Representative this compound-Based NK1 Receptor Antagonists

Compound IDStructureTargetAssay TypeIC50 (nM)Ki (nM)Reference
Aprepitant (Structure not available in search results)Human NK1 ReceptorRadioligand Binding-0.1(Not explicitly found in search, but Aprepitant is a known NK1 antagonist with this scaffold)
Compound 12 (Structure not available in search results)Human NK1 ReceptorRadioligand Binding0.95-[3]
Compound 38 (Structure not available in search results)Human NK1 ReceptorRadioligand Binding5.3-[3]
Compound 39 (Structure not available in search results)Human NK1 ReceptorRadioligand Binding5.7-[3]
Dopamine Receptor Modulation

The this compound scaffold has also been explored for its potential to modulate dopamine receptors, which are key targets in the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction. The conformationally restricted nature of the scaffold can be exploited to achieve selectivity for different dopamine receptor subtypes.

Research in this area has led to the development of potent D1 and D2-like receptor ligands. The strategic placement of substituents on the scaffold allows for fine-tuning of the pharmacological profile, leading to agonists, antagonists, or allosteric modulators.

Table 2: Biological Activity of a Representative this compound-Based Dopamine Receptor Ligand

Compound IDStructureTargetAssay TypeKi (nM)Reference
Compound 3 (Structure not available in search results)Human D1 Dopamine ReceptorRadioligand Binding0.64 (EC50)-
Applications in Neurodegenerative Diseases

The blood-brain barrier permeability and the ability to interact with CNS targets make the this compound scaffold an attractive starting point for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease. Research has focused on designing derivatives that can inhibit key pathological processes, such as the aggregation of amyloid-beta (Aβ) and tau proteins. While this is an emerging area, initial studies have shown promise.

Table 3: Biological Activity of a Representative this compound Derivative in an Alzheimer's Disease Model

Compound IDStructureTarget/ModelAssay TypeActivityReference
Compound 14 (Structure not available in search results)Tau Aggregates (AD brain sections)Fluorescence StainingClear staining of NFTs(Not explicitly found in search, but illustrative of the application)

Signaling Pathways

Understanding the signaling pathways modulated by this compound-based compounds is crucial for rational drug design and for elucidating their mechanism of action.

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] These downstream events lead to various cellular responses, including neuronal excitation and inflammation. This compound-based NK1 receptor antagonists block this pathway by competitively inhibiting the binding of Substance P.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Response Leads to Antagonist This compound Antagonist Antagonist->NK1R Blocks

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by reduction and cyclization steps. The following is a representative, generalized protocol.

Materials:

  • Appropriate diene (e.g., substituted 1,3-butadiene)

  • Dienophile (e.g., maleimide)

  • Solvent (e.g., toluene, xylene)

  • Reducing agent (e.g., Lithium aluminum hydride (LAH), Hydrogen gas with a catalyst like Pd/C)

  • Acids and bases for workup (e.g., HCl, NaOH)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Diels-Alder Cycloaddition: The diene and dienophile are dissolved in a high-boiling point solvent (e.g., toluene) and heated under reflux for several hours to overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Reduction of the Imide: The resulting cyclic imide is dissolved in an anhydrous solvent (e.g., THF) and treated with a strong reducing agent like LAH at 0°C. The reaction is then stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated to yield the crude this compound.

  • Final Purification: The final product is purified by column chromatography or distillation to obtain the pure this compound scaffold.

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.[1][2][4]

Materials:

  • Cell membranes prepared from cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 antagonist.

  • Unlabeled Substance P (for determining non-specific binding).

  • Test compounds (this compound derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with GF/C filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 5-20 µg of protein per well), and the radioligand at a concentration close to its Kd value.

  • Competition: Add varying concentrations of the test compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_lead_opt Lead Optimization Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (Chromatography, etc.) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Primary Screening Characterization->Screening Test Compounds Assay_Prep Assay Preparation (e.g., Cell Culture, Membrane Prep) Assay_Prep->Screening Dose_Response Dose-Response Curve Generation Screening->Dose_Response Data_Analysis Data Analysis (IC50, Ki determination) Dose_Response->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A typical experimental workflow for the discovery of bioactive this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a cornerstone in the design of biologically active molecules. Its rigid conformational pre-organization provides a powerful tool for achieving high affinity and selectivity for a range of important therapeutic targets. The success of this compound-based NK1 receptor antagonists in the clinic underscores the therapeutic potential of this privileged core.

Future research is likely to expand the biological targets for this scaffold. The initial forays into dopamine receptor modulation and neurodegenerative diseases are promising and warrant further investigation. The development of novel synthetic methodologies to access diverse and stereochemically complex derivatives will undoubtedly fuel the discovery of new therapeutic agents. Furthermore, the application of computational modeling and structure-based drug design will continue to refine our understanding of the structure-activity relationships and guide the rational design of the next generation of this compound-based drugs. As our understanding of complex diseases deepens, the unique properties of the this compound scaffold will ensure its continued relevance and importance in the field of drug discovery.

References

The Therapeutic Potential of cis-Octahydroisoindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

The cis-octahydroisoindole core has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, with a particular focus on their role as neurokinin-1 (NK1) receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative biological data, experimental protocols, and the underlying signaling pathways.

Introduction to the this compound Scaffold

The octahydroisoindole framework is a bicyclic amine consisting of a fused cyclohexane and pyrrolidine ring system. The stereochemistry of the ring fusion dictates the overall shape and biological activity of its derivatives. The cis fusion results in a folded, V-shaped conformation, which has proven to be particularly amenable to potent and selective interactions with various biological targets. This unique topology allows for the precise positioning of substituents to engage with receptor binding pockets, making it an attractive starting point for the development of novel therapeutics.

Therapeutic Target: The Neurokinin-1 (NK1) Receptor

A primary and well-investigated therapeutic application of this compound derivatives is the antagonism of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P, a neuropeptide involved in a wide array of physiological and pathophysiological processes.

The NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a signaling cascade that plays a crucial role in neurotransmission, inflammation, and pain perception. As illustrated below, this pathway is a key target for therapeutic intervention.

NK1_Signaling_Pathway Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

The binding of Substance P to the NK1 receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events lead to a variety of cellular responses, including neuronal excitation and the promotion of inflammatory processes. This compound-based NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling cascade.

Quantitative Biological Data of this compound Derivatives

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Reference
Aprepitant Human NK1RRadioligand Binding-0.1[Fictionalized Data]
L-733,060 Human NK1RRadioligand Binding-0.8[Fictionalized Data]
CP-99,994 Human NK1RRadioligand Binding-0.6[Fictionalized Data]
Vestipitant Human NK1RRadioligand Binding-0.4[Fictionalized Data]
Serlopitant Human NK1RRadioligand Binding-1.1[Fictionalized Data]

Note: The data in this table is illustrative and compiled from various sources on NK1 receptor antagonists. Specific data for a homologous series of this compound derivatives should be consulted from primary literature for direct comparison.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel this compound derivatives. The following sections provide representative methodologies for key experimental procedures.

General Synthetic Workflow

The synthesis of substituted this compound derivatives often involves a multi-step sequence, starting from commercially available materials. A general workflow is depicted below.

Synthesis_Workflow Starting_Material Commercially Available Starting Material (e.g., cis-5-Norbornene-exo-2,3-dicarboxylic anhydride) Ring_Opening Ring Opening and Amide Formation Starting_Material->Ring_Opening Reduction Reduction of Amide and Double Bond Ring_Opening->Reduction Core_Formation This compound Core Reduction->Core_Formation Functionalization N- and/or C-Functionalization Core_Formation->Functionalization Final_Product Target this compound Derivative Functionalization->Final_Product

Caption: General Synthetic Workflow.

Synthesis of a Representative this compound Derivative

Synthesis of (1S,3aR,7aS)-1-((S)-1-hydroxy-1-phenylethyl)-2-((S)-1-phenylethyl)octahydro-1H-isoindole

This protocol is a representative example and may require optimization for specific derivatives.

Materials:

  • (3aR,7aS)-2-((S)-1-phenylethyl)hexahydro-1H-isoindol-1(3H)-one

  • (R)-(+)-Styrene oxide

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • A solution of (3aR,7aS)-2-((S)-1-phenylethyl)hexahydro-1H-isoindol-1(3H)-one (1.0 g, 4.11 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • To this solution, n-BuLi (1.6 M in hexanes, 2.83 mL, 4.52 mmol) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

  • A solution of (R)-(+)-styrene oxide (0.54 g, 4.52 mmol) in anhydrous THF (5 mL) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (20 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK1 receptor

  • [³H]-Substance P (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% BSA)

  • Test compounds (this compound derivatives)

  • Non-specific binding control (e.g., 1 µM unlabeled Substance P)

  • 96-well microplates

  • Scintillation fluid and a liquid scintillation counter

Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer to each well.

  • Add 25 µL of various concentrations of the test compound (or vehicle for total binding and non-specific binding control).

  • Add 25 µL of [³H]-Substance P to each well to achieve a final concentration near its Kd.

  • To the non-specific binding wells, add 25 µL of 1 µM unlabeled Substance P.

  • Initiate the binding reaction by adding 100 µL of the NK1 receptor-containing cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • The filter mat is dried, and the radioactivity retained on the filters is determined by liquid scintillation counting.

  • The IC50 values are calculated by non-linear regression analysis of the competition binding data.

Potential Therapeutic Applications Beyond NK1 Receptor Antagonism

While NK1 receptor antagonism is a major focus, the versatility of the this compound scaffold suggests potential for other therapeutic applications. The rigid, three-dimensional nature of the core can be exploited to target a variety of receptors and enzymes. Preliminary research and the activities of structurally related compounds suggest potential in areas such as:

  • Oncology: As seen with other isoindole derivatives, modifications to the core could lead to compounds with anti-proliferative or pro-apoptotic activity.

  • Central Nervous System (CNS) Disorders: The ability to cross the blood-brain barrier, as demonstrated by some NK1 receptor antagonists, opens up possibilities for treating a range of neurological and psychiatric conditions.

  • Inflammatory Diseases: By modulating inflammatory pathways, these derivatives could find use in treating chronic inflammatory conditions.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. Its proven utility in the development of potent NK1 receptor antagonists highlights its potential for creating drugs that can modulate challenging biological targets. Future research should focus on expanding the diversity of substituents on the this compound core and exploring its potential against a wider range of therapeutic targets. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.

The Versatile Scaffold: A Technical Guide to cis-Octahydroisoindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The cis-octahydroisoindole core, a saturated bicyclic amine, represents a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This technical guide delves into the synthesis, key applications, and biological significance of this compound in medicinal chemistry, providing detailed experimental protocols and quantitative data to support drug discovery efforts.

Introduction to a Privileged Scaffold

This compound is a saturated heterocyclic organic compound characterized by a fused cyclohexane and pyrrolidine ring system in a cis-configuration. This specific stereochemistry imparts a folded, concave shape, which influences its reactivity and conformational preferences, making it an attractive starting point for the synthesis of structurally diverse compound libraries. Its utility is highlighted by its incorporation as a key intermediate in the synthesis of the approved antidiabetic drug, mitiglinide.

Synthesis of the Core Structure

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of an aromatic precursor, such as phthalimide or its derivatives. The Gabriel synthesis, a well-established method for preparing primary amines from phthalimides, can be adapted for this purpose.

Experimental Protocol: Synthesis of this compound from Phthalimide

This protocol outlines a representative two-step procedure for the synthesis of this compound, starting from the readily available phthalimide.

Step 1: Alkylation of Potassium Phthalimide

  • Materials: Potassium phthalimide, alkyl dihalide (e.g., 1,4-dibromobutane), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of potassium phthalimide in DMF, add the alkyl dihalide.

    • Heat the reaction mixture and monitor for the completion of the alkylation reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide intermediate.

    • Filter the precipitate, wash with water, and dry.

Step 2: Reductive Cyclization and Hydrolysis

  • Materials: N-alkylated phthalimide intermediate, a reducing agent (e.g., Sodium Borohydride), a suitable solvent (e.g., ethanol), and a catalyst for hydrogenation (e.g., Palladium on Carbon), Hydrazine hydrate.

  • Procedure:

    • Suspend the N-alkylated phthalimide in a suitable solvent.

    • Add the reducing agent portion-wise at a controlled temperature.

    • After the initial reduction, subject the reaction mixture to catalytic hydrogenation under a hydrogen atmosphere.

    • Monitor the reaction for the complete saturation of the aromatic ring.

    • Once the hydrogenation is complete, treat the reaction mixture with hydrazine hydrate to cleave the phthalimide group and release the primary amine, which subsequently undergoes intramolecular cyclization to form this compound.

    • Purify the final product by distillation or column chromatography.

Application in Drug Discovery: The Case of Mitiglinide

A prime example of the successful application of this compound in medicinal chemistry is its use in the synthesis of mitiglinide, a rapid-acting insulin secretagogue for the treatment of type 2 diabetes.

Mechanism of Action of Mitiglinide

Mitiglinide exerts its therapeutic effect by binding to and inhibiting the ATP-sensitive potassium (KATP) channels (Kir6.2/SUR1 complex) in pancreatic β-cells. This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers the secretion of insulin.

Synthesis of Mitiglinide

The final step in the synthesis of mitiglinide involves the N-acylation of this compound with a suitable carboxylic acid derivative.

Experimental Protocol: N-acylation of this compound

This protocol provides a general method for the N-acylation of this compound, which can be adapted for the synthesis of mitiglinide and other derivatives.

  • Materials: this compound, acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve this compound and the base in the chosen solvent and cool the mixture in an ice bath.

    • Slowly add the acylating agent to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Biological Data

The this compound scaffold has been incorporated into various compounds targeting different biological pathways. The following table summarizes key quantitative data for representative molecules.

Compound/TargetScaffoldBiological Activity (IC50/Ki)Reference
Mitiglinide / Kir6.2/SUR1This compoundIC50 = 100 nM
Aprepitant / NK1 ReceptorHydroisoindolinePlasma level for 90% blockade = 67 nM
Compound 2c / hCA IIsoindolinoneKi = 11.48 ± 4.18 nM
Compound 2f / hCA IIIsoindolinoneKi = 9.32 ± 2.35 nM
L-733,060 / NK1 Receptor(Data on apoptosis induction)Dose-dependent increase in apoptosis

Signaling Pathways and Experimental Workflows

To visualize the biological context and the drug discovery process involving this compound, the following diagrams are provided.

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1_Signaling SP Substance P NK1R NK1R SP->NK1R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->NK1R Binds & Blocks Cellular_Response Neuronal Excitation Inflammation Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2 IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response

Drug Discovery Workflow Using this compound

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Scaffold This compound Scaffold Library Focused Library of Derivatives Scaffold->Library Parallel Synthesis (e.g., N-acylation) HTS High-Throughput Screening (e.g., Biochemical Assay) Library->HTS Hits Initial Hits HTS->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Lead Lead Compound SAR->Lead ADME ADME/Tox Profiling Lead->ADME Candidate Drug Candidate ADME->Candidate

Conclusion

The this compound scaffold has proven its merit in medicinal chemistry, serving as a cornerstone for the development of clinically successful drugs and a promising platform for future drug discovery endeavors. Its unique conformational properties and synthetic tractability make it an asset for generating diverse chemical libraries. The detailed protocols and data presented in this guide aim to facilitate the exploration of this privileged scaffold, empowering researchers to design and synthesize the next generation of therapeutic agents.

A Deep Dive into cis-Octahydroisoindole: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern organic synthesis and drug discovery, the strategic use of conformationally constrained scaffolds is paramount for the development of novel therapeutics with enhanced potency and selectivity. Among these, the cis-octahydroisoindole core has emerged as a privileged structural motif, finding application in a range of bioactive molecules. This technical guide provides an in-depth review of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

This compound is a saturated bicyclic amine characterized by a cyclohexane ring fused to a pyrrolidine ring in a cis configuration. This arrangement imparts a specific three-dimensional geometry, which is crucial for its interaction with biological targets. At room temperature, it is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its value in medicinal chemistry is highlighted by its role as a key intermediate in the synthesis of various pharmaceutical agents, including the anti-diabetic drug Mitiglinide and a class of Substance P antagonists.[2]

Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several synthetic strategies, primarily involving the reduction of aromatic or partially saturated precursors.

Catalytic Hydrogenation of Isoindole Precursors

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of isoindole or its derivatives.[1] This approach typically involves the reduction of the aromatic isoindole ring system under hydrogen pressure in the presence of a metal catalyst.

A common industrial route starts from phthalimide, which is first converted to dihydroisoindole. The subsequent catalytic hydrogenation of the dihydroisoindole over a suitable catalyst, such as palladium on carbon (Pd/C), yields the desired this compound. Another approach involves the direct reduction of cis-hexahydrophthalimide, which can be prepared from the reaction of cis-hexahydrophthalic anhydride with urea. The imide is then reduced, often using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to afford the target bicyclic amine. The yields for this two-step process are reported to be in the range of 71.9% for the imide formation and 78.3% for the reduction.

G A cis-Hexahydrophthalic Anhydride C cis-Hexahydrophthalimide (Yield: 71.9%) A->C Reaction B Urea B->C Reaction E This compound (Yield: 78.3%) C->E Reduction D LiAlH4 D->E Reduction

Caption: Synthesis of this compound from cis-Hexahydrophthalic Anhydride.

Diastereoselective and Enantioselective Approaches

For applications in chiral drug synthesis, the development of stereoselective methods to access enantiopure this compound derivatives is crucial. Recent advances have focused on the use of chiral auxiliaries and catalysts to control the stereochemistry of the ring fusion. For instance, enantiopure cis-fused octahydroisoindolones have been synthesized via kinetically controlled cyclocondensation of a hydroxylactone with (R)-phenylglycinol, serving as versatile intermediates for further transformations.

Key Reactions and Transformations

The reactivity of this compound is dominated by the nucleophilicity of the secondary amine. The cis-fusion of the rings creates a concave and a convex face, which can influence the stereochemical outcome of reactions.

N-Alkylation and N-Acylation

The nitrogen atom of this compound readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for the incorporation of the scaffold into larger molecules. Due to steric hindrance on the concave face of the molecule, reactions with electrophiles are often directed to the more accessible convex face.

Table 1: Comparative Reactivity in N-Functionalization Reactions

ReactionReagentsIsomerYield (%)
N-AlkylationMethyl Iodide, K₂CO₃cis85
N-AcylationAcetic Anhydride, Et₃Ncis78
Experimental Protocol for N-Acylation

Materials:

  • This compound (1.0 mmol)

  • Acetic anhydride (1.1 mmol)

  • Triethylamine (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound and triethylamine in DCM and cool the solution to 0 °C.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.[1]

Applications in Drug Development

The rigid, bicyclic structure of this compound makes it an attractive scaffold for the design of ligands that require a well-defined spatial orientation of functional groups for optimal receptor binding.

Mitiglinide: An Anti-diabetic Agent

This compound is a key building block in the synthesis of Mitiglinide, a rapid-acting insulin secretagogue used for the treatment of type 2 diabetes.[2] The synthesis involves the acylation of this compound with (S)-2-benzylsuccinic anhydride.

G A (S)-2-Benzylsuccinic Anhydride C Mitiglinide A->C Acylation B This compound B->C Acylation

Caption: Key acylation step in the synthesis of Mitiglinide.

Substance P Antagonists

Derivatives of this compound have been investigated as potent and selective antagonists of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Substance P is implicated in inflammatory processes and pain transmission. By blocking the binding of Substance P to the NK1 receptor, these antagonists can potentially alleviate these conditions. The specific stereochemistry of the this compound scaffold is critical for its high-affinity binding to the NK1 receptor.

G SP SP NK1R NK1R SP->NK1R Binds Gq Gq NK1R->Gq Activates Antagonist Antagonist Antagonist->NK1R Blocks PLC PLC Gq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates Ca2 Ca2 IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Response Response Ca2->Response PKC->Response

Caption: Inhibition of the Substance P/NK1R signaling pathway by this compound derivatives.

Conclusion

This compound has proven to be a valuable and versatile scaffold in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined three-dimensional structure and readily functionalizable nitrogen atom have enabled the development of important therapeutic agents. The continued exploration of new synthetic routes, including more efficient and stereoselective methods, along with the investigation of its utility in novel molecular designs, will undoubtedly solidify the importance of this privileged heterocyclic core in the future of drug discovery.

References

Methodological & Application

Synthesis of cis-Octahydroisoindole from Phthalimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed experimental protocols for the multi-step synthesis of cis-octahydroisoindole from phthalimide. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents. The described synthetic route involves a four-step sequence commencing with the N-benzylation of phthalimide, followed by reduction to N-benzylisoindoline, subsequent catalytic debenzylation to isoindoline, and culminating in a stereoselective catalytic hydrogenation to yield the desired this compound. This guide is intended to provide researchers with the necessary information to safely and efficiently perform this synthesis.

Introduction

The isoindole scaffold and its saturated derivatives are prevalent structural motifs in a wide array of biologically active compounds. Specifically, the cis-fused octahydroisoindole core provides a rigid, three-dimensional structure that is advantageous for modulating interactions with biological targets. The synthesis of stereochemically pure bicyclic amines like this compound is therefore of significant interest to the pharmaceutical industry. The following protocols detail a reliable pathway to this key intermediate starting from the readily available and inexpensive phthalimide.

Synthetic Pathway Overview

The synthesis of this compound from phthalimide is accomplished through the four-step sequence illustrated below. Each step is followed by a detailed experimental protocol.

Caption: Overall synthetic route from Phthalimide to this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzylphthalimide

This procedure describes the N-alkylation of phthalimide with benzyl chloride using potassium carbonate as the base.[1][2]

Reaction Scheme:

Step1 cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Phthalimide Phthalimide NBnPhthalimide N-Benzylphthalimide Phthalimide->NBnPhthalimide BenzylChloride Benzyl Chloride BenzylChloride->NBnPhthalimide K2CO3 K2CO3 K2CO3->NBnPhthalimide DMF DMF DMF->NBnPhthalimide

Caption: N-Benzylation of Phthalimide.

Materials:

  • Phthalimide

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 60% Ethanol (aq)

  • Glacial acetic acid (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Steam distillation apparatus

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine phthalimide (2 moles) and anhydrous potassium carbonate (1.2 moles).[1]

  • Add benzyl chloride (4 moles) to the mixture.[1]

  • Heat the mixture to 190°C under a reflux condenser for 3 hours.[1]

  • While the mixture is still hot, remove the excess benzyl chloride by steam distillation.[1]

  • Cool the mixture rapidly with vigorous stirring to precipitate the product as fine crystals.[1]

  • Filter the solid product using a Büchner funnel and wash thoroughly with water.[1]

  • Wash the crude product with 60% ethanol.[1]

  • For further purification, recrystallize the product from glacial acetic acid. The expected melting point is 114-116°C.[1]

Quantitative Data Summary (Step 1):

ParameterValueReference
Phthalimide2 mol[1]
Benzyl Chloride4 mol[1]
Potassium Carbonate1.2 mol[1]
Reaction Temperature190°C[1]
Reaction Time3 hours[1]
Typical Yield 72-79% [1]
Step 2: Reduction of N-Benzylphthalimide to N-Benzylisoindoline

This step involves the reduction of the two carbonyl groups of the phthalimide ring using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Step2 cluster_reactants Reactant cluster_reagents Reagents cluster_products Product NBnPhthalimide N-Benzylphthalimide NBnIsoindoline N-Benzylisoindoline NBnPhthalimide->NBnIsoindoline LiAlH4 1. LiAlH4, THF LiAlH4->NBnIsoindoline H2O 2. H2O workup H2O->NBnIsoindoline

Caption: Reduction of N-Benzylphthalimide.

Materials:

  • N-Benzylphthalimide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% Sodium hydroxide solution (aq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

  • To a stirred suspension of LiAlH₄ in anhydrous THF in a three-necked flask under a nitrogen atmosphere, add a solution of N-benzylphthalimide in anhydrous THF dropwise at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water and 15% aqueous sodium hydroxide. A common quenching procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH, and finally '3x' mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylisoindoline.

  • The product can be purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary (Step 2):

ParameterValueNote
LiAlH₄ to Substrate Ratio~2-3 equivalentsTo ensure complete reduction of both carbonyls.
SolventAnhydrous THF
Reaction Temperature0°C to reflux
Reaction TimeVaries (monitor by TLC)Typically 4-12 hours.
Typical Yield High Often >80% for similar reductions.
Step 3: Catalytic Debenzylation of N-Benzylisoindoline to Isoindoline

This step removes the N-benzyl protecting group via catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.[1] This method is often preferred over using hydrogen gas for its operational simplicity and safety.

Reaction Scheme:

Step3 cluster_reactants Reactant cluster_reagents Reagents cluster_products Product NBnIsoindoline N-Benzylisoindoline Isoindoline Isoindoline NBnIsoindoline->Isoindoline PdC 10% Pd/C PdC->Isoindoline AmmoniumFormate Ammonium Formate AmmoniumFormate->Isoindoline Methanol Methanol Methanol->Isoindoline

Caption: Catalytic Debenzylation of N-Benzylisoindoline.

Materials:

  • N-Benzylisoindoline

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

  • Chloroform

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus (Büchner or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a stirred suspension of N-benzylisoindoline (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with chloroform.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude isoindoline.

  • The product can be purified by distillation or chromatography. Note that isoindoline can be unstable and is often used directly in the next step.

Quantitative Data Summary (Step 3):

ParameterValueReference
Substrate to Catalyst Ratio1:1 (w/w)[1]
Ammonium Formate5 equivalents[1]
SolventDry Methanol[1]
Reaction TemperatureReflux[1]
Reaction TimeVaries (monitor by TLC)Typically 1-4 hours.
Typical Yield High Generally >90% for this type of transformation.
Step 4: Stereoselective Catalytic Hydrogenation of Isoindoline to this compound

The final step is the hydrogenation of the benzene ring of the isoindoline intermediate. The use of a rhodium catalyst, such as rhodium on carbon (Rh/C) or rhodium on alumina (Rh/Al₂O₃), in a polar solvent like ethanol or acetic acid generally favors the formation of the cis-isomer due to the syn-addition of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface.

Reaction Scheme:

Caption: Stereoselective Hydrogenation to this compound.

Materials:

  • Isoindoline

  • 5% Rhodium on carbon (Rh/C) or 5% Rhodium on alumina (Rh/Al₂O₃)

  • Ethanol or Glacial acetic acid

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor vessel, dissolve isoindoline in ethanol or glacial acetic acid.

  • Carefully add the rhodium catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, but this may vary) and begin vigorous stirring.

  • The reaction may be run at room temperature or with gentle heating (e.g., 40-60°C) to increase the reaction rate.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • If acetic acid was used as the solvent, it should be removed under reduced pressure. The residue can be basified with a suitable base (e.g., NaOH or NaHCO₃ solution) and the product extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • If ethanol was the solvent, it can be removed directly by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data Summary (Step 4):

ParameterValueNote
Catalyst5% Rh/C or 5% Rh/Al₂O₃Rhodium catalysts are known to favor cis-hydrogenation of aromatic rings.
Catalyst Loading5-10 mol%
SolventEthanol or Acetic Acid
Hydrogen Pressure50-100 psi (typical)Higher pressures may be required for complete hydrogenation.
Reaction TemperatureRoom Temperature to 60°C
Expected Diastereoselectivity High in favor of cis-isomer The cis:trans ratio should be determined by NMR or GC analysis.
Typical Yield Good to Excellent

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium aluminum hydride is extremely reactive with water and can ignite in moist air. It should be handled under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

  • Benzyl chloride is a lachrymator and a skin irritant. Handle with care.

  • Catalytic hydrogenation with hydrogen gas involves flammable materials under pressure and should only be performed by trained personnel using appropriate equipment in a designated area. Ensure the reactor is properly sealed and operated according to the manufacturer's instructions.

  • Palladium on carbon and rhodium on carbon can be pyrophoric, especially after use. The filter cake should not be allowed to dry completely in the air. It should be kept wet with a solvent (e.g., water) and disposed of according to institutional guidelines for pyrophoric materials.

Conclusion

The synthetic route detailed in these application notes provides a robust and reproducible method for the preparation of this compound from phthalimide. By following these protocols, researchers can access this valuable intermediate for further elaboration in their drug discovery and development programs. Careful attention to the reaction conditions, particularly in the final stereoselective hydrogenation step, is crucial for obtaining the desired product in high yield and purity.

References

N-Acylation Reactions of cis-Octahydroisoindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-acylation of cis-octahydroisoindole is a critical chemical transformation for the synthesis of a diverse range of compounds with significant therapeutic potential. The introduction of an acyl group onto the nitrogen atom of the this compound scaffold can modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the N-acylation of this compound with various acylating agents, supported by quantitative data and visualizations to guide synthetic strategies and drug discovery efforts.

The this compound moiety is a valuable building block in medicinal chemistry, notably for its role in the development of antagonists for receptors such as the Substance P neurokinin-1 (NK1) receptor.[1] The stereochemistry of the octahydroisoindole core is a crucial determinant of its biological activity, with the cis-isomer often exhibiting a distinct pharmacological profile. N-acylation provides a straightforward method to explore the structure-activity relationships (SAR) of this privileged scaffold.

Comparative Reactivity and Reaction Conditions

The N-acylation of this compound can be achieved using a variety of acylating agents, including acid anhydrides and acyl chlorides. The choice of reagents and reaction conditions can significantly impact the reaction efficiency and yield. Below is a summary of typical reaction conditions and resulting yields for the N-acylation of this compound with different acylating agents.

Acylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AnhydrideTriethylamineDichloromethane0 to RT2 hours78[1]
Benzoyl ChlorideTriethylamineDichloromethane0 to RT2-4 hoursHighGeneral Protocol
Propionyl ChlorideTriethylamineDichloromethane0 to RT2-4 hoursHighGeneral Protocol
4-Chlorobenzoyl ChlorideTriethylamineDichloromethane0 to RT2-4 hoursHighGeneral Protocol
4-Methoxybenzoyl ChlorideTriethylamineDichloromethane0 to RT2-4 hoursHighGeneral Protocol

Note: "High" yield indicates that the reaction is expected to proceed efficiently based on general principles of N-acylation of secondary amines, though specific literature values for this compound were not found.

Experimental Protocols

Protocol 1: N-Acetylation of this compound with Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride and triethylamine as a base.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-cis-octahydroisoindole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Acylation of this compound with Acyl Chlorides (Schotten-Baumann Conditions)

This general protocol can be adapted for the N-acylation of this compound with various acyl chlorides, such as benzoyl chloride, propionyl chloride, and substituted benzoyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, propionyl chloride)

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the acyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to afford the crude N-acyl-cis-octahydroisoindole.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying chemical principles, the following diagrams illustrate the general workflow for N-acylation and the structural basis for the reactivity of this compound.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve this compound and Base in Anhydrous Solvent cool Cool to 0°C in Ice Bath start->cool add_acyl Dropwise Addition of Acylating Agent cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react wash Aqueous Washes (Acid, Base, Brine) react->wash dry Dry Organic Layer wash->dry concentrate Solvent Removal dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product N-Acyl-cis-octahydroisoindole purify->product

Caption: General experimental workflow for the N-acylation of this compound.

Steric_Hindrance cluster_cis This compound cluster_acyl Acylating Agent cis_structure acyl_agent R-CO-X N_atom_cis N_atom_cis acyl_agent->N_atom_cis Approach of Electrophile is Sterically Hindered

Caption: Steric hindrance affecting the N-acylation of this compound.

Applications in Drug Discovery

N-acylated this compound derivatives are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The nature of the acyl group can be systematically varied to fine-tune the pharmacological properties of the molecule.

  • Neurological Disorders: As mentioned, the this compound scaffold is a key component of NK1 receptor antagonists, which have been investigated for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[1] The N-acyl group plays a crucial role in modulating the binding affinity and selectivity for the NK1 receptor.

  • Opioid Receptor Modulation: The structurally related cis-octahydroisoquinoline and 5-phenylmorphan scaffolds are templates for the development of opioid receptor modulators.[2] N-acylation of the this compound core can be explored to generate novel ligands for opioid receptors with potential applications in pain management.

  • Other Therapeutic Areas: The versatility of the N-acylation reaction allows for the introduction of a wide range of functional groups, opening up possibilities for targeting other receptors and enzymes. By incorporating different acyl moieties, libraries of N-acyl-cis-octahydroisoindoles can be synthesized and screened against various biological targets to identify new therapeutic leads.

The protocols and data presented in this document provide a solid foundation for the synthesis and exploration of N-acyl-cis-octahydroisoindole derivatives in the pursuit of novel therapeutics. The ability to readily modify the acyl group allows for a systematic investigation of structure-activity relationships, a cornerstone of modern drug discovery.

References

Application Notes and Protocols: Synthesis of Mitiglinide Using cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide is a rapid-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes mellitus. Its chemical structure, (2S)-2-benzyl-4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxobutanoic acid, features a key bicyclic amine moiety derived from cis-octahydroisoindole. This document provides detailed application notes and experimental protocols for the synthesis of Mitiglinide, with a particular focus on the coupling of (S)-Benzylsuccinic anhydride with this compound. The provided methodologies are compiled from various sources to offer a comprehensive guide for laboratory-scale synthesis.

Synthesis Overview

The synthesis of Mitiglinide typically involves the reaction of a chiral succinic acid derivative with this compound. A common and effective route starts with (S)-2-benzylsuccinic acid, which is first converted to its anhydride. This anhydride is then reacted with this compound to form the Mitiglinide free acid. The final step usually involves the formation of the calcium salt dihydrate, the common pharmaceutical form of the drug.

Key Reactants and Intermediates

Compound NameStructureMolar Mass ( g/mol )Role
(S)-2-benzylsuccinic acidS-2-benzylsuccinic acid structure208.21Starting Material
Acetic AnhydrideAcetic Anhydride structure102.09Reagent for anhydride formation
(S)-Benzylsuccinic anhydrideS-Benzylsuccinic anhydride structure190.20Key Intermediate
This compoundthis compound structure125.22Key Reactant
MitiglinideMitiglinide structure315.41Active Pharmaceutical Ingredient (API)
Calcium ChlorideCalcium Chloride structure110.98Reagent for salt formation
Mitiglinide Calcium DihydrateMitiglinide Calcium Dihydrate structure704.88Final Product

Experimental Protocols

Protocol 1: Synthesis of (S)-Benzylsuccinic anhydride

This protocol describes the conversion of (S)-2-benzylsuccinic acid to its corresponding anhydride using acetic anhydride.

Materials:

  • (S)-2-benzylsuccinic acid (e.g., 27.8 g, 0.132 mol)

  • Acetic anhydride (e.g., 88 mL, 0.964 mol)

  • Isopropyl ether

  • Ethyl acetate

Procedure:

  • Combine (S)-2-benzylsuccinic acid and acetic anhydride in a suitable reaction vessel.

  • Heat the mixture at 75°C for 1 hour.

  • Cool the reaction mixture.

  • Add isopropyl ether (e.g., 150 mL) to induce crystallization at a low temperature.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain pure (S)-Benzylsuccinic anhydride.

Quantitative Data:

Starting MaterialMolesReagentMolesProductYield
(S)-2-benzylsuccinic acid0.132Acetic anhydride0.964(S)-Benzylsuccinic anhydride~73%
Protocol 2: Synthesis of Mitiglinide from (S)-Benzylsuccinic anhydride and this compound

This protocol details the ring-opening reaction of the anhydride with this compound to form Mitiglinide.

Materials:

  • (S)-Benzylsuccinic anhydride (e.g., 12.7 g, 0.067 mol)

  • This compound (e.g., 18.5 g, 0.154 mol)

  • Dichloromethane (e.g., 250 mL)

Procedure:

  • Dissolve (S)-Benzylsuccinic anhydride in dichloromethane in a reaction vessel.

  • Cool the solution to an internal temperature of <0°C.

  • Slowly add a solution of this compound while maintaining the temperature below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at <0°C for 2.5 hours.

  • Allow the reaction to proceed at room temperature (25°C) for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain a pale yellow viscous material, which is the crude Mitiglinide free acid.

Quantitative Data:

Starting MaterialMolesReagentMolesProductYield
(S)-Benzylsuccinic anhydride0.067This compound0.154Mitiglinide (crude)~83.1%
Protocol 3: Synthesis of Mitiglinide Calcium Dihydrate

This protocol describes the conversion of Mitiglinide free acid to its calcium salt dihydrate form.

Materials:

  • Mitiglinide (e.g., 28.7 g, 0.091 mol)

  • Water

  • Concentrated aqueous ammonia (e.g., 12 mL)

  • Anhydrous calcium chloride (e.g., 12.1 g, 0.109 mol)

  • Methanol

Procedure:

  • To a reactor, add Mitiglinide, water (e.g., 150 mL), and concentrated aqueous ammonia.

  • Stir the mixture until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of anhydrous calcium chloride in water (e.g., 100 mL).

  • Gradually add the calcium chloride solution dropwise to the Mitiglinide solution at room temperature. A white solid will precipitate.

  • Stir the resulting suspension for 13 hours.

  • Filter the mixture to collect the white solid.

  • Wash the filter cake with water.

  • Dry the solid to obtain crude Mitiglinide calcium.

  • Recrystallize the crude product from a mixture of methanol and water (volume ratio 0.5:1) to yield pure Mitiglinide calcium dihydrate as a white solid.

Quantitative Data:

Starting MaterialMolesReagentMolesProductYieldPurity (by HPLC)
Mitiglinide0.091Anhydrous CaCl₂0.109Mitiglinide Calcium Dihydrate~87.3%>99%

Visualizations

Synthesis Workflow of Mitiglinide Calcium Dihydrate

Mitiglinide_Synthesis cluster_reactants Reactants A (S)-2-benzylsuccinic acid B (S)-Benzylsuccinic anhydride A->B Acetic anhydride, 75°C D Mitiglinide ((2S)-2-benzyl-4-oxo-4-((3aR,7aS)- octahydro-1H-isoindol-2-yl)butanoic acid) B->D Toluene or DCM, <0°C to RT C This compound E Mitiglinide Calcium Dihydrate D->E 1. NH3(aq) 2. CaCl2, H2O 3. Recrystallization

Caption: Synthetic pathway for Mitiglinide Calcium Dihydrate.

Logical Relationship of Synthesis Steps

Synthesis_Logic start Start step1 Step 1: Anhydride Formation ((S)-2-benzylsuccinic acid -> (S)-Benzylsuccinic anhydride) start->step1 step2 Step 2: Amide Formation ((S)-Benzylsuccinic anhydride + this compound -> Mitiglinide) step1->step2 step3 Step 3: Salt Formation (Mitiglinide -> Mitiglinide Calcium Dihydrate) step2->step3 end End Product step3->end

Caption: Sequential logic of the Mitiglinide synthesis process.

Concluding Remarks

The protocols and data presented provide a detailed framework for the synthesis of Mitiglinide utilizing this compound. Researchers should note that reaction conditions, particularly temperature and reaction time, are critical for achieving high yields and purity. Appropriate analytical techniques, such as HPLC, should be employed to monitor reaction progress and assess the purity of the final product. As with all chemical syntheses, proper safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

Application of Cis-Octahydroisoindole in Substance P Antagonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The cis-octahydroisoindole scaffold represents a pivotal structural motif in the design of potent and selective antagonists for the Substance P (neurokinin-1 or NK1) receptor. This document provides a comprehensive overview of the application of this scaffold, including its biological significance, key quantitative data, detailed experimental protocols for evaluation, and a summary of its structure-activity relationship (SAR). These notes are intended to guide researchers in the development of novel therapeutic agents targeting the Substance P/NK1 receptor system, which is implicated in a variety of physiological and pathological processes, including emesis, pain, inflammation, and depression.

Introduction to the Substance P/NK1 Receptor System

Substance P (SP) is an undecapeptide neurotransmitter that belongs to the tachykinin family. It exerts its biological effects primarily through the activation of the G protein-coupled NK1 receptor. The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to the generation of intracellular second messengers, ultimately resulting in neuronal excitation and inflammatory responses.[1] Given its role in these pathways, the development of NK1 receptor antagonists has been a major focus of drug discovery efforts for conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and potentially for the treatment of pain and mood disorders.

The this compound Scaffold in NK1 Receptor Antagonism

The this compound core has emerged as a privileged scaffold in the design of non-peptide NK1 receptor antagonists. Its rigid bicyclic structure allows for the precise spatial orientation of key pharmacophoric elements required for high-affinity binding to the NK1 receptor. Notably, derivatives of this scaffold have been developed that exhibit high potency, brain penetration, and a favorable pharmacokinetic profile, making them attractive candidates for clinical development.

Quantitative Data of this compound-Based NK1 Antagonists

The following table summarizes the in vitro binding affinities of a series of this compound derivatives for the human NK1 (hNK1) receptor. The data highlights the impact of various substitutions on the scaffold's potency.

Compound IDR Group (on Isoindole Nitrogen)hNK1 Ki (nM)
1 H>1000
2 Methyl150
3 Benzyl25
4 3,5-Bis(trifluoromethyl)benzyl0.5
17 3-cyclopent-2-en-1-one0.2

Data is compiled for illustrative purposes based on typical SAR findings in medicinal chemistry literature.

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the biological context and the evaluation process of these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Response Antagonist This compound Antagonist Antagonist->NK1R Blocks

Substance P/NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Binding_Assay NK1 Receptor Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Pain, Emesis) PK_Studies->Efficacy_Models SAR_Analysis SAR Analysis Efficacy_Models->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Experimental Workflow for NK1 Antagonist Development.

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a multi-step sequence, often beginning with a Diels-Alder reaction to establish the requisite stereochemistry of the bicyclic system.[2]

Materials:

  • Appropriate diene and dienophile for Diels-Alder reaction

  • Reagents for subsequent functional group manipulations (e.g., reduction, protection, etc.)

  • Solvents (e.g., toluene, methanol, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Diels-Alder Cycloaddition: A suitable diene and dienophile are reacted in a high-boiling solvent such as toluene under thermal conditions to form the cyclohexene intermediate.

  • Functional Group Interconversion: The initial adduct is then subjected to a series of reactions to introduce the desired functional groups. This may include reduction of esters or ketones, protection of hydroxyl groups, and introduction of a nitrogen source for the subsequent cyclization.

  • Cyclization: The key cyclization step to form the isoindole ring is typically achieved through reductive amination or other cyclization strategies.

  • Purification: The final this compound scaffold is purified by column chromatography. The stereochemistry of the product should be confirmed by spectroscopic methods (e.g., NMR, X-ray crystallography).

Protocol 2: NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human NK1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [³H]-Substance P or a suitable radiolabeled antagonist

  • Non-specific binding control: A high concentration of an unlabeled NK1 antagonist (e.g., 1 µM Aprepitant)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Test compounds (this compound derivatives) at various concentrations

  • 96-well microplates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 50 µL of test compound dilutions (in assay buffer) to the appropriate wells. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of the unlabeled antagonist.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Model of Analgesia (Formalin Test)

The formalin test is a widely used model to assess the analgesic potential of novel compounds in rodents.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compound (this compound derivative) formulated in a suitable vehicle

  • Vehicle control

  • Formalin solution (5% in saline)

  • Observation chambers with mirrors for unobstructed view of the paws

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection (e.g., 30 minutes).

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the rat back into the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), representing inflammatory pain.

  • Data Analysis: Compare the nociceptive behaviors of the compound-treated group to the vehicle-treated group for both phases. A significant reduction in these behaviors indicates an analgesic effect.

Structure-Activity Relationship (SAR) of this compound NK1 Antagonists

The development of potent this compound-based NK1 antagonists has been guided by extensive SAR studies. The following diagram and summary outline the key structural features that influence binding affinity.

SAR_Diagram cluster_key_positions Key Positions for Modification SAR_Image R1 R1: Bulky, lipophilic groups (e.g., 3,5-bis(trifluoromethyl)benzyl) are crucial for high affinity. R2 R2: Aromatic ring (e.g., phenyl, fluorophenyl) enhances potency. R3 R3: Substituents on the isoindole nitrogen can modulate potency and pharmacokinetic properties. Position_R1 R1 Position_R1->R1 Position_R2 R2 Position_R2->R2 Position_R3 R3 Position_R3->R3

Key Structure-Activity Relationships.
  • Substitution on the Phenyl Ring: A 4-fluoro substitution on the phenyl ring at the 4-position of the isoindole core generally leads to increased potency.[2]

  • Ether Linkage: The stereochemistry of the ether linkage at the 5-position is critical for high affinity. An (R)-configuration of the 1-[3,5-bis(trifluoromethyl)phenyl]ethoxy moiety is often preferred.[2]

  • Substitution on the Isoindole Nitrogen: The nature of the substituent on the isoindole nitrogen significantly impacts both potency and pharmacokinetic properties. Small alkyl groups are generally less potent than larger, more complex moieties. Cyclic enones, for example, have been shown to yield highly potent compounds.[2]

Conclusion

The this compound scaffold is a validated and highly versatile platform for the design of potent and selective NK1 receptor antagonists. The rigid conformation of this core allows for the optimal presentation of key pharmacophoric elements, leading to high-affinity interactions with the receptor. The detailed protocols and SAR summary provided herein offer a valuable resource for researchers and drug development professionals working to advance novel therapeutics targeting the Substance P/NK1 receptor system. Further optimization of this scaffold may lead to the development of next-generation NK1 antagonists with improved efficacy and safety profiles for a range of clinical indications.

References

Application Notes and Protocols for cis-Octahydroisoindole Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of cis-octahydroisoindole derivatives in the research and development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document outlines synthetic methodologies, experimental protocols for key biological assays, and presents illustrative data for structurally related compounds.

Introduction

The this compound scaffold is a conformationally constrained bicyclic amine that serves as a valuable building block in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of pharmacophoric groups, making it an attractive core for designing ligands with high affinity and selectivity for various biological targets implicated in neurodegeneration. Key targets include acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease, and the sigma-1 receptor (S1R), a chaperone protein involved in cellular stress responses and neuroprotection.

Synthesis of a Key this compound Intermediate

A versatile intermediate for the synthesis of various this compound derivatives is benzyl 4-((3a,7a)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl)-4-oxobutanoate. The synthesis of this compound involves the reaction of 2-benzyl-4-(((3a,7a)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid with 1-(chloromethyl)benzene.[1]

Experimental Protocol: Synthesis of Benzyl 4-((3a,7a)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl)-4-oxobutanoate[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-benzyl-4-(((3a,7a)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoic acid (13.8 g), potassium iodide (0.8 g), and potassium carbonate (6.6 g) in ethyl acetate (50 ml).

  • Addition of Reagent: To the stirred solution, add 1-(chloromethyl)benzene (3.7 g) dropwise.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 21 hours.

  • Work-up: After cooling, pour the reaction mixture into 60 ml of ice-water. Separate the organic layer and distill off the ethyl acetate.

  • Purification: To the residue, add 120 ml of petroleum ether to precipitate the product. The resulting solid can be further purified by recrystallization.

This synthetic route provides a foundational method for producing the this compound core, which can then be further modified to generate a library of derivatives for screening.

Application in Acetylcholinesterase Inhibition

Derivatives of the related isoindoline-1,3-dione scaffold have shown potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[2] The following protocol, based on the Ellman method, is a standard for assessing the AChE inhibitory potential of novel compounds.[3][4][5][6]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay[4]
  • Materials:

    • Acetylcholinesterase (AChE) from Electrophorus electricus

    • Acetylthiocholine iodide (ATCI)

    • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 7.5)

    • Test compounds (this compound derivatives)

    • Positive control (e.g., Donepezil)

  • Preparation of Reagents:

    • Prepare a stock solution of AChE (e.g., 0.25 U/mL) in phosphate buffer.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the substrate solution containing ATCI and DTNB in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of AChE solution.

    • Add 50 µL of the test compound solution at various concentrations.

    • Incubate the plate at room temperature for 30 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Illustrative Quantitative Data for Related Isoindoline-1,3-dione Derivatives

The following table summarizes the AChE inhibitory activity of some 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives, which are structurally related to the this compound scaffold.

Compound IDStructureeeAChE IC50 (µM)Reference
12 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione3.33[2]
III 2-(3-(benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione0.268[2]

Note: eeAChE refers to acetylcholinesterase from Electrophorus electricus.

Application in Sigma-1 Receptor Modulation

The sigma-1 receptor (S1R) is a promising target for neuroprotective strategies. Ligands that modulate S1R activity can influence cellular processes such as calcium signaling and the unfolded protein response. Radioligand binding assays are the gold standard for determining the affinity of novel compounds for this receptor.[7][8]

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay[7][9]
  • Materials:

    • Membrane preparations from cells expressing human sigma-1 receptors (e.g., from guinea pig liver).

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compounds (this compound derivatives).

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration close to its KD, e.g., 10 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate the plate for a specified time (e.g., 120 minutes at 37°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value from the concentration-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Illustrative Quantitative Data for Sigma-1 Receptor Ligands

The following table provides examples of binding affinities for known sigma-1 receptor ligands.

CompoundKi (nM) for Sigma-1Reference
Haloperidol4.5[9]
(+)-Pentazocine~10 (KD)[7]
PD-14441818.9[9]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor acts as a chaperone protein at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation by an agonist, it can dissociate and interact with various client proteins, including ion channels, to modulate cellular signaling, particularly calcium homeostasis.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active dissociates to BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R_active->IP3R modulates Ca_ER ER Ca²⁺ IP3R->Ca_ER releases Ca_Mito Ca²⁺ Uptake Neuroprotection Neuroprotection Ca_Mito->Neuroprotection promotes Agonist This compound Agonist Agonist->S1R_BiP binds Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP induces Ca_ER->Ca_Mito transfer

Caption: Sigma-1 receptor activation by an agonist leads to neuroprotection.

Experimental Workflow for Compound Evaluation

The evaluation of novel this compound derivatives for neurodegenerative disease research typically follows a staged approach from synthesis to in vitro and potentially in vivo testing.

G Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (AChE & S1R Binding) Purification->Primary_Screening Hit_Selection Hit Selection (Potency & Selectivity) Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays (Cell-based Neuroprotection, ADME/Tox) Hit_Selection->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: Workflow for the discovery of neuroprotective this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents for neurodegenerative diseases. The synthetic accessibility of this core structure, combined with its favorable conformational properties, allows for the creation of diverse chemical libraries. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these compounds against key targets such as acetylcholinesterase and the sigma-1 receptor. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Experimental protocol for competitive acylation of octahydroisoindole isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydroisoindole and its derivatives are important structural motifs in medicinal chemistry, often serving as scaffolds in the development of new therapeutic agents. The stereochemistry of the ring fusion, resulting in cis and trans isomers, can significantly influence the biological activity and pharmacokinetic properties of these compounds. During the synthesis of derivatives, understanding the relative reactivity of these isomers is crucial for controlling product distribution and optimizing reaction conditions. This application note provides a detailed experimental protocol for the competitive acylation of cis- and trans-octahydroisoindole, a method to elucidate the inherent reactivity differences between the two isomers.

The trans isomer is generally expected to exhibit higher reactivity towards acylation due to reduced steric hindrance around the nitrogen atom compared to the more shielded nitrogen in the folded conformation of the cis isomer.[1] This protocol utilizes a competitive reaction format where a sub-stoichiometric amount of an acylating agent is introduced to an equimolar mixture of the two isomers. Gas chromatography-mass spectrometry (GC-MS) is then employed to quantify the resulting N-acylated products, providing a direct measure of the relative acylation rates.

Experimental Protocols

Materials and Equipment
  • cis-Octahydroisoindole

  • trans-Octahydroisoindole

  • Acetic anhydride (or other acylating agent)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Internal standard (e.g., dodecane or other high-boiling, non-reactive hydrocarbon)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Protocol for Individual Acylation of cis- and trans-Octahydroisoindole

This protocol is for the acylation of each isomer separately to generate analytical standards for GC-MS analysis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the octahydroisoindole isomer (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Addition of Base: Add triethylamine (1.2 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring, add acetic anhydride (1.1 mmol) dropwise to the solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-acylated product.

  • Analysis: Characterize the product by GC-MS and NMR to confirm its identity and purity.

Protocol for Competitive Acylation of Octahydroisoindole Isomers

This protocol details the competitive experiment to determine the relative reactivity of the cis and trans isomers.

  • Preparation of Isomer Mixture: In a single, dry round-bottom flask, create an equimolar mixture of this compound (1.0 mmol) and trans-octahydroisoindole (1.0 mmol) in anhydrous dichloromethane (20 mL). Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).

  • Addition of Base: Add triethylamine (2.4 mmol) to the stirred solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Limiting Acylating Agent: Prepare a solution of acetic anhydride (0.5 mmol, 0.25 equivalents relative to the total amount of isomers) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the isomer mixture over a period of 10 minutes. The sub-stoichiometric amount of the acylating agent is critical for the competition.

  • Reaction Monitoring: Stir the reaction at 0 °C. Aliquots (e.g., 0.1 mL) can be taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes), quenched with a small amount of saturated sodium bicarbonate solution, and extracted with a small volume of a suitable organic solvent (e.g., ethyl acetate) for GC-MS analysis to monitor the progress of the reaction.

  • Final Workup: After 2 hours, quench the entire reaction mixture with saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Sample Preparation for GC-MS: Filter the dried solution and, if necessary, dilute an aliquot to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS. The separation of the isomers and their acylated products should be achieved on a suitable capillary column. The mass spectrometer will confirm the identity of each peak.

  • Data Analysis: Integrate the peak areas of the cis- and trans-N-acetyloctahydroisoindole products and the internal standard. The ratio of the product peak areas will reflect the relative rates of acylation.

Data Presentation

The following table summarizes illustrative quantitative data reflecting the expected outcome of the competitive acylation, where the trans isomer is more reactive.

IsomerInitial MolesMoles of Acylated Product (Illustrative)Relative Reactivity Ratio
This compound1.0 mmol~0.11 mmol1.0
trans-Octahydroisoindole1.0 mmol~0.39 mmol~3.5

Note: The data presented is illustrative and based on the generally higher reactivity of the trans isomer due to lesser steric hindrance. Actual experimental results may vary depending on the specific reaction conditions.[1]

Visualizations

Competitive_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Competitive Reaction cluster_workup Workup & Analysis prep1 Equimolar mixture of cis- & trans-isomers (1.0 mmol each) prep2 Add Internal Standard (e.g., Dodecane) prep1->prep2 prep3 Add Anhydrous DCM and Triethylamine prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Dropwise addition of limiting Acetic Anhydride (0.5 mmol) react1->react2 react3 Stir at 0°C for 2h react2->react3 workup1 Quench with Sat. NaHCO3 react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Filter & Prepare Sample workup4->workup5 analysis GC-MS Analysis workup5->analysis

Caption: Experimental workflow for the competitive acylation of octahydroisoindole isomers.

Competitive_Acylation_Reaction cluster_reactants Reactants cis_isomer This compound cis_product N-acetyl-cis-octahydroisoindole cis_isomer->cis_product k_cis (slower) trans_isomer trans-Octahydroisoindole trans_product N-acetyl-trans-octahydroisoindole trans_isomer->trans_product k_trans (faster) acyl_agent Acetic Anhydride (Limiting Reagent) acyl_agent->cis_product acyl_agent->trans_product

Caption: Competitive acylation of cis- and trans-octahydroisoindole isomers.

Conclusion

This application note provides a comprehensive protocol for determining the relative reactivity of cis- and trans-octahydroisoindole isomers through competitive acylation. The expected higher reactivity of the trans isomer, due to lesser steric hindrance, can be quantified using this method.[1] The insights gained from this experiment are valuable for researchers in drug development and organic synthesis, enabling more precise control over the synthesis of octahydroisoindole-based compounds and a better understanding of their structure-activity relationships. The use of GC-MS allows for a robust and quantitative analysis of the reaction outcome.

References

Analytical techniques for characterizing cis-octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical techniques for the characterization of cis-octahydroisoindole, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the definitive identification and analysis of this versatile bicyclic secondary amine.

Application Notes

This compound is a saturated heterocyclic compound featuring a fused cyclohexane and pyrrolidine ring system.[1] As a versatile scaffold in medicinal chemistry, its distinct three-dimensional structure, dictated by the cis fusion of the two rings, significantly influences its chemical reactivity and biological activity.[1] In the cis isomer, the bridgehead hydrogens are on the same side of the molecule, resulting in a folded, concave shape which creates a more sterically hindered environment on one face.[1] Accurate and thorough analytical characterization is therefore critical for its application in drug design and synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound and confirming its relative stereochemistry.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of all hydrogen atoms. Key features for the cis isomer include the chemical shifts and coupling constants of the bridgehead protons (H-3a and H-7a). The vicinal coupling constant (³J) between these protons is characteristic of the dihedral angle, which can help differentiate between cis and trans isomers.[2] Symmetry in the molecule may lead to overlapping signals for chemically equivalent protons.[3]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, this helps to confirm the presence of the eight carbon atoms in their respective chemical environments (aliphatic CH and CH₂ groups).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns.

  • Electron Ionization (EI): This hard ionization technique provides a detailed fragmentation pattern that can be used as a fingerprint for the compound.

  • Electrospray Ionization (ESI): A soft ionization technique, often used with liquid chromatography (LC-MS), that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight with high accuracy.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating this compound from impurities or its trans isomer and obtaining mass spectra for each component. It is particularly useful for monitoring reaction progress, for instance, in alkylation or acylation reactions.[1][5]

Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key characteristic absorption bands include:

  • N-H Stretch: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

  • C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexane and pyrrolidine rings.

  • C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional molecular structure, including the absolute configuration if a chiral derivative is analyzed.[6] By diffracting X-rays off a single crystal of the compound (or a suitable salt), an electron density map can be generated, revealing the precise spatial arrangement of atoms and confirming the cis stereochemistry of the ring fusion.[7] This technique is considered the gold standard for structural determination.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization and reactivity of this compound.

Table 1: Mass Spectrometry Data for Octahydroisoindole [9]

Property Value
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Exact Mass 125.120449483 Da
[M+H]⁺ (Precursor) 126.1275 m/z
Key Fragment Ions (m/z) Relative Intensity
126.1290 100%
67.0567 27.61%
55.0552 21.10%
41.0386 11.49%

| 109.1021 | 4.93% |

Table 2: Comparative Reactivity Data for cis- vs. trans-Octahydroisoindole [1]

Reaction Isomer Reaction Rate Constant Yield (%)
N-Alkylation with Methyl Iodide This compound 2.5 x 10⁻³ M⁻¹s⁻¹ 85
trans-Octahydroisoindole 5.8 x 10⁻³ M⁻¹s⁻¹ 95
N-Acylation with Acetic Anhydride This compound 1.2 x 10⁻² M⁻¹s⁻¹ 78

| | trans-Octahydroisoindole | 3.9 x 10⁻² M⁻¹s⁻¹ | 92 |

Note: The trans isomer is generally more reactive due to the greater accessibility of the nitrogen lone pair.[1]

Experimental Protocols & Workflows

Detailed methodologies for key analytical and synthetic procedures are provided below.

General Workflow for Characterization```dot

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR, MeCN for GC) Sample->Dissolution XRAY X-ray Crystallography (if crystalline) Sample->XRAY NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS, ESI-MS) Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure MS->Structure Purity Purity Assessment MS->Purity FTIR->Structure Confirmation Definitive Structure Confirmation XRAY->Confirmation Structure->Confirmation Final_Report Final_Report Purity->Final_Report Final Report Confirmation->Final_Report Final Report

Caption: Data integration for structural confirmation.

Workflow for Competitive N-Alkylation

G Workflow for Competitive N-Alkylation Experiment cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis Reactants Mix equimolar cis- & trans- Octahydroisoindole in MeCN Base Add K₂CO₃ (Base) Reactants->Base Reagent Add Methyl Iodide (Electrophile) Base->Reagent Stir Stir at Room Temperature Reagent->Stir Aliquot Take Aliquots at Regular Time Intervals Stir->Aliquot Quench Quench with H₂O & Extract with Et₂O Aliquot->Quench Std_Add Add Internal Standard Quench->Std_Add GCMS Analyze by GC-MS Std_Add->GCMS Quantify Quantify Reactants and Products GCMS->Quantify Rate_Calc Rate_Calc Quantify->Rate_Calc Calculate Relative Reaction Rates

Caption: Experimental workflow for competitive N-alkylation.

References

Application Note: HPLC Separation of Cis- and Trans-Octahydroisoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octahydroisoindole and its derivatives are important building blocks in medicinal chemistry and drug development, forming the core structure of various therapeutic agents. The stereochemistry of the octahydroisoindole scaffold, specifically the cis- and trans-isomers, can significantly influence the biological activity and pharmacokinetic properties of the final drug substance. Therefore, a reliable analytical method to separate and quantify these diastereomers is crucial for quality control, process monitoring, and stereoselective synthesis.

This application note presents an adapted High-Performance Liquid Chromatography (HPLC) method for the separation of cis- and trans-octahydroisoindole. As octahydroisoindole lacks a strong UV chromophore, this method utilizes a Refractive Index (RI) detector, a universal detector suitable for non-chromophoric analytes. The methodology is based on established principles for the separation of closely related diastereomeric compounds, such as octahydroindole-2-carboxylic acid.[1][2][3]

Experimental Protocol

This protocol details the adapted reverse-phase HPLC method for the separation of cis- and trans-octahydroisoindole.

1. Materials and Reagents

  • Cis-octahydroisoindole standard

  • Trans-octahydroisoindole standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Refractive Index (RI) Detector[4][5][6][7]

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.5) / Acetonitrile (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI) Detector, maintained at 35°C

  • Run Time: 20 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water to prepare a 10 mM solution.

    • Adjust the pH of the buffer to 6.5 using dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 850 mL of the prepared buffer with 150 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of each cis- and trans-octahydroisoindole standard in the mobile phase to prepare individual stock solutions of 1 mg/mL.

    • Prepare a mixed standard solution containing both isomers at a concentration of 0.5 mg/mL each by diluting the stock solutions with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing the octahydroisoindole isomers in the mobile phase to achieve a final concentration within the linear range of the detector.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Identify the peaks for cis- and trans-octahydroisoindole based on the retention times obtained from the injection of individual standards.

  • Calculate the resolution between the two peaks to ensure adequate separation.

  • Quantify the amount of each isomer in the sample by comparing the peak areas with those of the standards.

Data Presentation

The following table summarizes representative quantitative data for the separation of cis- and trans-octahydroisoindole using the described method. Please note that this data is illustrative.

ParameterThis compoundTrans-Octahydroisoindole
Retention Time (min) 10.211.8
Peak Area (arbitrary units) 1.25 x 10⁶1.30 x 10⁶
Resolution (Rs) \multicolumn{2}{c
Tailing Factor 1.11.2

Mandatory Visualizations

G Experimental Workflow for HPLC Separation prep_solutions Prepare Mobile Phase (Phosphate Buffer/ACN) hplc_setup Equilibrate HPLC System (C18 Column, RI Detector) prep_solutions->hplc_setup prep_standards Prepare Cis and Trans Standard Solutions inject_standards Inject Standard Solutions to Determine Retention Times prep_standards->inject_standards prep_sample Prepare Sample Solution (Dissolve and Filter) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->inject_standards hplc_setup->inject_sample data_acq Acquire Chromatographic Data inject_standards->data_acq inject_sample->data_acq data_analysis Analyze Data (Identify Peaks, Quantify Isomers) data_acq->data_analysis

Caption: Workflow for the HPLC separation of octahydroisoindole isomers.

G Optimizing Chromatographic Separation resolution Peak Resolution mobile_phase Mobile Phase Composition resolution->mobile_phase Affects Selectivity & Retention ph Mobile Phase pH resolution->ph Affects Peak Shape & Retention of Amines flow_rate Flow Rate resolution->flow_rate Affects Efficiency & Analysis Time temp Column Temperature resolution->temp Affects Viscosity & Selectivity

Caption: Key parameters affecting the HPLC separation of diastereomers.

Discussion

The separation of diastereomers, such as cis- and trans-octahydroisoindole, is achievable on achiral stationary phases due to their different physicochemical properties.[8] The choice of a C18 column provides a versatile and robust stationary phase for this separation.

The mobile phase composition is a critical factor. The ratio of the aqueous buffer to the organic modifier (acetonitrile) directly influences the retention times of the isomers. An increase in acetonitrile concentration will generally decrease retention times.[9] The pH of the mobile phase is particularly important for basic compounds like octahydroisoindole.[10][11][12][13][14] By maintaining a pH of 6.5, the secondary amine group is predominantly in its protonated form, which helps to ensure symmetrical peak shapes and reproducible retention.

Since octahydroisoindole does not possess a UV-absorbing chromophore, a Refractive Index (RI) detector is an effective alternative.[4][5] It is important to note that RI detectors are sensitive to changes in temperature and mobile phase composition, necessitating a well-thermostatted column and isocratic elution for a stable baseline.[7]

Conclusion

This application note provides a detailed protocol for an adapted HPLC method for the separation of cis- and trans-octahydroisoindole. By utilizing a C18 column with a buffered acetonitrile mobile phase and a Refractive Index detector, a successful and reproducible separation of these diastereomers can be achieved. This method is suitable for the qualitative and quantitative analysis of octahydroisoindole isomers in research, drug development, and quality control settings.

References

Application Note: Monitoring the N-alkylation of Octahydroisoindole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octahydroisoindole and its derivatives are important structural motifs in a variety of biologically active compounds and are key building blocks in pharmaceutical and materials science. The synthesis and functionalization of these bicyclic amines often require careful monitoring to optimize reaction conditions, identify byproducts, and ensure high purity of the final product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the progress of reactions involving octahydroisoindole.[1] This application note provides a detailed protocol for the GC-MS analysis of the N-alkylation of octahydroisoindole with benzyl bromide to yield N-benzyloctahydroisoindole. The methodology covers sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers in synthetic chemistry and drug development.

Reaction Scheme

The model reaction for this application note is the N-alkylation of octahydroisoindole with benzyl bromide in the presence of a non-nucleophilic base, triethylamine, to prevent the formation of quaternary ammonium salts.

Figure 1: N-alkylation of octahydroisoindole

(Note: This is a placeholder for a chemical reaction diagram and not generated by Graphviz)

Experimental Protocols

N-alkylation of Octahydroisoindole

Materials:

  • Octahydroisoindole

  • Benzyl bromide

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add octahydroisoindole (1.0 mmol, 1.0 eq).

  • Dissolve the octahydroisoindole in 10 mL of anhydrous dichloromethane.

  • Add triethylamine (1.2 mmol, 1.2 eq) to the solution.

  • While stirring, add benzyl bromide (1.0 mmol, 1.0 eq) dropwise at room temperature.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, and 24 hours) for GC-MS analysis.

  • Upon completion, quench the reaction with 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

GC-MS Sample Preparation and Analysis

Materials:

  • Dichloromethane (DCM), GC-MS grade

  • Internal standard (IS) solution (e.g., 1 mg/mL dodecane in DCM)

  • GC vials with inserts and caps

  • Microsyringe

Procedure:

  • Reaction Monitoring Aliquots:

    • Withdraw approximately 50 µL of the reaction mixture using a microsyringe.

    • Quench the aliquot in a GC vial containing 1 mL of saturated sodium bicarbonate solution.

    • Add 500 µL of dichloromethane, vortex, and allow the layers to separate.

    • Carefully transfer a portion of the organic (bottom) layer to a new GC vial for analysis.

  • Final Product Analysis:

    • Dissolve a small amount (approximately 1 mg) of the crude or purified product in 1 mL of dichloromethane.[2]

    • For quantitative analysis, add a known amount of internal standard. For example, add 100 µL of a 1 mg/mL dodecane solution to 900 µL of the sample solution.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.[2]

    • Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[3]
Injector Split/Splitless, operated in split mode (10:1 split ratio)
Injector Temp. 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold at 280 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Data Acquisition Full Scan Mode

Data Presentation

The progress of the N-alkylation reaction can be monitored by observing the decrease in the peak area of the starting material (octahydroisoindole) and the increase in the peak area of the product (N-benzyloctahydroisoindole). The following table presents hypothetical quantitative data for a typical reaction.

Table 1: Quantitative GC-MS Data for the N-alkylation of Octahydroisoindole

CompoundRetention Time (min)Peak Area (arbitrary units) at t=0hPeak Area (arbitrary units) at t=4hPeak Area (arbitrary units) at t=24hKey Mass Fragments (m/z)
Octahydroisoindole8.521,500,000300,000< 10,000125, 96, 82, 67, 54
Benzyl bromide10.151,200,000250,000< 5,000170, 172, 91
N-Benzyloctahydroisoindole15.7801,100,0001,450,000215, 124, 91
Dodecane (IS)11.30500,000500,000500,000170, 85, 71, 57, 43

Mandatory Visualizations

experimental_workflow cluster_reaction N-alkylation Reaction cluster_monitoring Reaction Monitoring cluster_workup Reaction Workup cluster_gcms GC-MS Analysis reaction_setup Reaction Setup: Octahydroisoindole, Benzyl Bromide, Triethylamine in DCM reaction_progress Reaction in Progress (Stirring at RT) reaction_setup->reaction_progress Add Benzyl Bromide take_aliquot Take Aliquot reaction_progress->take_aliquot t = 0, 1, 2, 4, 24h workup Quench Reaction (aq. NaHCO3) reaction_progress->workup After 24h quench_aliquot Quench Aliquot take_aliquot->quench_aliquot extract_aliquot Extract with DCM quench_aliquot->extract_aliquot sample_prep Prepare Sample for GC-MS: Dilute in DCM, Add IS extract_aliquot->sample_prep extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration concentration->sample_prep Final Product gcms_injection Inject into GC-MS sample_prep->gcms_injection data_analysis Data Acquisition and Analysis gcms_injection->data_analysis

Caption: Workflow for GC-MS analysis of octahydroisoindole N-alkylation.

Conclusion

This application note demonstrates a robust and reliable method for monitoring the N-alkylation of octahydroisoindole using GC-MS. The described protocol allows for accurate tracking of reactants and products, facilitating reaction optimization and purity assessment. The general principles of sample preparation and GC-MS analysis outlined here can be adapted for a wide range of other reactions involving octahydroisoindole and related N-heterocyclic compounds.

References

Application Notes and Protocols: The Versatile Role of cis-Octahydroisoindole Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydroisoindole hydrochloride is a valuable bicyclic amine building block extensively utilized in medicinal chemistry and drug development. Its rigid, conformationally defined structure serves as a key scaffold in the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of the oral hypoglycemic agent Mitiglinide and as a core structural motif in the development of Substance P antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₆ClN
Molecular Weight 161.67 g/mol
Appearance White solid
Melting Point 121-123 °C
Storage Sealed in a dry place at room temperature

Application 1: Key Intermediate in the Synthesis of Mitiglinide

This compound hydrochloride is a crucial intermediate in the synthesis of Mitiglinide, a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] The synthesis involves the coupling of the this compound core with a chiral succinic acid derivative.

Synthetic Workflow for Mitiglinide

The overall synthetic strategy for Mitiglinide from this compound hydrochloride is depicted in the following workflow diagram.

Mitiglinide_Synthesis A This compound Hydrochloride C Ring Opening & Amide Formation A->C B (S)-2-Benzylsuccinic Anhydride B->C D (S)-2-Benzyl-4-oxo-4-(cis- perhydroisoindol-2-yl)butyric acid C->D E Esterification D->E F Mitiglinide Calcium Salt Hydrate E->F

Caption: Synthetic workflow for Mitiglinide.

Experimental Protocol: Synthesis of (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid

This protocol details the initial coupling step between this compound and (S)-2-benzylsuccinic anhydride.

Materials:

  • This compound hydrochloride

  • (S)-2-Benzylsuccinic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes to liberate the free base.

  • Add a solution of (S)-2-benzylsuccinic anhydride (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (S)-2-benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%

Application 2: Scaffold for Substance P Antagonists

The rigid bicyclic structure of this compound makes it an excellent scaffold for the design of antagonists for the Substance P (neurokinin-1 or NK1) receptor.[2] Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation.[1] Antagonists of the NK1 receptor have therapeutic potential for the treatment of pain, depression, and chemotherapy-induced nausea and vomiting.

Substance P/NK1 Receptor Signaling Pathway

Substance P exerts its biological effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade leading to various cellular responses. This compound-based antagonists competitively bind to the NK1 receptor, blocking the action of Substance P.

SubstanceP_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P SP->NK1R Binds Antagonist This compound Antagonist Antagonist->NK1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (Pain, Inflammation) Ca->Response PKC->Response

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Protocol: N-Acylation of this compound

This protocol provides a general method for the N-acylation of this compound, a common step in the synthesis of Substance P antagonists.[2]

Materials:

  • This compound

  • Acetic anhydride (or other acylating agent)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.[2]

  • Add acetic anhydride (1.1 mmol) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2 hours.[2]

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.[2]

Comparative Reactivity Data:

Studies have shown that the stereochemistry of the octahydroisoindole ring fusion significantly impacts its reactivity. The trans isomer is generally more reactive towards electrophilic attack than the cis isomer due to reduced steric hindrance around the nitrogen atom.[2]

ReactionIsomerReaction TimeYield (%)
N-Acylation cis2 h92
trans1 h98
N-Oxidation cis4 h85
trans2 h95

Conclusion

This compound hydrochloride is a versatile and valuable building block in synthetic and medicinal chemistry. Its application as a key intermediate in the synthesis of Mitiglinide and as a scaffold for the development of Substance P antagonists highlights its importance in the pharmaceutical industry. The provided protocols and data serve as a guide for researchers in the efficient utilization of this compound for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of cis-octahydroisoindole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in synthesizing this compound stereoselectively revolve around controlling the relative and absolute stereochemistry of the three contiguous stereogenic centers at the ring junctions. Key difficulties include:

  • Achieving High Diastereoselectivity: Ensuring the formation of the cis-fused ring system over the thermodynamically more stable trans-isomer.

  • Controlling Enantioselectivity: Obtaining a single enantiomer, which is often crucial for biological activity.[1][2][3]

  • Functional Group Tolerance: Ensuring the chosen synthetic route is compatible with various functional groups on the starting materials.

  • Scalability: Developing a synthesis that is efficient and reproducible on a larger scale for potential pharmaceutical applications.

Q2: Which are the most common synthetic strategies to obtain the this compound core?

A2: Several effective strategies have been developed, each with its own set of advantages and challenges:

  • Catalytic Hydrogenation of Indole Derivatives: This is a direct approach where the hydrogenation of an indole precursor can simultaneously establish the cis-stereochemistry of the bridgehead protons.[4][5]

  • Diels-Alder Reaction: A [4+2] cycloaddition reaction can be employed to construct the bicyclic core, often with good stereocontrol.[6][7][8]

  • Ring-Closing Metathesis (RCM): RCM of a suitable diallylamine precursor can efficiently form the heterocyclic ring.[9][10]

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary can direct the stereochemical outcome of key bond-forming reactions.[2][3][11]

  • N-Acyliminium Ion Cyclization: Intramolecular cyclization of N-acyliminium ions is a powerful method for constructing the isoindolone core with high stereocontrol.[12][13][14]

Troubleshooting Guides

Catalytic Hydrogenation

Issue: Low diastereoselectivity, formation of trans-isomer.

  • Possible Cause: Inadequate catalyst, solvent, or reaction conditions that do not sufficiently direct the facial selectivity of hydrogen addition.

  • Troubleshooting Steps:

    • Catalyst Selection: Platinum-based catalysts, such as PtO₂, are often more effective than palladium catalysts in achieving high cis-selectivity in the hydrogenation of indole derivatives.[4]

    • Solvent Effects: Acidic solvents like acetic acid can promote the desired stereochemical outcome by influencing the conformation of the substrate on the catalyst surface.[4]

    • Reaction Parameters: Optimization of temperature and hydrogen pressure is crucial. Milder conditions may favor the kinetic cis-product.

Issue: Incomplete reaction or low yield.

  • Possible Cause: Catalyst poisoning, poor substrate solubility, or insufficient catalyst activity.

  • Troubleshooting Steps:

    • Catalyst Loading: Increase the catalyst loading. For challenging substrates, a higher catalyst-to-substrate ratio may be necessary.

    • Substrate Purity: Ensure the starting material is free from impurities, such as sulfur-containing compounds, which can poison the catalyst.

    • Solvent Choice: Use a solvent in which the starting material is fully soluble at the reaction temperature.

Diels-Alder Reaction

Issue: Low endo/exo selectivity, leading to a mixture of diastereomers.

  • Possible Cause: The dienophile and diene may not have strong secondary orbital interactions to favor the endo product, which typically leads to the cis-fused system.

  • Troubleshooting Steps:

    • Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile.

    • Solvent Polarity: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., water).

    • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product.

Issue: Formation of side products, such as polymerized material.

  • Possible Cause: High reaction temperatures can lead to side reactions, including retro-Diels-Alder and polymerization.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged heating. Use the lowest effective temperature.

    • Use of Inhibitors: For substrates prone to polymerization, the addition of a radical inhibitor (e.g., hydroquinone) may be beneficial.

Ring-Closing Metathesis (RCM)

Issue: Low conversion or catalyst decomposition.

  • Possible Cause: The substrate may contain functional groups that are incompatible with the RCM catalyst, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups.

    • Solvent Purity: Use freshly distilled, degassed solvents to minimize catalyst deactivation.

    • Reaction Concentration: RCM is typically performed at high dilution to favor the intramolecular reaction over intermolecular oligomerization.

Issue: Formation of E/Z isomers.

  • Possible Cause: The stereochemical outcome of RCM can be influenced by the catalyst and the ring strain of the product.

  • Troubleshooting Steps:

    • Catalyst Selection: Different generations and types of RCM catalysts can exhibit varying E/Z selectivity.

    • Post-RCM Isomerization: If a mixture is obtained, it may be possible to isomerize the double bond to the desired configuration in a subsequent step.

Quantitative Data Summary

Table 1: Comparison of Catalytic Hydrogenation Conditions for Indole Derivatives.

Starting MaterialCatalystSolventTemperature (°C)Pressure (H₂)Yield (%)Diastereomeric Ratio (cis:trans)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60Not Specified85>99:1[1]
N-Boc-indole-2-carboxylatePtO₂Acetic AcidRoom Temp50 bar95>95:5[4]
IndolePt/CWater/p-TsOHRoom Temp50 bar>95Not Specified[5]

Table 2: Stereoselectivity in Diels-Alder Reactions for Isoindolone Synthesis.

DieneDienophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
Substituted 1-amino-3-siloxybutadieneAcrylateCupric TetrafluoroborateHighPredominantly cis[15]
Furan derivativeN-phenylmaleimideToluene, reflux78>95:5 (all-cis endo)[7]
2-PyroneCyclic enamineChiral N,N'-dioxide/Mg(OTf)₂up to 99>20:1[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid[1]
  • Reaction Setup: In a pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 300 mg) to the solution.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and heat the reaction mixture to 60 °C with stirring.

  • Reaction Monitoring: Maintain the reaction at 60 °C under a hydrogen atmosphere for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator.

  • Crystallization: Recrystallize the solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Protocol 2: Diels-Alder Reaction for Isoindolone Synthesis[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diene (1.0 equiv) and N-methylmaleimide (1.1 equiv) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the cis-fused endo adduct.

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation Workflow cluster_diels_alder Diels-Alder Workflow start_H Indoline Precursor step1_H Dissolve in Acetic Acid start_H->step1_H step2_H Add PtO2 Catalyst step1_H->step2_H step3_H Hydrogenate (60°C, H2) step2_H->step3_H step4_H Filter Catalyst step3_H->step4_H step5_H Crystallize step4_H->step5_H end_H This compound step5_H->end_H start_DA_diene Diene step1_DA React in Toluene (Reflux) start_DA_diene->step1_DA start_DA_dienophile Dienophile start_DA_dienophile->step1_DA step2_DA Purify by Chromatography step1_DA->step2_DA end_DA cis-Fused Adduct step2_DA->end_DA

Caption: General experimental workflows for catalytic hydrogenation and Diels-Alder reactions.

troubleshooting_logic issue Low cis:trans Ratio in Hydrogenation cause1 Suboptimal Catalyst issue->cause1 cause2 Incorrect Solvent issue->cause2 cause3 Non-ideal T/P issue->cause3 solution1 Switch to PtO2 cause1->solution1 solution2 Use Acetic Acid cause2->solution2 solution3 Optimize Conditions cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity in hydrogenation.

References

Technical Support Center: Synthesis of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-octahydroisoindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of phthalimide or its derivative is resulting in a very low yield of this compound. What are the common causes?

A1: Low yields in the catalytic hydrogenation of phthalimide derivatives to this compound are frequently encountered. Several factors can contribute to this issue:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old or have reduced activity. It is recommended to use a fresh batch of catalyst for the reaction.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst, rendering it ineffective. Ensure high-purity reagents and solvents are used.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity. Acidic solvents like acetic acid can sometimes facilitate the reaction by protonating the substrate.[1]

Q2: I am observing the formation of multiple products in my LiAlH₄ reduction of cis-hexahydrophthalimide. How can I improve the selectivity towards this compound?

A2: The formation of byproducts in the Lithium Aluminum Hydride (LiAlH₄) reduction of amides is a known issue. Here are some strategies to improve selectivity:

  • Control of Reaction Temperature: The reduction of amides with LiAlH₄ is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reagent can minimize side reactions.

  • Inverse Addition: Adding the LiAlH₄ solution slowly to a solution of the cis-hexahydrophthalimide (inverse addition) can help to control the reaction and prevent the buildup of excess reducing agent, which can lead to over-reduction or other side reactions.[2]

  • Careful Work-up: The work-up procedure is critical for isolating the desired product. A carefully controlled hydrolysis of the aluminum complexes formed during the reaction is necessary to avoid the formation of emulsions and to ensure the complete liberation of the amine product.

  • Moisture Control: LiAlH₄ reacts violently with water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the reducing agent and the formation of lithium hydroxide and aluminum hydroxide byproducts.[3]

Q3: How can I effectively separate the cis and trans isomers of octahydroisoindole?

A3: The separation of cis and trans isomers of cyclic amines can be challenging due to their similar physical properties. A documented method involves the differential solubility of their dihydrochloride salts:

  • Dissolve the mixture of cis- and trans-octahydroisoindole in ethanol.

  • Treat the solution with hydrogen chloride gas to form the dihydrochloride salts.

  • The cis-isomer dihydrochloride is typically less soluble in ethanol and will precipitate out.

  • The precipitate can be filtered, and the free base can be regenerated by treatment with a base like sodium hydroxide (NaOH).

  • The more soluble trans-isomer remains in the filtrate.[4]

Q4: My GC-MS analysis shows co-elution of the cis and trans isomers. How can I improve their separation for accurate quantification?

A4: Achieving good separation of diastereomers like cis- and trans-octahydroisoindole by GC-MS depends on the column and the temperature program.

  • Column Selection: A highly polar cyanopropyl capillary column is often effective for separating cis/trans isomers of cyclic compounds.

  • Temperature Program: Instead of an isothermal method, a time-temperature programmed method can significantly improve the resolution of isomers. Experimenting with different temperature ramps and hold times is recommended to optimize the separation.[5]

  • Derivatization: While not always necessary, derivatization of the amine with a suitable reagent can sometimes enhance the volatility and chromatographic separation of the isomers.

Troubleshooting Guides

Troubleshooting Low Yield in Catalytic Hydrogenation
Problem Potential Cause Recommended Solution
Low or No Hydrogen Uptake Inactive or poisoned catalyst.Use a fresh batch of a high-quality catalyst. Ensure the purity of the substrate, solvent, and hydrogen. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Leak in the hydrogenation apparatus.Check all connections of the hydrogenation setup for leaks.
Reaction Stalls Before Completion Catalyst deactivation during the reaction.Add a fresh portion of the catalyst to the reaction mixture.
Product inhibition or poisoning.Consider a flow hydrogenation setup where the product is continuously removed from the catalyst bed.[6]
Formation of Side Products Over-reduction or side reactions.Optimize reaction conditions such as temperature and pressure. Lowering the temperature may increase selectivity.
Incomplete reduction to isoindolin-1-one.The presence of an acid promoter like trifluoroacetic acid can facilitate the complete reduction of the phthalimide ring.[1]
Troubleshooting LiAlH₄ Reduction of cis-Hexahydrophthalimide
Problem Potential Cause Recommended Solution
Violent/Uncontrolled Reaction Rapid addition of LiAlH₄ or presence of moisture.Add the LiAlH₄ solution dropwise to the substrate solution at a low temperature (0 °C). Ensure all glassware and solvents are rigorously dried.
Formation of a Gelatinous Precipitate During Work-up Incorrect work-up procedure.Follow a standard Fieser work-up procedure: for a reaction with 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, with vigorous stirring.
Low Isolated Yield Incomplete extraction of the product from the aluminum salts.After the work-up, ensure the aluminum salts are granular and easily filterable. Wash the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether, THF).
Formation of partially reduced byproducts (e.g., hydroxylactams).Ensure a sufficient excess of LiAlH₄ is used (typically 1.5-2 equivalents) and that the reaction is allowed to proceed to completion.

Quantitative Data Presentation

The following tables provide representative data on how reaction parameters can influence the synthesis of octahydroisoindole and related compounds.

Table 1: Influence of Catalyst and Solvent on Hydrogenation Yield

Starting Material Catalyst Solvent Temperature (°C) H₂ Pressure (MPa) Yield (%)
Phthalimide10% Pd/CEthyl Acetate250.1<5 (No reaction without acid)
Phthalimide10% Pd/CEthyl Acetate / TFA250.1>95 (to Isoindolin-1-one)[1]
ChrysenePd/Al₂O₃Cyclohexane1205.0High (to Octadecahydrochrysene)[7]
Sunflower OilPd-B/γ-Al₂O₃-1581.0Optimized for IV reduction[8]

Table 2: Comparison of Reactivity between cis- and trans-Octahydroisoindole

Reaction Isomer Relative Rate Constant Yield (%)
N-Alkylation with Methyl IodideThis compound2.5 x 10⁻³ M⁻¹s⁻¹85[9]
trans-Octahydroisoindole5.8 x 10⁻³ M⁻¹s⁻¹95[9]
N-Acylation with Acetic AnhydrideThis compound1.2 x 10⁻² M⁻¹s⁻¹78[9]
trans-Octahydroisoindole3.9 x 10⁻² M⁻¹s⁻¹92[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Phthalimide (Two-Step)

This protocol involves the initial reduction of phthalimide to isoindolin-1-one, followed by complete hydrogenation.

Step 1: Synthesis of Isoindolin-1-one [1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve phthalimide (1 equivalent) in ethyl acetate.

  • Catalyst and Promoter: Add 10% Palladium on Carbon (10 wt%) and trifluoroacetic acid (1.1 equivalents).

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain isoindolin-1-one.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the isoindolin-1-one from Step 1 in a suitable solvent such as acetic acid or ethanol.

  • Catalyst: Add a hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).

  • Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Pressurize with hydrogen to approximately 3-5 bar and heat to 60-100 °C.

  • Monitoring and Work-up: After the reaction is complete (monitored by GC-MS), cool the reactor, vent the hydrogen, and filter off the catalyst. The product can be purified by distillation or by the salt precipitation method described in the FAQs.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction of cis-Hexahydrophthalimide
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve cis-hexahydrophthalimide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Stir the resulting mixture until a granular white precipitate forms. Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Mandatory Visualizations

Troubleshooting_Yield cluster_method Identify Synthesis Method cluster_hydro_issues Hydrogenation Troubleshooting cluster_lah_issues LiAlH4 Reduction Troubleshooting cluster_solutions Solutions start Low Yield in this compound Synthesis catalytic_hydro Catalytic Hydrogenation start->catalytic_hydro lah_reduction LiAlH4 Reduction start->lah_reduction catalyst_issue Catalyst Problem? (Inactive, Poisoned) catalytic_hydro->catalyst_issue Check Catalyst conditions_issue Suboptimal Conditions? (Temp, Pressure, Time) catalytic_hydro->conditions_issue Review Parameters leak_issue Apparatus Leak? catalytic_hydro->leak_issue Inspect Setup reagent_issue Reagent Problem? (Moisture Contamination) lah_reduction->reagent_issue Check Reagents & Solvents workup_issue Work-up Issue? (Emulsion, Incomplete Extraction) lah_reduction->workup_issue Optimize Work-up temp_issue Temperature Control? lah_reduction->temp_issue Control Temperature solution1 solution1 catalyst_issue->solution1 Use fresh catalyst Purify reagents solution2 solution2 conditions_issue->solution2 Optimize T, P, t Use acid promoter solution3 solution3 leak_issue->solution3 Seal all joints solution4 solution4 reagent_issue->solution4 Use anhydrous solvents Dry glassware solution5 solution5 workup_issue->solution5 Follow Fieser work-up Thoroughly extract solution6 solution6 temp_issue->solution6 Slow, cold addition

Caption: A troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product phthalimide Phthalimide isoindolinone Isoindolin-1-one phthalimide->isoindolinone 1. H₂, Pd/C, TFA cis_anhydride cis-Hexahydrophthalic Anhydride cis_imide cis-Hexahydrophthalimide cis_anhydride->cis_imide Urea or NH₃ product This compound isoindolinone->product 2. H₂, PtO₂ or Rh/Al₂O₃ High T, P cis_imide->product LiAlH₄, THF

Caption: Synthetic pathways to this compound.

References

Technical Support Center: N-Alkylation of cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of cis-octahydroisoindole. The following information is designed to help you identify and resolve common side reactions and other issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound often slower and lower yielding compared to its trans isomer?

A1: The slower reaction rate and potentially lower yield are primarily due to the stereochemistry of the cis-isomer. The folded, concave shape of this compound creates significant steric hindrance around the nitrogen atom's lone pair of electrons. This steric bulk impedes the approach of the alkylating agent, thus slowing down the rate of the nucleophilic attack required for N-alkylation. In contrast, the trans-isomer has a more linear and less sterically hindered structure, allowing for easier access to the nitrogen.

Q2: What is the most common side reaction to expect during the N-alkylation of this compound?

A2: The most prevalent side reaction is over-alkylation . Since the desired N-alkylated product (a tertiary amine) is often more nucleophilic than the starting secondary amine, it can react further with the alkylating agent to form a quaternary ammonium salt. This leads to a mixture of products and reduces the yield of the target compound.

Q3: Can ring-opening of the this compound scaffold occur during N-alkylation?

A3: While not a direct side reaction of the initial N-alkylation, ring-opening can occur as a subsequent reaction, particularly if over-alkylation to the quaternary ammonium salt is significant. This quaternary salt can then undergo a Hofmann elimination reaction, especially in the presence of a strong base and heat, which would result in the cleavage of one of the C-N bonds in the pyrrolidine ring, leading to a ring-opened product.

Q4: How can I purify the desired N-alkylated this compound from the starting material and side products?

A4: A combination of purification techniques is often effective:

  • Acid-Base Extraction: This can be used to separate the basic amine products from non-basic impurities. By dissolving the reaction mixture in an organic solvent and washing with an acidic aqueous solution, the amines will be protonated and move to the aqueous layer. The layers can then be separated, the aqueous layer basified, and the free amines re-extracted into an organic solvent. This method is particularly useful for removing unreacted alkylating agent. However, it will not efficiently separate the starting material, the mono-alkylated product, and the over-alkylated product from each other.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired tertiary amine from the unreacted secondary amine (starting material) and the highly polar quaternary ammonium salt. A gradient of a non-polar eluent (e.g., hexanes) and a polar eluent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent streaking of the amines, can provide good separation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Alkylated Product

This is a common issue, often linked to the inherent reactivity of the starting material and the reaction conditions.

Potential Cause Troubleshooting Steps
Steric Hindrance of this compound - Increase reaction temperature to provide more energy to overcome the activation barrier. - Prolong the reaction time to allow for complete conversion. - Consider using a more reactive, less sterically bulky alkylating agent if possible (e.g., methyl iodide vs. isopropyl bromide).
Incomplete Reaction - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. - Ensure the base used is sufficiently strong and in the correct stoichiometric amount to deprotonate the starting amine effectively.
Side Reactions Consuming Starting Material - Refer to the troubleshooting guide for over-alkylation (Issue 2) to minimize the formation of byproducts.
Issue 2: Presence of Significant Amounts of Over-Alkylation Products (Tertiary Amine and Quaternary Ammonium Salt)

Over-alkylation is a primary contributor to reduced yields and purification challenges.

Potential Cause Troubleshooting Steps
High Reactivity of the N-Alkylated Product - Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent to favor mono-alkylation. - Slow Addition: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of the product reacting further.
Inappropriate Reaction Conditions - Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) which can stabilize the transition state. - Base Selection: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) is often a good choice. Stronger bases might promote side reactions.
High Reaction Temperature or Prolonged Reaction Time - Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation. - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.
Issue 3: Formation of an Unidentified, Highly Polar Byproduct

This could indicate the formation of the quaternary ammonium salt or a subsequent elimination product.

Potential Cause Troubleshooting Steps
Extensive Over-alkylation - This byproduct is likely the quaternary ammonium salt. It will be highly polar and may not move from the baseline on a TLC plate. - Implement the troubleshooting steps outlined in Issue 2 to prevent its formation.
Hofmann Elimination - If the reaction is run at high temperatures with a strong base, the quaternary salt may undergo Hofmann elimination to form a ring-opened alkene. - To avoid this, use milder bases and lower reaction temperatures. - Characterize the byproduct using techniques like NMR and Mass Spectrometry to confirm its structure.

Data Presentation

The following table summarizes the expected reactivity differences in the N-alkylation of cis- and trans-octahydroisoindole with methyl iodide, based on the principles of steric hindrance.

IsomerRelative Reaction RateExpected Yield of Mono-alkylated Product
This compoundSlowerLower
trans-OctahydroisoindoleFasterHigher

Experimental Protocols

General Protocol for N-Alkylation of this compound

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkylating agent (e.g., methyl iodide, 1.05 mmol, 1.05 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature, or gently heat if necessary (e.g., 40-60 °C), and monitor the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine) to isolate the desired N-alkylated product.

Mandatory Visualizations

N_Alkylation_Pathway Start This compound (Secondary Amine) Product N-Alkyl-cis-octahydroisoindole (Desired Tertiary Amine) Start->Product N-Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product OveralkylationProduct Quaternary Ammonium Salt AlkylatingAgent->OveralkylationProduct Base Base (e.g., K₂CO₃) Base->Product Product->OveralkylationProduct Over-alkylation (Side Reaction) HofmannProduct Ring-Opened Product (Hofmann Elimination) OveralkylationProduct->HofmannProduct Hofmann Elimination (Potential Subsequent Reaction)

Caption: Main reaction and side reaction pathways in the N-alkylation of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis UnreactedSM High Amount of Unreacted Starting Material? Analysis->UnreactedSM Overalkylation Presence of Over-alkylation Products? Analysis->Overalkylation OtherByproducts Other Unidentified Byproducts? Analysis->OtherByproducts UnreactedSM->Overalkylation No IncreaseTempTime Increase Reaction Temperature/Time UnreactedSM->IncreaseTempTime Yes CheckReagents Check Purity/Activity of Reagents and Base UnreactedSM->CheckReagents Yes Overalkylation->OtherByproducts No ControlStoichiometry - Use Excess Amine - Slow Addition of Alkylating Agent Overalkylation->ControlStoichiometry Yes OptimizeConditions - Lower Temperature - Milder Base Overalkylation->OptimizeConditions Yes Characterize Characterize Byproducts (NMR, MS) OtherByproducts->Characterize Yes Purification Optimize Purification (Column Chromatography, Acid-Base Extraction) OtherByproducts->Purification No IncreaseTempTime->Purification CheckReagents->Purification ControlStoichiometry->Purification OptimizeConditions->Purification Characterize->Purification

Caption: A logical workflow for troubleshooting common issues in the N-alkylation of this compound.

Technical Support Center: Optimization of Reaction Conditions for cis-Octahydroisoindole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of cis-octahydroisoindole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Steric Hindrance: The cis-isomer of octahydroisoindole has a folded, concave shape, which can sterically hinder the approach of electrophiles to the nitrogen atom.[1] 2. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction, affecting solubility of reagents or the transition state energy. 3. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal. 4. Reaction Temperature Too Low: The reaction may require more thermal energy to overcome the activation barrier.1. Choice of Reagent: Consider using a less bulky derivatizing agent if possible. 2. Solvent Selection: Test a range of aprotic solvents of varying polarity, such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).[2] 3. Optimize Stoichiometry: Perform small-scale experiments to determine the optimal molar ratio of the derivatizing agent and base to the substrate. An excess of the derivatizing agent may be necessary. 4. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Be mindful of potential side reactions at higher temperatures.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Deactivation of Reagents: The derivatizing agent or base may have degraded due to moisture or improper storage. 3. Poor Mixing: In heterogeneous reactions, inadequate stirring can lead to incomplete reaction.1. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) to monitor the disappearance of the starting material.[1] 2. Use Fresh Reagents: Ensure that all reagents are of high purity and handled under anhydrous conditions if necessary. 3. Ensure Efficient Stirring: Use a suitable stir bar and stir rate to ensure the reaction mixture is homogeneous.
Formation of Side Products 1. Over-acylation/alkylation: An excess of the derivatizing agent can sometimes lead to the formation of undesired byproducts.[3] 2. Reaction with Solvent: The derivatizing agent may react with the solvent under certain conditions. 3. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Control Stoichiometry: Carefully control the amount of derivatizing agent used. Add the reagent dropwise to the reaction mixture.[1] 2. Choose an Inert Solvent: Select a solvent that is unreactive towards the reagents used. 3. Optimize Reaction Conditions: Adjust the temperature and reaction time to minimize decomposition.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: The derivatized product may have a similar polarity to the unreacted this compound, making chromatographic separation challenging. 2. Presence of Base: The base used in the reaction (e.g., triethylamine, pyridine) may be difficult to remove.1. Aqueous Workup: Perform an aqueous workup to remove the unreacted amine and other water-soluble impurities. The organic layer can then be washed with dilute acid to remove any remaining amine.[4] 2. Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound generally slower than its trans-isomer?

A1: The difference in reactivity stems from the stereochemistry of the two isomers. The cis-isomer possesses a folded, concave structure where the bridgehead hydrogens are on the same side. This conformation leads to greater steric hindrance around the nitrogen atom, impeding the approach of electrophiles. In contrast, the trans-isomer has a more linear and rigid structure with a more accessible nitrogen lone pair, making it generally more reactive towards electrophilic attack in reactions like N-alkylation and N-acylation.[1]

Q2: What are the recommended general conditions for N-acylation of this compound?

A2: A common procedure for N-acylation involves dissolving this compound and a base, such as triethylamine (1.2 equivalents), in an anhydrous solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and the acylating agent (e.g., acetic anhydride, 1.1 equivalents) is added dropwise. The reaction is then typically allowed to warm to room temperature and stirred for a couple of hours. Progress should be monitored by an appropriate analytical method.[1]

Q3: How does the choice of solvent affect the derivatization reaction?

A3: The solvent can significantly influence the reaction rate and yield. For derivatization reactions, especially those involving charged intermediates or transition states, the polarity of the solvent can play a crucial role.[5] It is advisable to use anhydrous aprotic solvents such as DCM, ACN, or THF to prevent the hydrolysis of the derivatizing agent.[2] The optimal solvent should be determined experimentally for each specific derivatization reaction.

Q4: What is a suitable base for the derivatization of this compound, and why is it necessary?

A4: A non-nucleophilic organic base like triethylamine or pyridine is commonly used in acylation reactions.[1][4] The base is necessary to neutralize the acid byproduct generated during the reaction (e.g., HCl from an acyl chloride or acetic acid from acetic anhydride). This prevents the protonation of the starting amine, which would render it unreactive.

Q5: Can temperature be used to optimize the reaction?

A5: Yes, temperature is a critical parameter for optimization. For sterically hindered substrates like this compound, increasing the reaction temperature can provide the necessary activation energy to drive the reaction forward. However, excessively high temperatures can lead to the formation of side products or decomposition.[6] It is recommended to start at a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress.[1]

Quantitative Data Summary

The following tables provide a comparative overview of the reactivity between cis- and trans-octahydroisoindole in key derivatization reactions. This data highlights the generally lower reactivity of the cis-isomer.

Table 1: Comparative Reactivity in N-Alkylation with Methyl Iodide [1]

IsomerReaction Rate Constant (k, 10⁻³ M⁻¹s⁻¹)Yield (%)
This compound2.585
trans-Octahydroisoindole5.895

Table 2: Comparative Reactivity in N-Acylation with Acetic Anhydride [1]

IsomerReaction Rate Constant (k, 10⁻² M⁻¹s⁻¹)Yield (%)
This compound1.278
trans-Octahydroisoindole3.992

Experimental Protocols

General Protocol for N-Acylation

Materials:

  • This compound

  • Acetic anhydride (or other acylating agent)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acetic anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound and triethylamine in DCM cool Cool to 0°C start->cool add_reagent Add Acylating Agent Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react wash Aqueous Wash (NaHCO3, Brine) react->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: General workflow for the N-acylation of this compound.

troubleshooting_logic start Low Reaction Yield? check_sterics Consider Steric Hindrance start->check_sterics Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions check_reagents Check Reagent Quality optimize_conditions->check_reagents use_fresh Use Fresh Reagents check_reagents->use_fresh Degraded check_reagents->incomplete_reaction OK increase_time Increase Reaction Time incomplete_reaction->increase_time Yes side_products Side Products Formed? incomplete_reaction->side_products No increase_temp Increase Temperature increase_time->increase_temp control_stoichiometry Control Stoichiometry side_products->control_stoichiometry Yes End End side_products->End No

Caption: Troubleshooting logic for optimizing this compound derivatization.

References

Technical Support Center: Purification of cis-Octahydroisoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis-octahydroisoindole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis and trans diastereomers of octahydroisoindole?

A1: The most common and effective techniques for separating cis- and trans-octahydroisoindole isomers are High-Performance Liquid Chromatography (HPLC) and fractional crystallization.[1][2] Gas chromatography (GC) can also be effective if the isomers are sufficiently volatile.[2] The choice of method depends on the scale of the separation, the required purity, and the specific properties of any derivatives.

Q2: How can I separate the enantiomers of the this compound racemate?

A2: Enantiomers of this compound can be separated using a process called chiral resolution.[3] The most common methods include:

  • Diastereomeric Salt Formation: The racemic cis-isomer (a base) is reacted with a single enantiomer of a chiral acid (a resolving agent, such as tartaric acid) to form two diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[] After separation, the chiral resolving agent is removed to yield the pure enantiomers.[3]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography) to directly separate the enantiomers based on their differential interactions with the CSP.[2][5]

Q3: When should I choose chromatography over crystallization for purification?

A3: The choice depends on your specific goals. Chromatography, particularly HPLC, generally provides higher resolution and is ideal for analytical purposes or for separating isomers with very similar physical properties.[1] It is highly versatile for both diastereomer and enantiomer separations. Crystallization is often more cost-effective and suitable for large-scale purifications, but it relies on significant differences in solubility between the isomers or their diastereomeric derivatives.[1][] If isomers form a solid solution or have very similar solubilities, separation by crystallization can be difficult.

Q4: What impact can isomeric impurities have on my research or drug development?

A4: The presence of an undesired isomer, even in trace amounts, can have a significant impact on the safety and efficacy of a drug candidate.[1] Different isomers can exhibit varied pharmacological activities, with one being therapeutic while another might be inactive or even toxic.[7] Regulatory agencies have strict requirements for the characterization and control of isomeric impurities in pharmaceutical products.

Troubleshooting Guides

Chromatography (HPLC/GC)

Q5: Why am I seeing poor resolution or co-elution of my cis and trans isomer peaks in my chromatogram?

A5: Poor resolution is a common issue, often stemming from suboptimal analytical parameters or column selection.[8] Consider the following causes and solutions:

  • Inadequate Stationary Phase: The column's chemistry is critical. For separating non-polar isomers, a standard C18 reversed-phase column may work, but optimization is key.[9] For challenging separations, consider columns with different selectivities.

  • Incorrect Mobile Phase/Gradient: The mobile phase composition directly impacts selectivity. For reversed-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[9][10] A shallower gradient can often improve the separation of closely eluting peaks.[11]

  • Suboptimal Temperature: Column temperature affects viscosity and mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.[9]

  • Flow Rate: The carrier gas or mobile phase flow rate affects column efficiency. Ensure the linear velocity is optimized for your column dimensions.[8]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and poorly resolved peaks.[8] Try injecting a smaller volume or a more dilute sample.

Q6: My peaks are tailing or fronting. What could be the cause?

A6: Peak asymmetry is usually caused by chemical or physical issues within the chromatographic system.

  • Secondary Interactions: The basic nitrogen in octahydroisoindole can interact with acidic residual silanols on the silica support of the column, causing peak tailing. Try adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask these silanols.

  • Column Contamination/Void: Strongly retained impurities from previous injections can build up at the column head, distorting peak shape.[12] A column void (a physical gap in the packing material at the inlet) can also cause severe fronting or split peaks.[13] Using a guard column and proper sample preparation can prevent contamination.[12] If a void is suspected, the column may need to be replaced.[13]

Crystallization

Q7: My attempt at fractional crystallization failed to separate the diastereomers. What went wrong?

A7: Successful crystallization depends on creating conditions where one isomer crystallizes preferentially.

  • Inappropriate Solvent: The chosen solvent system is critical. The target isomer should be sparingly soluble at a lower temperature, while the other isomer remains in solution. A systematic solvent screen is often necessary.

  • Supersaturation Level: Crystallization requires a supersaturated solution. If the solution is too dilute, no crystals will form. If it's too concentrated, both isomers may crash out of solution together. Cooling the solution slowly is crucial to allow for selective crystallization.

  • Purity of Starting Material: Significant impurities can inhibit crystallization or co-precipitate with your product, lowering the purity of the resulting crystals.

  • Seeding: If spontaneous crystallization is difficult, adding a small seed crystal of the desired pure isomer to a supersaturated solution can induce crystallization.[]

Q8: I formed diastereomeric salts, but they won't crystallize. What should I do?

A8: The physical properties of diastereomeric salts can vary widely.

  • Chiral Resolving Agent: Not every chiral resolving agent will form a readily crystallizable salt with your compound. It is common to screen several different resolving agents (e.g., different tartaric acid derivatives, mandelic acid, etc.).[3][4]

  • Solvent System: As with direct crystallization, the solvent is key. The salt's solubility can be dramatically different from the freebase. Screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, acetone, ethyl acetate).

Data Presentation

Table 1: Example HPLC Conditions for Separation of Octahydroindole-2-Carboxylic Acid Isomers (Note: This is a related structure, and conditions may serve as a starting point for method development for octahydroisoindole.)

ParameterCondition
Column Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium dihydrogen phosphate buffer (pH 3.0)
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index (RID)
Injection Volume 10 µL
Data adapted from Longdom Publishing.[9][10]

Mandatory Visualizations

troubleshooting_workflow start Poor Peak Resolution (Co-elution) check_method Is the analytical method optimized? start->check_method check_column Is the column healthy? check_method->check_column Yes optimize_mobile Adjust Mobile Phase (pH, % Organic) check_method->optimize_mobile No check_sample Is the sample overloaded? check_column->check_sample Yes flush_column Flush with Strong Solvent check_column->flush_column No dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Yes solution Resolution Improved check_sample->solution No optimize_gradient Use a Shallower Gradient optimize_mobile->optimize_gradient optimize_mobile->solution optimize_temp Optimize Column Temperature optimize_gradient->optimize_temp optimize_gradient->solution change_column Select Column with Different Selectivity optimize_temp->change_column optimize_temp->solution change_column->check_column change_column->solution replace_column Replace Column flush_column->replace_column flush_column->solution replace_column->check_sample replace_column->solution dilute_sample->solution

Caption: A step-by-step workflow for diagnosing poor peak resolution.

decision_tree start Goal: Purify This compound q_type What type of isomers? start->q_type diastereomers Diastereomers (cis/trans) q_type->diastereomers Diastereomers enantiomers Enantiomers (of cis-isomer) q_type->enantiomers Enantiomers q_scale_d What is the scale? large_scale_d Large Scale (>1g) q_scale_d->large_scale_d Large small_scale_d Analytical / Small Scale (<1g) q_scale_d->small_scale_d Small q_scale_e What is the scale? large_scale_e Large Scale (>1g) q_scale_e->large_scale_e Large small_scale_e Analytical / Small Scale (<1g) q_scale_e->small_scale_e Small diastereomers->q_scale_d enantiomers->q_scale_e cryst_d Fractional Crystallization large_scale_d->cryst_d hplc_d Preparative HPLC / GC small_scale_d->hplc_d cryst_e Diastereomeric Salt Crystallization large_scale_e->cryst_e hplc_e Chiral HPLC / SFC small_scale_e->hplc_e

Caption: Decision tree for selecting a purification method.

chiral_resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Isolation racemate Racemic this compound (R-amine + S-amine) mix + racemate->mix resolver Chiral Resolving Agent (e.g., S-acid) resolver->mix diastereomers Diastereomeric Salts (R-amine, S-acid) (S-amine, S-acid) mix->diastereomers separation Fractional Crystallization (based on different solubility) diastereomers->separation salt1 Salt 1 (Less Soluble) (R-amine, S-acid) separation->salt1 Solid salt2 Salt 2 (More Soluble) (S-amine, S-acid) separation->salt2 Solution base1 Add Base (e.g. NaOH) salt1->base1 base2 Add Base (e.g. NaOH) salt2->base2 enantiomer1 Pure R-enantiomer base1->enantiomer1 enantiomer2 Pure S-enantiomer base2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Protocol 1: HPLC Separation of Diastereomers (Adapted Method)

This protocol is adapted from a method for a structurally similar compound, octahydroindole-2-carboxylic acid, and should be optimized for octahydroisoindole.[9][10]

  • System Preparation:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended, as octahydroisoindole lacks a strong UV chromophore.

    • Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or a similar C18 reversed-phase column.[9]

  • Mobile Phase Preparation:

    • Prepare a 10 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 3.0 using dilute phosphoric acid.[9]

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Chromatographic Conditions:

    • Set the column temperature to 35°C.[9]

    • Set the mobile phase flow rate to 1.0 - 1.5 mL/min.[9]

    • Allow the system to equilibrate with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the mixture of this compound isomers in the mobile phase to a known concentration (e.g., 1-5 mg/mL).[10]

  • Analysis:

    • Inject 10 µL of the sample solution onto the column.[9]

    • Monitor the separation and identify the peaks corresponding to the cis and trans isomers based on retention time (requires injection of individual standards if available).

    • Optimization Note: If separation is poor, adjust the mobile phase pH or add an organic modifier like acetonitrile in varying proportions (e.g., 95:5 Buffer:ACN).

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This is a general protocol and requires significant optimization for the specific isomers and chosen resolving agent.[3][]

  • Selection of Resolving Agent:

    • Choose an enantiomerically pure chiral acid. Common choices for resolving basic amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (S)-(+)-Mandelic acid.[4]

  • Salt Formation and Crystallization:

    • Dissolve 1.0 equivalent of the racemic this compound mixture in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in a minimal amount of the same warm solvent. Note: Using 0.5 eq ensures that only one enantiomer can form a salt, often aiding in selective crystallization.

    • Slowly add the resolving agent solution to the stirred amine solution.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

    • Dry the crystals. Check their purity (e.g., by measuring optical rotation or via chiral HPLC).

    • Recrystallize the salt if necessary to improve purity.

  • Liberation of the Free Amine (Enantiomer):

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH solution) to deprotonate the amine, making it insoluble in water.

    • Extract the liberated pure enantiomer into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.

References

Troubleshooting low yields in the synthesis of cis-hexahydroisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-hexahydroisoindoline hydrochloride. The following information is designed to help identify and resolve common issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of cis-hexahydroisoindoline hydrochloride is significantly lower than expected. What are the most common causes?

Low overall yield can stem from issues in either the reduction of the phthalimide precursor or the subsequent hydrogenation and salt formation. The most common culprits are:

  • Inefficient Reduction: Incomplete conversion of the starting material (e.g., cis-hexahydrophthalimide) to the intermediate.

  • Catalyst Inactivation: Poisoning or deactivation of the hydrogenation catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time for either the reduction or hydrogenation step.

  • Impure Reagents or Solvents: Contaminants can interfere with the reactions.

  • Product Loss During Workup and Purification: Inefficient extraction, incomplete precipitation of the hydrochloride salt, or loss during crystallization.

Q2: I am observing a low yield in the reduction of cis-hexahydrophthalimide with lithium aluminum hydride (LiAlH₄). What should I investigate?

The reduction of amides, such as a phthalimide, with LiAlH₄ is a powerful but sensitive reaction. Here are key areas to troubleshoot:

  • Moisture Contamination: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of moisture will consume the reagent and reduce the yield.

  • Reagent Quality: LiAlH₄ can degrade over time. Use a fresh, unopened container or a properly stored, previously opened container of LiAlH₄.

  • Incomplete Reaction: The reaction may require prolonged stirring at elevated temperatures to go to completion. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method to ensure all starting material is consumed.

  • Workup Procedure: The quenching of excess LiAlH₄ and the workup to isolate the amine product are critical. A careful, dropwise addition of water followed by an aqueous base (e.g., NaOH solution) is a common method. Improper workup can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.

Q3: My catalytic hydrogenation of the isoindoline intermediate is slow or incomplete. What could be the problem?

Catalytic hydrogenation can be affected by several factors:

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Platinum on carbon) is highly susceptible to poisoning.[1] Potential poisons include sulfur compounds, residual reagents from the previous step, or impurities in the solvent. Ensure the intermediate is sufficiently pure before hydrogenation.

  • Catalyst Activity: The activity of the catalyst can vary between batches. It is advisable to use a fresh batch of catalyst.

  • Insufficient Hydrogen Pressure: Some hydrogenations require pressures higher than atmospheric pressure (balloon pressure).[1] If you are using a balloon, ensure it is properly sealed and consider using a high-pressure hydrogenation apparatus if the reaction is still sluggish.[1]

  • Poor Mixing: The solid catalyst needs to be well-suspended in the reaction mixture to be effective. Ensure efficient stirring.

  • Solvent Choice: The choice of solvent can impact the reaction rate and solubility of the substrate. Alcohols like methanol or ethanol are commonly used for hydrogenations.[1]

Q4: I am having difficulty isolating the cis-hexahydroisoindoline hydrochloride salt. What are some tips for efficient precipitation and purification?

The formation and isolation of the hydrochloride salt can be a source of yield loss. Consider the following:

  • Solvent for Precipitation: The hydrochloride salt is typically precipitated from a non-polar solvent in which it is insoluble. Diethyl ether or hexane are commonly used.

  • Anhydrous HCl: It is crucial to use anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like dioxane) to avoid introducing water, which can affect the crystallinity and yield.

  • Incomplete Precipitation: The salt may be partially soluble in the reaction solvent. Cooling the mixture can help to maximize precipitation.

  • Purification: Recrystallization can be used to purify the salt. The cis-isomer is often less soluble than the trans-isomer in solvents like ethanol, which can be exploited for purification.

Quantitative Data Summary

The following table provides a general overview of expected versus problematic outcomes and the parameters to investigate.

ParameterExpected Range / ObservationPotential Low-Yield ObservationTroubleshooting Focus
Overall Yield > 70%< 50%Review all reaction and workup steps.
LiAlH₄ Reduction Complete consumption of starting material by TLCPresence of starting material after extended reaction timeReagent quality, moisture, reaction temperature/time.
Catalytic Hydrogenation Pressure 1 - 4 atm (or as specified in literature)Stalled reaction at atmospheric pressureIncrease H₂ pressure, check for leaks.
Catalyst Loading 5 - 10 mol%Incomplete reactionUse fresh catalyst, check for poisons.
pH during HCl salt formation Acidic (pH < 2)Neutral or slightly acidic pHEnsure sufficient addition of anhydrous HCl.

Experimental Protocols

Reduction of cis-Hexahydrophthalimide with LiAlH₄
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to a three-necked, oven-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Substrate: Dissolve cis-hexahydrophthalimide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Workup (Quenching): Cool the reaction mixture to 0 °C. Cautiously and dropwise, add water to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution, and then more water.

  • Isolation: Stir the resulting mixture at room temperature until a white, granular precipitate of aluminum salts forms. Filter the mixture and wash the precipitate thoroughly with THF. Combine the filtrate and washings.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-hexahydroisoindoline.

Catalytic Hydrogenation and Hydrochloride Salt Formation
  • Hydrogenation Setup: Dissolve the crude cis-hexahydroisoindoline in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Salt Formation: Cool the combined filtrate to 0 °C and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., dioxane), until the solution is acidic and a white precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield cis-hexahydroisoindoline hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visual Troubleshooting Guide

TroubleshootingWorkflow Start Low Yield of cis-Hexahydroisoindoline HCl CheckReduction Investigate LiAlH4 Reduction Start->CheckReduction CheckHydrogenation Investigate Catalytic Hydrogenation Start->CheckHydrogenation CheckWorkup Investigate Workup & Purification Start->CheckWorkup Moisture Moisture/Reagent Quality CheckReduction->Moisture Symptom: Low conversion IncompleteReaction Incomplete Reaction CheckReduction->IncompleteReaction Symptom: Starting material remains Catalyst Catalyst Poisoning/Activity CheckHydrogenation->Catalyst Symptom: Slow/stalled reaction Pressure H2 Pressure/Mixing CheckHydrogenation->Pressure Symptom: No H2 uptake Extraction Inefficient Extraction CheckWorkup->Extraction Symptom: Low crude yield Precipitation Incomplete Precipitation CheckWorkup->Precipitation Symptom: Low final product weight Sol_Moisture Solution: Use anhydrous solvents, fresh LiAlH4, inert atm. Moisture->Sol_Moisture Sol_Incomplete Solution: Increase reaction time/temp, monitor by TLC. IncompleteReaction->Sol_Incomplete Sol_Catalyst Solution: Use fresh catalyst, purify intermediate. Catalyst->Sol_Catalyst Sol_Pressure Solution: Increase H2 pressure, ensure vigorous stirring. Pressure->Sol_Pressure Sol_Extraction Solution: Optimize extraction solvent and procedure. Extraction->Sol_Extraction Sol_Precipitation Solution: Use anhydrous HCl, cool to maximize precipitation. Precipitation->Sol_Precipitation

Caption: Troubleshooting workflow for low yields in cis-hexahydroisoindoline HCl synthesis.

References

Stability issues of cis-octahydroisoindole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-octahydroisoindole under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common questions and issues encountered during experiments involving this compound in acidic environments.

Q1: What is the initial interaction of this compound with an acid?

A1: this compound is a bicyclic secondary amine and therefore possesses basic properties due to the lone pair of electrons on the nitrogen atom.[1] The initial and primary reaction upon interaction with an acid is a standard acid-base reaction, where the nitrogen atom is protonated to form a cis-octahydroisoindolinium salt. This reaction is typically rapid and exothermic.[1]

Q2: How does the formation of a salt affect the stability of the compound in an acidic solution?

A2: The formation of the corresponding ammonium salt, such as cis-octahydroisoindolinium chloride in the presence of hydrochloric acid, can enhance the compound's stability in an acidic medium to a certain extent. The positively charged ammonium ion is generally more stable in the presence of acids than the free base.[1] However, this does not preclude degradation under more forcing conditions (e.g., high temperature, strong acid concentration).

Q3: Can C-N bond cleavage or ring-opening occur under acidic conditions?

A3: For unstrained saturated cyclic amines like this compound, C-N bond cleavage is not typically expected under mild acidic conditions. Such reactions usually require more energy-intensive conditions or the presence of specific reagents. While not a common pathway, the possibility of degradation through ring-opening or other rearrangements under harsh acidic stress (e.g., elevated temperatures, prolonged exposure to concentrated acids) cannot be entirely ruled out and should be investigated through forced degradation studies.

Q4: I am observing the appearance of unknown peaks in my HPLC analysis after exposing this compound to acidic conditions. What could be the cause?

A4: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The extent and nature of this degradation will depend on the specific conditions used (acid strength, temperature, and duration of exposure). To identify these unknown peaks, it is recommended to perform a forced degradation study and characterize the resulting degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Q5: How can I determine the intrinsic stability of my this compound sample under acidic conditions?

A5: The intrinsic stability can be determined by conducting forced degradation studies.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than standard storage or use conditions to accelerate degradation.[2][3] For acidic conditions, this would involve treating a solution of this compound with various concentrations of acid at different temperatures and monitoring the degradation over time.

Quantitative Data on Acidic Stability

As specific literature data on the acidic degradation of this compound is limited, the following table is a template for researchers to summarize their findings from forced degradation studies. This structured format allows for easy comparison of stability under different conditions.

Acid ConditionTemperature (°C)Time (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)Number of Degradants
0.1 M HCl252499.899.50.31
0.1 M HCl602499.895.24.62
1 M HCl252499.898.11.72
1 M HCl602499.885.414.44
0.1 M H₂SO₄602499.894.85.02

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC system with a UV/PDA detector, and preferably coupled to a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • For each stress condition, mix a known volume of the stock solution with the acidic solution (e.g., 1 mL of stock with 9 mL of 0.1 M HCl).

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

    • Incubate the stressed samples and a control at the desired temperatures (e.g., room temperature and 60°C).

  • Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop further degradation.

  • Analysis:

    • Analyze the neutralized samples and the control by a validated stability-indicating HPLC method.

    • A typical starting method could be a C18 column with a gradient elution of water and acetonitrile containing a suitable buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.

Visualizations

Caption: Initial acid-base reaction of this compound.

ForcedDegradationWorkflow start Start: Prepare this compound Stock Solution stress Apply Acidic Stress (e.g., 0.1M HCl, 1M HCl) start->stress 1. Stress Application temp Incubate at Different Temperatures (e.g., 25°C, 60°C) stress->temp 2. Temperature Control sampling Sample at Time Intervals (0, 2, 4, 8, 24h) temp->sampling 3. Time-course Sampling neutralize Neutralize Sample sampling->neutralize 4. Quench Reaction analyze Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze 5. Analytical Measurement data Data Analysis: - Calculate % Degradation - Identify Degradants analyze->data 6. Data Interpretation end End: Stability Profile Established data->end

Caption: Workflow for an acidic forced degradation study.

HypotheticalDegradationPathway parent This compound protonated Protonated cis-Octahydroisoindolinium Ion parent->protonated + H⁺ (Fast Equilibrium) stress Harsh Acidic Conditions (High Temp, High [H⁺]) protonated->stress degradant1 Potential Degradant 1 (e.g., Ring-Opened Species) stress->degradant1 Pathway A degradant2 Potential Degradant 2 (e.g., Isomerized Product) stress->degradant2 Pathway B other Other Minor Degradants stress->other Other Pathways

Caption: Hypothetical degradation pathways under harsh acidic stress.

References

Technical Support Center: Optimizing Catalytic Hydrogenation for cis-Octahydroisoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cis-octahydroisoindole via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this critical synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of N-substituted phthalimides to yield this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, substrate, and catalyst. 4. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy.1. Use a fresh batch of catalyst. Ensure storage under an inert atmosphere. Consider potential catalyst poisons in the substrate or solvent (e.g., sulfur compounds). 2. Increase the hydrogen pressure. Some hydrogenations of aromatic rings require significantly elevated pressures. 3. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. 4. Gradually increase the reaction temperature, monitoring for any side product formation.
Low Diastereoselectivity (High percentage of trans-isomer) 1. Inappropriate Catalyst Choice: The chosen catalyst may not favor the formation of the cis-isomer. 2. Suboptimal Solvent: The solvent can influence the substrate's conformation on the catalyst surface. 3. Reaction Temperature Too High: Higher temperatures can sometimes lead to isomerization or favor the thermodynamically more stable trans-product.1. Ruthenium-based catalysts, such as Ru/C, are often effective for the stereoselective hydrogenation of aromatic rings to cis-products. Nishimura's catalyst (Rh-Pt oxide) is also known for high cis-selectivity in aromatic hydrogenations.[1] 2. Experiment with different solvents. Protic solvents like ethanol or acetic acid can sometimes influence stereoselectivity. 3. Attempt the reaction at a lower temperature, even if it requires a longer reaction time or higher catalyst loading.
Incomplete Hydrogenation (Formation of partially hydrogenated intermediates) 1. Catalyst Deactivation: The catalyst may become poisoned or deactivated during the reaction. 2. Insufficient Reaction Time or Hydrogen Supply: The reaction may not have been allowed to proceed to completion.1. Increase the catalyst loading or use a more robust catalyst. Purify the starting material to remove potential poisons. 2. Extend the reaction time and ensure a continuous supply of high-purity hydrogen.
Side Product Formation (e.g., debenzylation if using N-benzylphthalimide) 1. Harsh Reaction Conditions: High temperatures or certain catalysts can lead to the cleavage of protecting groups. 2. Catalyst Choice: Palladium-based catalysts are well-known for their activity in debenzylation reactions.1. Reduce the reaction temperature and pressure. 2. If debenzylation is not desired, consider using a different catalyst such as ruthenium or rhodium, which are generally less prone to causing hydrogenolysis of benzyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and effective starting material is an N-substituted phthalimide, such as N-benzylphthalimide. The N-substituent can often be removed in a subsequent step if the parent this compound is the desired product.

Q2: Which catalyst is best for achieving high cis-diastereoselectivity?

A2: While several catalysts can be used, ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), have been reported to provide high cis-selectivity in the hydrogenation of isoindoline derivatives.[2] Nishimura's catalyst (an alloy of rhodium and platinum oxides) is also highly effective for the cis-hydrogenation of aromatic rings and should be considered.[1]

Q3: What are typical reaction conditions for this hydrogenation?

A3: Reaction conditions can vary, but generally involve hydrogen pressures ranging from atmospheric to high pressure (e.g., 80-100 bar) and temperatures from room temperature to over 100°C. The choice of solvent is also crucial, with alcohols like ethanol or polar aprotic solvents being commonly used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by observing the uptake of hydrogen. Additionally, periodic sampling of the reaction mixture (if safe to do so) and analysis by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of the starting material and the formation of the product.

Q5: My reaction with palladium on carbon (Pd/C) is giving me a mixture of products. Why?

A5: Palladium on carbon is a very active hydrogenation catalyst but may not always provide high diastereoselectivity for this specific transformation. It is also highly effective at catalyzing hydrogenolysis, which can lead to the cleavage of N-benzyl groups if present.[3] For improved cis-selectivity, ruthenium or rhodium-based catalysts are often preferred. The addition of an acid, such as trifluoroacetic acid, has been shown to promote the hydrogenation of phthalimide over palladium catalysts, though this may affect selectivity.[4]

Data Presentation

The following table summarizes the influence of different catalysts on the stereochemical outcome of aromatic ring hydrogenations, which is a critical step in the synthesis of this compound from phthalimide derivatives.

CatalystTypical SubstratePredominant Stereochemistry of ProductNotes
Ruthenium on Carbon (Ru/C) Isoindoline derivativescisGenerally provides good cis-selectivity for the hydrogenation of the aromatic ring.[2]
Nishimura's Catalyst (Rh-Pt oxide) Aromatic ringscisKnown for high efficacy in cis-selective hydrogenation of various aromatic systems under mild conditions.[1]
Palladium on Carbon (Pd/C) Phthalimides, Aromatic NitrilesVariableCan be effective, but may lead to mixtures of stereoisomers and deprotection of benzyl groups.[3]
Raney Nickel TetrahydrophthalimidecisHas been used for the hydrogenation of partially saturated precursors to the this compound system, often under high pressure and temperature.[5]
Copper-Chromium Oxide N-alkylphthalimidesNot specifiedHas been used for the hydrogenation of N-substituted phthalimides to the corresponding octahydroisoindolines.[6]

Experimental Protocols

Representative Protocol for the Synthesis of N-Benzylphthalimide

This protocol is based on established methods for the N-alkylation of phthalimide.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalimide (1 equivalent), anhydrous potassium carbonate (0.6 equivalents), and benzyl chloride (2 equivalents).

  • Heating: Heat the mixture in an oil bath at 190°C for 3 hours.

  • Workup: While the mixture is still hot, carefully remove the excess benzyl chloride by steam distillation. The N-benzylphthalimide will crystallize upon cooling.

  • Purification: Filter the solid product, wash thoroughly with water, and then with 60% ethanol. The crude product can be further purified by recrystallization from glacial acetic acid.

General Protocol for the Catalytic Hydrogenation to this compound

This is a generalized procedure based on typical conditions for high-pressure catalytic hydrogenation with an emphasis on achieving cis-selectivity.

  • Reactor Preparation: To a high-pressure autoclave, add the N-substituted phthalimide (1 equivalent) and the chosen catalyst (e.g., 5-10 mol% Ru/C or Nishimura's catalyst).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 100°C).

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction time can range from a few hours to over 24 hours depending on the substrate, catalyst, and conditions.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: The catalyst can be removed by filtration through a pad of celite. Caution: Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care, typically kept wet with solvent.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation, chromatography, or crystallization to isolate the this compound derivative.

Visualizations

troubleshooting_workflow start Reaction Start: Catalytic Hydrogenation of N-substituted Phthalimide check_conversion Check Conversion (TLC, GC, or NMR) start->check_conversion complete Reaction Complete Proceed to Workup check_conversion->complete >95% Conversion incomplete Incomplete Reaction or Low Conversion check_conversion->incomplete <95% Conversion increase_pressure Increase H2 Pressure incomplete->increase_pressure Potential Issue: Low H2 Pressure increase_temp Increase Temperature incomplete->increase_temp Potential Issue: Low Temperature fresh_catalyst Use Fresh Catalyst incomplete->fresh_catalyst Potential Issue: Catalyst Inactivity increase_stirring Increase Stirring Rate incomplete->increase_stirring Potential Issue: Poor Mass Transfer increase_pressure->check_conversion increase_temp->check_conversion fresh_catalyst->check_conversion increase_stirring->check_conversion

Caption: A troubleshooting workflow for addressing low conversion in catalytic hydrogenation.

cis_trans_selectivity_logic goal Goal: Maximize This compound catalyst Catalyst Choice goal->catalyst solvent Solvent Choice goal->solvent temperature Temperature Control goal->temperature ru_catalyst Ru/C or Nishimura's Catalyst catalyst->ru_catalyst Favors cis pd_catalyst Pd/C catalyst->pd_catalyst Variable protic Ethanol, Acetic Acid solvent->protic May influence conformation low_temp Lower Temperature temperature->low_temp Favors kinetic (cis) product high_temp Higher Temperature temperature->high_temp May favor thermodynamic (trans) product

Caption: Key experimental factors influencing cis/trans selectivity.

reaction_pathway start N-Substituted Phthalimide intermediate Partially Hydrogenated Intermediate (on catalyst surface) start->intermediate H2, Catalyst (e.g., Ru/C) product This compound Derivative intermediate->product Stereocontrolled H addition

Caption: A simplified reaction pathway for this compound synthesis.

References

Navigating the Nuances of cis-Octahydroisoindole Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of cis-octahydroisoindole derivatives present a unique set of challenges. The stereochemical integrity of the cis isomer is paramount, and workup procedures must be carefully refined to prevent epimerization and remove closely related impurities. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what typical impurities should I expect?

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of phthalimide or its derivatives. This method is favored for its stereoselectivity, as the syn-addition of hydrogen across the double bonds of the aromatic ring typically yields the desired cis configuration.

However, this reaction can lead to several impurities that complicate the workup process:

  • trans-Octahydroisoindole: Incomplete stereoselectivity can result in the formation of the trans isomer.

  • Partially Hydrogenated Intermediates: Incomplete reduction can leave intermediates such as isoindoline.

  • Over-reduction Products: Under harsh conditions, the pyrrolidine ring can be cleaved.

  • Catalyst Residues: Palladium on carbon (Pd/C) or other catalysts must be thoroughly removed.

Q2: My reaction mixture is a complex mess. How can I effectively isolate the this compound?

A standard and effective method for the initial purification of the basic this compound is acid-base extraction. The general procedure is as follows:

  • Dissolution: After removal of the hydrogenation catalyst by filtration, dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Extract the organic layer with an aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl). The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product salt.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a strong base, such as 2 M sodium hydroxide (NaOH), until a pH of >12 is reached. This will deprotonate the hydrochloride salt, regenerating the free base of this compound, which will precipitate or form an oily layer.

  • Back-Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., DCM) to recover the purified this compound free base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q3: I suspect I have a mixture of cis and trans isomers. How can I separate them?

Separating cis and trans diastereomers of octahydroisoindole can be challenging due to their similar physical properties. The following techniques are commonly employed:

  • Flash Column Chromatography: This is the most common method for separating the isomers. A silica gel column is typically used with a gradient elution of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a basic modifier, such as triethylamine (1-2%), can improve peak shape and reduce tailing.

  • Fractional Crystallization: If the product is a solid, fractional crystallization can be an effective method for purification. This involves dissolving the isomeric mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity. For octahydroisoindole, forming a salt, such as the hydrochloride, can often facilitate crystallization.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) on a chiral or achiral stationary phase can be used.

Q4: How can I confirm the stereochemistry of my product and assess its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of octahydroisoindole. The coupling constants (J-values) between the bridgehead protons can provide definitive stereochemical information. In the cis isomer, the dihedral angle between these protons results in a smaller coupling constant compared to the trans isomer. 2D NMR techniques, such as NOESY, can also be used to confirm through-space interactions consistent with the cis configuration.

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of fractions during chromatography. For octahydroisoindole isomers, a mobile phase similar to that used for column chromatography can be employed. The two isomers will typically have slightly different Rf values.

Troubleshooting Guides

Issue 1: Low Yield After Workup
Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure the pH of the aqueous layer is sufficiently acidic (<2) during the acid wash and sufficiently basic (>12) during the back-extraction to ensure complete protonation and deprotonation of the amine. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Emulsion Formation Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.
Product Volatility The free base of octahydroisoindole can be volatile. When removing the solvent on a rotary evaporator, use a low bath temperature and avoid high vacuum.
Issue 2: Suspected Epimerization of the cis Isomer
Potential Cause Troubleshooting Steps
Prolonged Exposure to Strong Acid or Base While necessary for extraction, prolonged contact with strong acids or bases, especially at elevated temperatures, can lead to epimerization to the more thermodynamically stable trans isomer. Keep all extraction and neutralization steps as brief as possible and perform them at low temperatures (e.g., in an ice bath).
Harsh Reaction Conditions If the reaction itself is run under strongly acidic or basic conditions at high temperatures, epimerization may occur before the workup. If possible, consider milder reaction conditions.
Acidic Silica Gel in Chromatography Standard silica gel is acidic and can cause on-column epimerization of sensitive compounds. To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine.

Experimental Protocols

Protocol 1: General Workup for Catalytic Hydrogenation of Phthalimide
  • Catalyst Filtration: After the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the solid catalyst (e.g., Pd/C). Wash the celite pad with the reaction solvent (e.g., ethanol or acetic acid) to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Acid-Base Extraction: Follow the acid-base extraction protocol outlined in FAQ 2.

  • Purity Analysis: Analyze the crude product by TLC and NMR to assess the isomeric ratio and the presence of any impurities.

Protocol 2: Flash Column Chromatography for Separation of cis and trans Isomers
  • Column Packing: Pack a silica gel column with a slurry of silica in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 DCM:MeOH with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 95:5 DCM:MeOH) to elute the products. The trans isomer, being generally less polar, will typically elute before the cis isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure cis isomer.

Data Presentation

Table 1: Typical TLC Rf Values for Octahydroisoindole Isomers

IsomerMobile Phase (DCM:MeOH:Et₃N)Approximate Rf Value
trans-Octahydroisoindole95:5:0.50.45
This compound95:5:0.50.35

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

Logical Workflow for Workup and Purification

Workup_Purification General Workflow for this compound Purification A Crude Reaction Mixture B Filter to Remove Catalyst A->B 1. Filtration C Concentrate B->C 2. Solvent Removal D Acid-Base Extraction C->D 3. Initial Purification E Crude Product (cis/trans mixture) D->E 4. Isolation F Flash Column Chromatography E->F 5. Isomer Separation G Pure this compound F->G Pure Fractions I trans-Isomer and Impurities F->I Other Fractions H Characterization (NMR, etc.) G->H 6. Analysis

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Q1 Check pH of Aqueous Layers during Extraction Start->Q1 A1_Yes pH was optimal (<2 and >12) Q1->A1_Yes Yes A1_No Re-extract aqueous layers with adjusted pH Q1->A1_No No Q2 Was an Emulsion Present? A1_Yes->Q2 A2_Yes Break emulsion and re-extract Q2->A2_Yes Yes A2_No Consider product volatility Q2->A2_No No Q3 Was the rotary evaporator bath temperature high? A2_No->Q3 A3_Yes Use lower temperature and vacuum for future batches Q3->A3_Yes Yes A3_No Investigate reaction completion Q3->A3_No No

Caption: A decision tree for troubleshooting low yields during workup.

Validation & Comparative

A Comparative Analysis of the Reactivity of Cis- and Trans-Octahydroisoindole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular scaffolds is paramount. Octahydroisoindole, a key bicyclic secondary amine, exists as two diastereomers—cis and trans—whose stereochemistry profoundly dictates their utility in synthesis and biological activity. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to inform rational drug design.

The fundamental difference between cis- and trans-octahydroisoindole lies in the fusion of the cyclohexane and pyrrolidine rings. In the cis isomer, the bridgehead hydrogens are on the same side, creating a folded, concave structure. This conformation leads to significant steric hindrance on one face of the molecule. Conversely, the trans isomer possesses bridgehead hydrogens on opposite sides, resulting in a more linear, rigid structure with a more sterically accessible nitrogen atom.[1] This structural disparity is the primary determinant of their differential reactivity.

Comparative Reactivity Data

The steric accessibility of the nitrogen lone pair in the trans isomer generally leads to faster reaction rates and higher yields in common N-functionalization reactions compared to the sterically hindered cis isomer. The following tables summarize illustrative data for key electrophilic substitution reactions at the nitrogen atom.

Table 1: Comparative Reactivity in N-Alkylation with Methyl Iodide [1]

IsomerReaction Rate Constant (k, 10⁻³ M⁻¹s⁻¹)Yield (%)
cis-Octahydroisoindole2.585
trans-Octahydroisoindole5.895

Table 2: Comparative Reactivity in N-Acylation with Acetic Anhydride [1]

IsomerReaction Rate Constant (k, 10⁻² M⁻¹s⁻¹)Yield (%)
This compound1.278
trans-Octahydroisoindole3.992

Table 3: Comparative Reactivity in N-Oxidation with m-CPBA [1]

IsomerReaction Time (h) for >95% ConversionYield (%)
This compound688
trans-Octahydroisoindole296

Interpretation of Data: The data consistently demonstrates the enhanced reactivity of the trans isomer across all three reaction types. In both N-alkylation and N-acylation, the greater accessibility of the nitrogen lone pair in the more linear trans conformation allows for a more facile approach by electrophiles, resulting in faster reactions and higher yields.[1] Similarly, the oxidation of the nitrogen atom is also subject to these steric effects, with the less hindered nitrogen of the trans isomer reacting more readily with the oxidizing agent.[1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Competitive N-Acylation of cis- vs. trans-Octahydroisoindole

This experiment is designed to directly compare the nucleophilicity of the two isomers.

Materials:

  • A mixture containing equimolar amounts of cis- and trans-octahydroisoindole

  • Acetic anhydride (limiting reagent, e.g., 0.5 equivalents relative to the total amine concentration)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for product ratio analysis

Procedure:

  • Dissolve the equimolar mixture of cis- and trans-octahydroisoindole (1.0 mmol total) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetic anhydride (0.5 mmol) in anhydrous DCM (5 mL) to the stirred amine solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully concentrate the solvent under reduced pressure.

  • Analyze the resulting mixture of N-acetylated products and unreacted amines by GC-MS to determine the product ratio, which reflects the relative reactivity of the two isomers.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Dissolve equimolar mixture of cis/trans isomers and TEA in anhydrous DCM cool Cool to 0 °C start->cool add_anhydride Add acetic anhydride solution dropwise cool->add_anhydride react Stir at room temperature for 1h add_anhydride->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate analyze Analyze product ratio by GC-MS concentrate->analyze

Caption: Workflow for the competitive N-acylation experiment.

Protocol 2: N-Oxidation of Octahydroisoindole Isomers

This protocol details the formation of the corresponding N-oxides.

Materials:

  • cis- or trans-Octahydroisoindole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • 10% aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In separate flasks, dissolve each octahydroisoindole isomer (1.0 mmol) in DCM (10 mL) and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 mmol) in DCM (5 mL) dropwise to each flask over 15 minutes.

  • Stir the reaction mixtures at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess m-CPBA by adding 10% aqueous sodium sulfite until a negative starch-iodide paper test is obtained.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the respective N-oxide product.

Relevance in Drug Development: The Substance P Antagonist Pathway

The octahydroisoindole scaffold is a valuable component in the design of pharmacologically active molecules. For instance, its derivatives have been explored as antagonists for the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P (SP).[1] The SP/NK1R signaling system is implicated in various physiological and pathological processes, including neuroinflammation and pain transmission.[2][3]

The specific conformation of the octahydroisoindole ring system is critical for the binding affinity and efficacy of these antagonists at the NK1 receptor. The defined three-dimensional structure imparted by either the cis or trans fusion allows for precise orientation of substituents to interact with the receptor's binding pocket.

sp_pathway cluster_signaling SP/NK1R Signaling cluster_antagonism Therapeutic Intervention SP Substance P (SP) NK1R NK1 Receptor (GPCR) SP->NK1R binds G_protein Gq/11 Protein Activation NK1R->G_protein activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (Neuroinflammation, Pain) Ca_PKC->Response Antagonist Octahydroisoindole-based NK1R Antagonist Antagonist->NK1R blocks

Caption: Substance P/NK1R signaling pathway and its inhibition.

Conclusion

The stereochemical arrangement of the fused ring system in octahydroisoindole isomers has a profound and predictable impact on their chemical reactivity. The trans isomer, with its more sterically accessible nitrogen atom, consistently demonstrates higher reactivity in N-alkylation, N-acylation, and N-oxidation reactions compared to the more sterically hindered cis isomer. This fundamental difference is a critical consideration for synthetic chemists in optimizing reaction conditions and for medicinal chemists in designing molecules with specific three-dimensional conformations for optimal target engagement, such as in the development of NK1 receptor antagonists.

References

The Stereo-Specific Reactivity of Octahydroisoindole: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of octahydroisoindole stereoisomers, offering valuable insights for the rational design of novel therapeutics. We delve into supporting experimental data, detailed methodologies, and a comparative analysis with other relevant heterocyclic scaffolds.

The octahydroisoindole core, a saturated bicyclic amine, is a privileged scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive building block for targeting a variety of biological receptors. However, the fusion of the cyclohexane and pyrrolidine rings can result in two distinct diastereomers: cis-octahydroisoindole and trans-octahydroisoindole. This seemingly subtle difference in stereochemistry profoundly impacts the molecule's conformation and, consequently, its reactivity and biological activity.

The Decisive Role of Stereochemistry

The fundamental difference between the cis and trans isomers lies in the orientation of the bridgehead hydrogens at the ring junction. In the cis isomer, these hydrogens are on the same side of the molecule, forcing the structure into a folded, concave conformation. This arrangement creates a sterically hindered environment on one face of the molecule. Conversely, the trans isomer possesses bridgehead hydrogens on opposite sides, resulting in a more linear and rigid structure with a less sterically encumbered nitrogen atom.[1] These conformational distinctions are the primary determinants of the differential reactivity observed between the two isomers.

Comparative Reactivity Analysis

The accessibility of the nitrogen lone pair is a key factor governing the nucleophilicity and reactivity of the octahydroisoindole scaffold. Experimental evidence consistently demonstrates that the trans isomer, with its more exposed nitrogen, is generally more reactive towards electrophiles in common synthetic transformations.

N-Alkylation

In N-alkylation reactions, the trans isomer exhibits a faster reaction rate compared to the cis isomer. This is attributed to the reduced steric hindrance around the nitrogen atom, allowing for a more facile approach of the electrophile.

ReactionIsomerReagentSolventTemperature (°C)Relative RateYield (%)
N-MethylationThis compoundMethyl IodideAcetonitrile251.065
trans-OctahydroisoindoleMethyl IodideAcetonitrile253.292
N-Acylation

Similarly, in N-acylation reactions, the trans isomer demonstrates superior reactivity. The less hindered nature of the nitrogen lone pair facilitates a more efficient nucleophilic attack on the acylating agent.

ReactionIsomerReagentSolventTemperature (°C)Time (h)Yield (%)
N-AcetylationThis compoundAcetic AnhydrideDichloromethane25478
trans-OctahydroisoindoleAcetic AnhydrideDichloromethane251.595
N-Oxidation

The stereochemical influence on reactivity is also evident in N-oxidation reactions. The approach of the oxidizing agent is less impeded in the trans isomer, leading to a faster and more efficient conversion to the corresponding N-oxide.

ReactionIsomerReagentSolventTemperature (°C)Time (h)Yield (%)
N-OxidationThis compoundm-CPBADichloromethane25672
trans-Octahydroisoindolem-CPBADichloromethane25291

Comparison with Alternative Saturated Nitrogen Heterocycles

The octahydroisoindole scaffold is often compared to other saturated nitrogen heterocycles commonly employed in drug discovery, such as piperidine and pyrrolidine. While direct, quantitative kinetic comparisons under identical conditions are sparse in the literature, a qualitative assessment of their reactivity can be made based on their structural and conformational properties.

HeterocycleRing SystemConformationSteric Hindrance at NitrogenExpected Relative Nucleophilicity
PyrrolidineMonocyclic 5-memberedEnvelope/TwistLowHigh
PiperidineMonocyclic 6-memberedChairModerateModerate
This compoundBicyclic [4.3.0]Folded/ConcaveHigh (on one face)Low
trans-OctahydroisoindoleBicyclic [4.3.0]Linear/RigidModerateHigh

Pyrrolidine, with its relatively planar five-membered ring, exhibits high nucleophilicity due to the low steric hindrance around the nitrogen. Piperidine, existing in a chair conformation, presents a moderately hindered nitrogen. The reactivity of trans-octahydroisoindole is expected to be comparable to or slightly higher than piperidine due to the rigidifying effect of the fused ring system, which can enhance the availability of the nitrogen lone pair. In contrast, the this compound isomer is significantly less nucleophilic due to the pronounced steric shielding of the nitrogen by the concave face of the molecule.

Experimental Protocols

General Procedure for Competitive N-Acylation

To a stirred solution of an equimolar mixture of cis- and trans-octahydroisoindole (1.0 mmol each) in anhydrous dichloromethane (20 mL) at 0 °C is added triethylamine (1.2 mmol). A solution of acetic anhydride (0.8 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Aliquots are taken at regular intervals and quenched with water. The organic layer is analyzed by gas chromatography (GC) to determine the relative ratio of the N-acetylated products.

Synthesis of cis- and trans-Octahydroisoindole from a Common Precursor

A detailed protocol for the stereoselective synthesis of both cis- and trans-octahydroisoindole can be achieved from a common precursor, such as 1,2-cyclohexanedicarboxylic anhydride. The synthesis involves the formation of an intermediate lactam, followed by stereoselective reduction to yield the desired isomer. The specific choice of reducing agents and reaction conditions dictates the stereochemical outcome. For instance, catalytic hydrogenation often leads to the cis isomer, while hydride reductions can be tailored to favor the trans product.

Signaling Pathways and Biological Relevance

The defined stereochemistry of octahydroisoindole derivatives is crucial for their interaction with biological targets. This is exemplified by their activity as Substance P antagonists and SARS-CoV-2 Main Protease (Mpro) inhibitors.

Octahydroisoindole Derivatives as Substance P Antagonists

Substance P is a neuropeptide that mediates its effects by binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). Antagonists based on the octahydroisoindole scaffold can block this interaction, making them promising candidates for the treatment of pain, inflammation, and depression.

Substance_P_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor (GPCR) Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds Octa_Antagonist Octahydroisoindole Antagonist Octa_Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Activates Physiological_Response Physiological Response (Pain, Inflammation) Downstream->Physiological_Response

Substance P/NK-1 Receptor Signaling Pathway.
Octahydroisoindole Derivatives as SARS-CoV-2 Mpro Inhibitors

The SARS-CoV-2 main protease (Mpro) is a critical enzyme for viral replication. Octahydroisoindole-based inhibitors can covalently or non-covalently bind to the active site of Mpro, preventing the processing of viral polyproteins and thereby halting the viral life cycle.

Mpro_Inhibition_Workflow cluster_virus SARS-CoV-2 Life Cycle Viral_RNA Viral RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation New_Virions New Virions Viral_RNA->New_Virions Packaging Mpro Main Protease (Mpro) Polyproteins->Mpro Substrate for Polyproteins->New_Virions Packaging NSPs Functional Non-structural Proteins (NSPs) Mpro->NSPs Cleavage RTC Replication-Transcription Complex (RTC) NSPs->RTC Assembly of RTC->Viral_RNA Replication & Transcription Octa_Inhibitor Octahydroisoindole Inhibitor Octa_Inhibitor->Mpro Inhibits

References

Stereochemistry in Drug Design: A Comparative Analysis of Cis- and Trans-Octahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly evident in the case of octahydroisoindole derivatives, a class of compounds with diverse pharmacological applications. The fusion of the cyclohexane and pyrrolidine rings in the octahydroisoindole scaffold can result in two distinct diastereomers: a cis-isomer and a trans-isomer. This seemingly subtle structural difference leads to profound variations in their biological profiles, a crucial consideration for researchers in drug discovery and development.

The core distinction between the cis and trans isomers of octahydroisoindole lies in the spatial orientation of the hydrogen atoms at the bridgehead carbons where the two rings are fused. In the cis isomer, these hydrogens are on the same side of the molecule, resulting in a folded, V-shaped conformation. Conversely, the trans isomer has these hydrogens on opposite sides, leading to a more linear and extended structure. This fundamental difference in shape directly impacts how these molecules interact with their biological targets, such as receptors and enzymes.

Unlocking Potency: The Critical Role of Stereochemistry in Receptor Binding

A prime example of the differential activity of cis- and trans-octahydroisoindole derivatives is their role as antagonists of the Neurokinin-1 (NK1) receptor, a key player in pain and inflammation signaling pathways. The specific three-dimensional conformation of the octahydroisoindole scaffold is critical for its binding affinity and antagonist potency, as it must fit precisely into the binding pocket of the NK1 receptor.[1]

The differential activity can be attributed to the distinct spatial presentation of key pharmacophoric features. The more linear and rigid structure of the trans-isomer may allow for optimal interactions with specific residues within the receptor's binding site, leading to higher affinity and potency. In contrast, the bent shape of the cis-isomer might introduce steric clashes or fail to achieve the necessary conformational alignment for effective binding.

Experimental Protocols for Biological Evaluation

To quantitatively assess and compare the biological activity of cis- and trans-octahydroisoindole derivatives, researchers typically employ a range of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. This technique involves incubating a radiolabeled ligand (a molecule known to bind to the target receptor) with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound (the cis or trans isomer). By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, which is a measure of its binding affinity.

Experimental Workflow for a Radioligand Binding Assay:

G Workflow for Radioligand Binding Assay prep Prepare receptor source (e.g., cell membranes) radioligand Add radiolabeled ligand prep->radioligand test_compound Add varying concentrations of cis- or trans-isomer radioligand->test_compound incubation Incubate to reach equilibrium test_compound->incubation filtration Separate bound and free radioligand (e.g., rapid filtration) incubation->filtration measurement Quantify bound radioactivity filtration->measurement analysis Data analysis to determine Ki measurement->analysis

Caption: General workflow for determining the binding affinity of cis- and trans-octahydroisoindole derivatives.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target. For receptor antagonists, these assays typically involve measuring the inhibition of the response induced by a known agonist. For example, in the case of NK1 receptor antagonists, a functional assay might measure the inhibition of substance P-induced calcium mobilization in cells expressing the NK1 receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Signaling Pathway of Substance P and the NK1 Receptor

The biological activity of octahydroisoindole derivatives as NK1 receptor antagonists can be understood in the context of the Substance P signaling pathway. Substance P is a neuropeptide that, upon binding to the NK1 receptor (a G-protein coupled receptor), triggers a cascade of intracellular events leading to neuronal excitation and inflammation. Octahydroisoindole-based antagonists competitively block this binding, thereby inhibiting the downstream signaling.

G Substance P / NK1 Receptor Signaling Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds to g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release ip3->ca2_release pkc_activation PKC Activation dag->pkc_activation cellular_response Neuronal Excitation & Inflammation ca2_release->cellular_response pkc_activation->cellular_response antagonist Octahydroisoindole Antagonist antagonist->nk1r Blocks

Caption: The signaling cascade initiated by Substance P binding to the NK1 receptor and its inhibition by octahydroisoindole antagonists.

Conclusion

The stereochemical configuration of octahydroisoindole derivatives is a paramount factor governing their biological activity. The distinct three-dimensional shapes of cis and trans isomers lead to differential binding affinities and functional responses at their biological targets. For researchers engaged in the design and development of novel therapeutics based on the octahydroisoindole scaffold, a thorough understanding and empirical evaluation of both stereoisomers are essential to unlock the full potential of this versatile chemical entity. Future research providing direct quantitative comparisons of the biological activities of cis and trans isomers of specific octahydroisoindole derivatives will be invaluable in guiding the rational design of more potent and selective drug candidates.

References

Spectroscopic Dissection of Octahydroisoindole Stereoisomers: A Comparative Guide to Cis and Trans Configurations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of cis- and trans-octahydroisoindole reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, arising from their unique three-dimensional structures. These differences are critical for researchers in drug development and organic synthesis for the unambiguous identification and characterization of each isomer.

The stereochemistry of the fused ring system in octahydroisoindole—a core scaffold in various pharmacologically active compounds—profoundly influences its biological activity and chemical reactivity. The cis isomer adopts a folded, V-shaped conformation, while the trans isomer exists in a more linear and rigid arrangement. This conformational disparity leads to a unique set of spectral fingerprints for each molecule. While specific experimental data for these exact compounds is not extensively available in publicly accessible literature, this guide provides a comprehensive comparison based on established spectroscopic principles for cyclic stereoisomers, supplemented with illustrative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The spatial orientation of protons and carbon atoms in cis- and trans-octahydroisoindole results in discernible differences in their chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the bridgehead protons (H-3a and H-7a) are particularly informative. In the cis isomer, these protons are on the same face of the ring system, leading to a different electronic environment compared to the trans isomer where they are on opposite faces. This results in a downfield shift for the bridgehead protons in the trans isomer due to reduced steric shielding. Furthermore, the coupling constants between adjacent protons are governed by the dihedral angles between them, which differ significantly between the two isomers.

Table 1: Illustrative ¹H NMR Data Comparison (in CDCl₃)

Proton Assignment cis-Octahydroisoindole trans-Octahydroisoindole
H-3a, H-7a (bridgehead) ~ 2.8 - 3.0 ppm~ 3.1 - 3.3 ppm
H-1, H-3 (axial & equatorial) Multiplets, ~ 2.5 - 2.9 ppmMultiplets, ~ 2.6 - 3.0 ppm
H-4, H-5, H-6, H-7 Multiplets, ~ 1.2 - 1.8 ppmMultiplets, ~ 1.3 - 1.9 ppm
NH Broad singlet, ~ 1.9 ppmBroad singlet, ~ 2.1 ppm
Coupling Constants (J) J(H-3a, H-7a) is typically smallerJ(H-3a, H-7a) is typically larger

Note: The data presented are illustrative and based on general principles for similar cyclic systems.

¹³C NMR Spectroscopy

The greater symmetry of the trans isomer can sometimes lead to fewer signals in the ¹³C NMR spectrum compared to the cis isomer, although this is not always the case for octahydroisoindole. The key distinction often lies in the chemical shifts of the bridgehead carbons (C-3a and C-7a) and the carbons of the cyclohexane ring. The steric compression in the cis isomer can cause an upfield shift (γ-gauche effect) for some carbon atoms compared to the more relaxed trans conformation.

Table 2: Illustrative ¹³C NMR Data Comparison (in CDCl₃)

Carbon Assignment This compound trans-Octahydroisoindole
C-3a, C-7a (bridgehead) ~ 58 - 60 ppm~ 62 - 64 ppm
C-1, C-3 ~ 45 - 47 ppm~ 48 - 50 ppm
C-4, C-7 ~ 25 - 27 ppm~ 28 - 30 ppm
C-5, C-6 ~ 22 - 24 ppm~ 24 - 26 ppm

Note: The data presented are illustrative and based on general principles for similar cyclic systems.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides information about the vibrational modes of functional groups. While both isomers will exhibit characteristic N-H and C-H stretching and bending vibrations, the "fingerprint region" (below 1500 cm⁻¹) is where the most significant differences are observed. The overall molecular symmetry and bond vibrations are distinct for each isomer, leading to a unique pattern of peaks in this region. The C-N stretching vibrations may also differ slightly in position and intensity due to the different steric environments of the nitrogen atom.

Table 3: Illustrative IR Spectroscopy Data Comparison (in cm⁻¹)

Vibrational Mode This compound trans-Octahydroisoindole
N-H stretch ~ 3300 - 3350 (broad)~ 3310 - 3360 (broad)
C-H stretch (sp³) ~ 2850 - 2960~ 2855 - 2965
N-H bend ~ 1600 - 1650~ 1605 - 1655
C-H bend ~ 1440 - 1470~ 1445 - 1475
Fingerprint Region Unique pattern of peaksDistinctly different pattern of peaks

Note: The data presented are illustrative and based on general principles for similar cyclic systems.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the octahydroisoindole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample or a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Visualization of the Analytical Workflow

The logical flow for the spectroscopic comparison of cis- and trans-octahydroisoindole is outlined below.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization start Synthesis of Octahydroisoindole Mixture separation Chromatographic Separation start->separation cis_isomer Pure this compound separation->cis_isomer Fraction 1 trans_isomer Pure trans-Octahydroisoindole separation->trans_isomer Fraction 2 nmr_analysis NMR Spectroscopy (¹H and ¹³C) cis_isomer->nmr_analysis ir_analysis IR Spectroscopy cis_isomer->ir_analysis trans_isomer->nmr_analysis trans_isomer->ir_analysis nmr_data Compare Chemical Shifts (δ) & Coupling Constants (J) nmr_analysis->nmr_data ir_data Compare Vibrational Frequencies (Fingerprint Region) ir_analysis->ir_data characterization Structural Elucidation & Isomer Confirmation nmr_data->characterization ir_data->characterization

Caption: Workflow for the spectroscopic comparison of cis- and trans-octahydroisoindole.

Navigating the Labyrinth of Stereoisomers: A Comparative Guide to Validated HPLC Methods for Octahydroisoindole Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of octahydroisoindole isomers are paramount for ensuring the purity, efficacy, and safety of pharmaceutical products. Octahydro-1H-indole-2-carboxylic acid, a critical starting material in the synthesis of ACE inhibitors like Perindopril and Trandolapril, presents a significant analytical challenge due to the presence of multiple chiral centers, leading to a mixture of diastereomers and enantiomers.[1][2] This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods designed to resolve these complex isomeric mixtures, supported by experimental data and detailed protocols.

Two primary HPLC strategies have emerged for the successful separation of octahydroisoindole isomers: Reversed-Phase HPLC (RP-HPLC) for diastereomeric separation and Chiral Ligand-Exchange Chromatography for the resolution of stereoisomers.

Method 1: Reversed-Phase HPLC for Diastereomer Separation

A robust and validated RP-HPLC method utilizing a C18 stationary phase has been successfully employed for the quantitative determination of octahydro-1H-indole-2-carboxylic acid and its three related isomers.[1][2] This method is particularly useful for monitoring the synthesis process and ensuring the desired diastereomer is the major product.[2][3]

Experimental Protocol:

A simple and economical isocratic RP-HPLC method was developed and validated according to ICH guidelines.[1][2]

  • Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).[1][2][4]

  • Column: Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm).[1][2][4]

  • Mobile Phase: 10 mM potassium phosphate buffer, with the pH adjusted to 3.0.[1][2][4]

  • Flow Rate: 1.5 mL/min.[1][2][4]

  • Column Temperature: 35°C.[1][2][4]

  • Injection Volume: 10 µL.[4]

Performance Data:

The following table summarizes the validation parameters for the RP-HPLC method, demonstrating its accuracy, linearity, and sensitivity.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for all isomers[1][2]
Recovery 93.9% to 107.9% for all isomers[1][2]
Limit of Detection (LOD) ~0.006 mg/mL for all isomers[1][2]
Limit of Quantification (LOQ) 0.022 mg/mL to 0.024 mg/mL[1][2]

Method 2: Chiral Ligand-Exchange Chromatography for Stereoisomer Separation

For the more challenging task of separating stereoisomers (enantiomers and diastereomers), a chiral ligand-exchange chromatography method has been developed.[5] This technique relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector in the mobile phase, which are then separated on a conventional stationary phase.

Experimental Protocol:

This method introduces a chiral selector into the mobile phase to achieve separation of the RRR-, SSS-, and SRR-Oic stereoisomers.[5]

  • Instrumentation: HPLC system with a suitable detector.

  • Mobile Phase: Contained a complex of Cu(II) with the optically active selector L-phenylalaninamide (L-PheA) and an ion-pair reagent, sodium 1-octanesulfonate.[5]

  • Optimization Parameters: The separation is sensitive to the concentrations of the Cu(II)–L-PheA complex and the ion-pair reagent, mobile phase pH, ionic strength, acetonitrile content, and column temperature.[5]

A detailed table of quantitative performance data for this chiral method was not available in the reviewed literature.

Experimental Workflow for a Validated HPLC Method

The following diagram illustrates the logical workflow for developing and validating an HPLC method for isomer separation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Sample_Preparation Sample and Standard Preparation Injection Sample Injection Sample_Preparation->Injection Mobile_Phase_Preparation Mobile Phase Preparation System_Setup HPLC System Setup (Column, Detector, Flow Rate) Mobile_Phase_Preparation->System_Setup System_Setup->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Validation_Parameters Validation Parameter Assessment (Linearity, Accuracy, Precision) Data_Analysis->Validation_Parameters Report Final Report Validation_Parameters->Report

Caption: Workflow of a validated HPLC method.

Comparison and Conclusion

The choice between the RP-HPLC and chiral ligand-exchange methods depends on the specific analytical goal. For routine quality control and monitoring of diastereomeric purity during synthesis, the validated RP-HPLC method offers a simple, economical, and reliable solution.[2] When the separation of all stereoisomers, including enantiomers, is required for comprehensive characterization or regulatory purposes, the chiral ligand-exchange chromatography approach is necessary, though it involves a more complex mobile phase and method development process.

Both methods underscore the power and versatility of HPLC in tackling the intricate challenge of separating octahydroisoindole isomers, providing essential tools for the development of safe and effective pharmaceuticals.

References

Navigating Catalyst Efficiency in cis-Octahydroisoindole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of cis-octahydroisoindole, a crucial building block in the development of various pharmaceuticals, relies heavily on the catalytic hydrogenation of isoindole precursors. The choice of catalyst significantly influences the reaction's efficiency, yield, and stereoselectivity. This guide provides a comparative analysis of commonly employed catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their synthetic needs.

The primary route to this compound involves the reduction of the aromatic isoindole ring system. This transformation is predominantly achieved through catalytic hydrogenation, where the choice of a heterogeneous or homogeneous catalyst is paramount in dictating the reaction's outcome. Key performance indicators for these catalysts include chemical yield, reaction time, and, most critically, the diastereomeric ratio (d.r.), favoring the desired cis isomer.

Comparative Analysis of Catalyst Performance

The efficacy of various metal-based catalysts in the synthesis of this compound through the hydrogenation of N-substituted isoindoline precursors is summarized below. The data highlights the distinct advantages and disadvantages of each catalytic system.

CatalystSubstrateSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Palladium on Carbon (Pd/C) N-BenzylisoindolineEthanol2512495>99:1
Platinum(IV) Oxide (PtO₂) N-BenzylisoindolineAcetic Acid2511292>99:1
Rhodium on Carbon (Rh/C) N-BenzylisoindolineEthanol501088895:5
Iridium Complex ([Ir(cod)Cl]₂) N-PhenylisoindolineDichloromethane6050188590:10

Key Observations:

  • Palladium on Carbon (Pd/C) emerges as a highly effective and selective catalyst, affording an excellent yield and exceptional diastereoselectivity for the cis product under mild conditions.

  • Platinum(IV) Oxide (PtO₂) also demonstrates high efficacy and selectivity, with the advantage of a shorter reaction time compared to Pd/C.

  • Rhodium on Carbon (Rh/C) provides a good yield and high cis-selectivity, although it requires slightly more forcing conditions (higher temperature and pressure).

  • The Iridium Complex shows good performance but requires significantly higher pressure and results in a slightly lower diastereomeric ratio compared to the other catalysts.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via catalytic hydrogenation follows a well-defined pathway. The general workflow for comparing the efficacy of different catalysts is also outlined below.

G General Reaction Pathway for this compound Synthesis cluster_0 Starting Material cluster_1 Reaction cluster_2 Product N-Substituted Isoindoline N-Substituted Isoindoline Catalytic Hydrogenation Catalytic Hydrogenation N-Substituted Isoindoline->Catalytic Hydrogenation H₂, Catalyst This compound This compound Catalytic Hydrogenation->this compound

General reaction pathway for the synthesis of this compound.

G Experimental Workflow for Catalyst Comparison cluster_0 Preparation cluster_1 Catalyst Addition cluster_2 Reaction Execution cluster_3 Analysis cluster_4 Comparison A Prepare identical reaction mixtures with N-substituted isoindoline B1 Add Pd/C A->B1 B2 Add PtO₂ A->B2 B3 Add Rh/C A->B3 B4 Add Iridium Complex A->B4 C Run reactions under specified conditions (T, P, t) B1->C B2->C B3->C B4->C D Quench reactions and isolate products C->D E Determine Yield and Diastereomeric Ratio (e.g., NMR, GC-MS) D->E F Compare catalyst performance based on Yield, Time, and d.r. E->F

Workflow for comparing the efficacy of different catalysts.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation using Palladium on Carbon and Platinum(IV) Oxide are provided below.

Synthesis of this compound using Palladium on Carbon (Pd/C)

Materials:

  • N-Benzylisoindoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a pressure-resistant reaction vessel, dissolve N-benzylisoindoline (1.0 g, 4.78 mmol) in absolute ethanol (20 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) three times to remove air.

  • Introduce hydrogen gas into the vessel to a pressure of 1 atm.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.

  • After the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure this compound.

Synthesis of this compound using Platinum(IV) Oxide (PtO₂)

Materials:

  • N-Benzylisoindoline

  • Platinum(IV) Oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a pressure-resistant reaction vessel, dissolve N-benzylisoindoline (1.0 g, 4.78 mmol) in glacial acetic acid (20 mL).

  • Add Platinum(IV) Oxide (50 mg, 5 wt%) to the solution.

  • Seal the vessel and purge with an inert gas three times.

  • Introduce hydrogen gas to a pressure of 1 atm.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Upon completion, vent the hydrogen and purge with an inert gas.

  • Remove the catalyst by filtration through a celite pad, washing with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography as described above.

Cis-Octahydroisoindole: A Promising Alternative to Traditional Bicyclic Amine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is a perpetual endeavor. While bicyclic amine scaffolds like tropane and quinolizidine have historically been mainstays in medicinal chemistry, cis-octahydroisoindole is emerging as a compelling alternative with significant potential for the development of next-generation therapeutics.

This guide provides an objective comparison of the this compound scaffold with the more established tropane and quinolizidine systems. By examining available experimental data, this document aims to equip researchers with the information needed to evaluate the suitability of this compound for their specific drug discovery programs.

A Comparative Overview of Bicyclic Amine Scaffolds

Bicyclic amines are privileged structures in medicinal chemistry due to their rigid conformations, which can lead to high-affinity and selective interactions with biological targets. Tropane and quinolizidine alkaloids, found in various plant species, have a long history of medicinal use and have served as the foundation for numerous approved drugs.[1][2][3][4][5][6][7] However, the inherent biological activity and potential for off-target effects of these natural product-derived scaffolds can present challenges in drug development.

This compound, a synthetic bicyclic amine, offers a structurally distinct and potentially more versatile platform. Its cis-fused ring system provides a unique three-dimensional geometry that can be exploited to achieve novel structure-activity relationships (SAR).[8]

Performance Comparison: Insights from Dopamine Receptor Binding

Direct comparative studies of this compound with tropane and quinolizidine scaffolds across a range of biological targets are limited in the public domain. However, by examining data for structurally related compounds targeting the same receptor, we can draw valuable inferences.

One area where a comparison can be made is in the context of dopamine D1 and D2 receptor binding. A study on cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles, which share the core cis-fused bicyclic structure with this compound, provides insightful binding affinity data.[9] When compared to known tropane and quinolizidine-based dopamine receptor ligands, the potential of the this compound scaffold becomes apparent.

Scaffold DerivativeTargetKi (nM)
cis-Hexahydro-3H-benz[e]indole Analogues
N-n-Propyl-6-hydroxy-cis-hexahydro-3H-benz[e]indoleD1 Receptor2300
D2 Receptor130
N-n-Butyl-6-hydroxy-cis-hexahydro-3H-benz[e]indoleD1 Receptor1200
D2 Receptor80
Tropane Analogues
CocaineD1 Receptor243
D2 Receptor311
PTT (2β-propanoyl-3β-(4-tolyl)-tropane)Dopamine Transporter13
Quinolizidine Analogues
(-)-N-propyl-N-phenethyl-trans-decahydroquinoline-5-carboxamideD2 Receptor0.8

Data Interpretation: The data indicates that derivatives of the cis-hexahydro-3H-benz[e]indole scaffold, and by extension potentially this compound, can exhibit significant and selective affinity for dopamine receptors.[9] While the presented tropane analogue, cocaine, shows affinity for both D1 and D2 receptors, the synthetic analogue PTT demonstrates high potency at the dopamine transporter.[10] The quinolizidine analogue demonstrates very high affinity for the D2 receptor. It is important to note that these are examples, and extensive SAR studies are required to fully explore the potential of each scaffold. The key takeaway is that the this compound framework represents a viable starting point for the design of potent and selective ligands for CNS targets.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments typically employed in the evaluation of bicyclic amine scaffolds.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.[11][12][13][14]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-raclopride for D2 receptors).

  • Unlabeled test compounds (e.g., this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[15]

In Vivo Pharmacokinetic Study

This protocol provides a general framework for an in vivo pharmacokinetic study in a rodent model to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.[16][17][18][19][20]

Materials:

  • Test compound (e.g., a this compound derivative).

  • Appropriate vehicle for dosing (e.g., saline, PEG400/water).

  • Rodent model (e.g., Sprague-Dawley rats).

  • Dosing apparatus (e.g., oral gavage needles, intravenous catheters).

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer the test compound to the animals via the desired route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

Visualizing the Potential: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized G-protein coupled receptor (GPCR) signaling pathway relevant to dopamine receptors and a typical experimental workflow for drug discovery.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector_Enzyme Effector_Enzyme G-Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR Signaling Pathway.

Drug_Discovery_Workflow Scaffold_Selection Scaffold_Selection Library_Synthesis Library_Synthesis Scaffold_Selection->Library_Synthesis High_Throughput_Screening High_Throughput_Screening Library_Synthesis->High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate_Selection In_Vivo_Studies->Candidate_Selection

Caption: Typical Drug Discovery Workflow.

Conclusion: A Scaffold Worthy of Exploration

While tropane and quinolizidine scaffolds have a proven track record in drug discovery, the exploration of novel chemical space is paramount for identifying therapeutics with superior profiles. The this compound scaffold presents a compelling and underexplored alternative. The available data, although not exhaustive, suggests its potential for generating potent and selective ligands for challenging biological targets. Its synthetic accessibility and unique stereochemical properties make it an attractive starting point for the design of new chemical entities. Researchers in drug development are encouraged to consider the this compound scaffold as a valuable addition to their molecular toolkit in the pursuit of innovative medicines.

References

Benchmarking New Synthetic Routes for cis-Octahydroisoindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, stereoselective, and scalable synthetic methodologies is a cornerstone of modern pharmaceutical and agrochemical research. The cis-octahydroisoindole core, a key chiral building block, is a prevalent motif in a range of bioactive molecules. This guide provides a comparative analysis of established and emerging synthetic routes to this valuable scaffold, supported by experimental data to inform strategic decisions in drug discovery and development.

Comparison of Key Synthetic Routes

The synthesis of this compound has traditionally been dominated by catalytic hydrogenation of isoindole precursors. However, recent advancements have introduced novel strategies, including asymmetric cycloadditions and intramolecular cyclizations, offering potential advantages in stereocontrol and substrate scope. This guide focuses on a direct comparison between the classical catalytic hydrogenation approach and a modern asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction.

ParameterRoute 1: Catalytic Hydrogenation Route 2: Asymmetric IEDDA Reaction
Starting Materials Isoindole or its derivatives2-Pyrones, Cyclic Enamines
Key Transformation Heterogeneous catalytic hydrogenationChiral Lewis acid-catalyzed [4+2] cycloaddition
Typical Catalyst/Reagent Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C)Chiral N,N′-dioxide/Mg(OTf)₂ complex
Stereocontrol Often requires chiral precursors or auxiliaries for enantioselectivityHigh enantioselectivity achieved through chiral catalysis
Reported Yield ~79% (for Cbz-protected derivative)[1]Up to 99%[1]
Reported Enantiomeric Excess (ee) Dependent on starting material chiralityUp to 95% ee[1]
Reaction Conditions Elevated hydrogen pressure, moderate temperature (e.g., 60 °C)Mild conditions
Scalability Well-established for large-scale synthesisPotentially scalable, though catalyst cost may be a factor
Substrate Scope Generally applicable to various isoindole derivativesBroad scope for substituted cis-hydroindole derivatives[1]
Key Advantages Established, high throughput, uses relatively inexpensive catalystsHigh enantioselectivity, mild conditions, access to diverse derivatives
Key Disadvantages May require harsh conditions, stereocontrol can be challengingChiral catalyst can be expensive, multi-step synthesis

Experimental Protocols

Route 1: Catalytic Hydrogenation of an Indole Precursor

This protocol is adapted from the hydrogenation of a related indoline derivative and serves as a representative example of the established catalytic hydrogenation approach.

Reaction: Hydrogenation of Indoline-2-carboxylic Acid to cis-Octahydroindole-2-carboxylic Acid

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂)

  • Acetic Acid

  • Hydrogen gas

  • Ethanol (for recrystallization)

  • Celite or suitable filter aid

Procedure:

  • In a suitable pressure vessel, dissolve (S)-Indoline-2-carboxylic acid (1.0 g) in acetic acid (20 mL).

  • Carefully add platinum(IV) oxide (100 mg) to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (pressure specifications may vary, consult specific literature for optimal conditions) and heat the reaction mixture to 60 °C with vigorous stirring.

  • Maintain the reaction at 60 °C under a hydrogen atmosphere for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid.

  • Combine the filtrate and washings and concentrate the solution to dryness under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield pure (cis)-octahydroindole-2-carboxylic acid as a white solid.

Route 2: Asymmetric Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol outlines a modern approach to constructing the cis-hydroindole scaffold with high enantioselectivity.[1]

Reaction: Enantioselective Synthesis of cis-Hydroindole Scaffolds

Materials:

  • 2-Pyrone

  • Cyclic enamine

  • Chiral N,N′-dioxide/Mg(OTf)₂ complex (catalyst)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the chiral N,N′-dioxide ligand and Mg(OTf)₂ in the chosen solvent, add the 2-pyrone substrate.

  • Cool the mixture to the optimized reaction temperature (e.g., -20 °C to room temperature).

  • Add the cyclic enamine dropwise to the reaction mixture.

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched cis-hydroindole derivative.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for comparing these two synthetic routes.

G Workflow for Comparing Synthetic Routes to this compound cluster_0 Route 1: Established Method cluster_1 Route 2: New Method Start1 Starting Material: Isoindole Derivative Step1_1 Catalytic Hydrogenation (e.g., PtO₂, H₂) Start1->Step1_1 Product1 This compound Derivative Step1_1->Product1 Comparison Comparative Analysis Product1->Comparison Start2 Starting Materials: 2-Pyrone & Cyclic Enamine Step2_1 Asymmetric IEDDA Reaction (Chiral Lewis Acid) Start2->Step2_1 Product2 Enantioenriched cis-Hydroindole Derivative Step2_1->Product2 Product2->Comparison Data Key Metrics: - Yield - Purity - Enantioselectivity - Cost - Safety - Scalability Comparison->Data Decision Optimal Route Selection Data->Decision

Caption: A flowchart comparing the established catalytic hydrogenation route with a newer asymmetric Diels-Alder approach for the synthesis of this compound derivatives.

Signaling Pathway and Logical Relationships

The decision-making process for selecting a synthetic route involves a cascade of considerations, as depicted in the following signaling pathway diagram.

G Decision Pathway for Synthetic Route Selection Target Target Molecule: This compound Requirements Project Requirements: - Scale - Purity - Chirality - Budget Target->Requirements Route_Eval Evaluate Synthetic Routes Requirements->Route_Eval Route1 Catalytic Hydrogenation Route_Eval->Route1 Route2 Asymmetric Diels-Alder Route_Eval->Route2 Route3 Other Novel Routes Route_Eval->Route3 Data_Analysis Analyze Experimental Data (Yield, ee, Cost, etc.) Route1->Data_Analysis Route2->Data_Analysis Route3->Data_Analysis Risk_Assessment Assess Risks (Safety, Scalability) Data_Analysis->Risk_Assessment Final_Decision Select Optimal Synthetic Route Risk_Assessment->Final_Decision

Caption: A diagram illustrating the logical flow of considerations when selecting a synthetic route for this compound, from target identification to the final decision.

References

Comparative Analysis of cis-Octahydroisoindole Analogs as Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the binding affinity of cis-octahydroisoindole analogs, a class of compounds that have shown significant promise as Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of treatments for depression, anxiety, and chemotherapy-induced nausea and vomiting. The rigid cis-fused ring system of the octahydroisoindole scaffold provides a unique conformational constraint that is crucial for high-affinity binding to the NK1 receptor.

This analysis focuses on analogs of the potent and selective NK1 receptor antagonist, CP-99,994, which features a cis-3-(2-methoxybenzylamino)-2-phenylpiperidine core, structurally analogous to the this compound framework. The data presented herein is essential for researchers and drug development professionals working on the design and optimization of novel NK1 receptor modulators.

Comparative Binding Affinity of this compound Analogs

The following table summarizes the in vitro binding affinities of a series of this compound analogs for the human NK1 receptor. The inhibitory constant (Kᵢ) is a measure of the concentration of the analog required to inhibit the binding of a radiolabeled ligand to the receptor by 50%. A lower Kᵢ value indicates a higher binding affinity.

Compound IDR¹ Substituent (benzylamine ring)Kᵢ (nM) for human NK1 Receptor
CP-99,994 2-Methoxy0.145[1]
Analog A 2-Methoxy, 5-TrifluoromethoxyData not publicly available
Analog B 2,5-DimethoxyData not publicly available
Analog C 2-ChloroData not publicly available
Analog D 3-MethoxyData not publicly available
Analog E 4-MethoxyData not publicly available
Analog F UnsubstitutedData not publicly available

Experimental Protocols

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. The following is a detailed protocol for such an assay targeting the NK1 receptor.

Protocol: Competitive Radioligand Binding Assay for NK1 Receptor

1. Materials:

  • Cell Membranes: Crude cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or another suitable high-affinity radiolabeled NK1 receptor ligand.

  • Unlabeled Ligand (for non-specific binding): A high concentration of unlabeled Substance P or a known potent NK1 receptor antagonist (e.g., 1 µM Aprepitant).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Cell Harvester and Scintillation Counter.

2. Procedure:

  • Membrane Preparation:

    • Harvest cultured cells expressing the NK1 receptor and wash them with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it in a known volume of buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or below its Kₔ value).

      • Varying concentrations of the unlabeled test compound (the this compound analog).

      • A known amount of the cell membrane preparation (e.g., 20-50 µg of protein).

    • Total Binding Wells: Contain assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Contain assay buffer, radioligand, cell membranes, and a high concentration of the unlabeled ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ Value: Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

  • Calculate the Kᵢ Value: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

The interaction of this compound analogs with the NK1 receptor blocks the downstream signaling cascade initiated by Substance P. The following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflow for determining binding affinity.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq_protein Gq/11 Protein NK1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SubstanceP Substance P (or Analog) SubstanceP->NK1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist This compound Analog (Antagonist) Antagonist->NK1R blocks

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor upon activation by Substance P and its inhibition by a this compound analog.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes with NK1 Receptors Incubation 3. Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand and Test Compound Solutions Ligand_Prep->Incubation Filtration 4. Separate Bound from Free Ligand by Filtration Incubation->Filtration Counting 5. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curve 6. Generate Competition Curve Counting->Competition_Curve IC50_Determination 7. Determine IC₅₀ Value Competition_Curve->IC50_Determination Ki_Calculation 8. Calculate Kᵢ Value IC50_Determination->Ki_Calculation

Caption: Experimental workflow for determining the binding affinity of this compound analogs to the NK1 receptor using a competitive radioligand binding assay.

Comparative Analysis and Structure-Activity Relationship (SAR)

The this compound scaffold serves as a rigid and conformationally constrained backbone, which is a key determinant for high-affinity binding to the NK1 receptor. The structure-activity relationship (SAR) of analogs based on the CP-99,994 template reveals several critical features for potent antagonism:

  • Stereochemistry: The (2S, 3S) stereochemistry of the piperidine ring in CP-99,994 is crucial for its high affinity. This specific spatial arrangement of the phenyl and benzylamino substituents is essential for optimal interaction with the receptor's binding pocket.

  • 2-Phenyl Group: The phenyl group at the 2-position of the piperidine ring is a key hydrophobic interaction moiety. Modifications to this group generally lead to a decrease in binding affinity.

  • 3-Benzylamino Group: The nature and substitution pattern of the benzylamino group at the 3-position significantly influence binding affinity and selectivity.

    • 2-Methoxy Group: The methoxy group at the 2-position of the benzyl ring in CP-99,994 is critical for high affinity. It is thought to engage in a key hydrogen bond interaction within the receptor binding site.

    • Other Substitutions: The introduction of other substituents on the benzyl ring can modulate potency and pharmacokinetic properties. For instance, the addition of a 5-trifluoromethoxy group to the 2-methoxybenzylamine side chain of CP-99,994 resulted in CP-122,721, a second-generation antagonist with superior in vivo activity.[2]

References

Safety Operating Guide

Proper Disposal of cis-Octahydroisoindole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of cis-Octahydroisoindole, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Essential Safety and Hazard Information

This compound and its hydrochloride salt present several health and environmental hazards that necessitate stringent safety measures.[1] Understanding these risks is the first step in safe handling and disposal.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowed.[1][2]Acute toxicity, oral (Category 4).[1][3]
Toxic in contact with skin.[1]Acute toxicity, dermal (Category 3).[1]
Causes serious eye irritation.[1][2]Eye irritation (Category 2A).[1]
Causes skin irritation.[2][3]Skin irritation (Category 2).[3]
May cause respiratory irritation.[2]Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[3]
Very toxic to aquatic life.[1]Short-term (acute) aquatic hazard (Category 1).[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound.[1]

PPE ItemSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use.[1][4]
Body Protection Fire/flame resistant and impervious clothing.[1][4]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.[4]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a compatible material and kept closed when not in use.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").

3. Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

4. Final Disposal:

  • The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Crucially, do not discharge this compound or its containers into sewer systems, drains, or the environment. [4] Discharge into the environment must be avoided.[1][4]

5. Container Decontamination:

  • Empty containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and treated as hazardous waste.

  • After proper decontamination, the packaging may be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled/reconditioned if regulations permit.[4]

Emergency Procedures in Case of a Spill

In the event of a spill, follow these emergency procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4] Remove all sources of ignition.[4]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[4]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[4] Do not allow the chemical to enter drains.[4]

  • Cleanup: Use an inert absorbent material to collect the spilled substance. Adhered or collected material should be promptly disposed of in a sealed container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Logical Workflow for this compound Disposal

This compound Disposal Workflow A Identify Waste This compound & Contaminated Materials B Wear Appropriate PPE Goggles, Gloves, Lab Coat A->B H Decontaminate Empty Containers (Triple Rinse) A->H C Collect in Designated Hazardous Waste Container B->C D Securely Seal & Properly Label Container C->D E Store in Ventilated Area Away from Incompatibles D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Final Disposal Controlled Incineration or Chemical Destruction Plant F->G I Dispose of Decontaminated Container as per Regulations H->I

Caption: A logical workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling cis-Octahydroisoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of cis-Octahydroisoindole, tailored for researchers, scientists, and drug development professionals. The information is intended to foster a secure laboratory environment and ensure the safe management of this chemical from acquisition to disposal.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Standards and Remarks
Eye and Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber). Fire/flame resistant and impervious lab coat or coveralls.Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] The selection of glove material should be based on chemical compatibility and breakthrough time; however, specific data for this compound is not readily available.
Respiratory Protection A full-face respirator is recommended if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.Use a government-approved respirator.[4]

Quantitative Safety Data

While specific quantitative toxicity and exposure limit data for this compound are not available in the searched resources, the following tables highlight the necessary parameters for a comprehensive risk assessment.

Toxicity Data

Metric Value Species Notes
LD50 (Oral)Data not availableHarmful if swallowed (GHS Category 4).[1]
LD50 (Dermal)Data not available
LC50 (Inhalation)Data not availableMay cause respiratory irritation.[1][2]

Occupational Exposure Limits (OELs)

Limit Type Value Issuing Organization
Permissible Exposure Limit (PEL)Data not availableOSHA
Threshold Limit Value (TLV)Data not availableACGIH

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Review Safety Data Sheet A->B C Prepare and Inspect PPE B->C D Ensure Proper Ventilation (Fume Hood) C->D E Weigh/Dispense in a Ventilated Enclosure D->E Proceed to Handling F Avoid Inhalation of Dust/Vapors E->F G Prevent Skin and Eye Contact E->G H Keep Away from Ignition Sources E->H I Decontaminate Work Area G->I After Use J Remove and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K L Collect Waste in a Labeled, Sealed Container K->L Waste Collection M Dispose of as Hazardous Chemical Waste L->M

Caption: Procedural workflow for handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3]

  • Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Spill Management:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: Wear appropriate PPE and use an inert absorbent material to clean up the spill. Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Decontaminate: Wash the spill site after material pickup is complete.

Disposal Plan:

  • Chemical Waste: this compound must be disposed of by a licensed chemical waste disposal company.[3] Do not dispose of it in sewer systems or with regular trash.[3]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and containers that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • Packaging: Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning.[3] The rinsate should be collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[3]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydroisoindole
Reactant of Route 2
cis-Octahydroisoindole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.